Technical Documentation Center

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate
  • CAS: 1184662-18-7

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate in Drug Discovery

Executive Summary & Chemical Identity Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry[1]. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry[1]. As a seven-membered saturated heterocycle, the 1,4-oxazepane scaffold occupies a unique chemical space at the structural interface of morpholine, diazepane, and azepane rings[2]. The strategic placement of a primary aminomethyl group at the C2 position, coupled with a tert-butyloxycarbonyl (Boc) protected secondary amine at the N4 position, provides orthogonal reactivity. This dual-functionality is essential for the modular synthesis of complex pharmacophores, allowing researchers to functionalize the molecule without unwanted side reactions[3].

Physicochemical Profile & Structural Logic

To effectively incorporate this scaffold into drug discovery pipelines, understanding its foundational physicochemical properties is critical.

Table 1: Key Physicochemical Parameters

ParameterQuantitative Data / Identifier
CAS Number 1184662-18-7[1]
Molecular Formula C11H22N2O3[4]
Molecular Weight 230.30 g/mol [4]
SMILES O=C(N1CC(CN)OCCC1)OC(C)(C)C[3]
GHS Classification Skin Irrit. 2, Eye Dam. 1, STOT SE 3[5]
Storage Conditions 4°C, dark, dry environment[4]

Causality in Structural Design: The 1,4-oxazepane ring introduces a high degree of sp3 character (Fraction of sp3 carbons, Fsp3). Increasing Fsp3 is a proven strategy for improving clinical success rates by enhancing aqueous solubility and reducing off-target promiscuity associated with flat, aromatic rings[6]. The Boc group at N4 acts as a robust, sterically demanding protecting group. It prevents unwanted nucleophilic attacks or polymerization during the functionalization of the C2-primary amine, allowing researchers to selectively couple the primary amine via reductive amination or amide coupling while leaving the core ring nitrogen intact for late-stage modifications[7].

Strategic Applications in Medicinal Chemistry

1,4-Oxazepane derivatives have demonstrated profound utility across multiple therapeutic areas:

  • Neuropsychiatric Disorders: The scaffold is frequently utilized to develop selective dopamine D4 receptor ligands and monoamine reuptake inhibitors. The unique three-dimensional conformation of the seven-membered ring aligns optimally with the binding pockets of these CNS targets, maximizing affinity while minimizing extrapyramidal side effects[8]. Furthermore, it acts as a core structure for triple reuptake inhibitors targeting serotonin, norepinephrine, and dopamine[9].

  • Oncology: Recent studies have identified fused 1,4-oxazepane systems as potent anti-colorectal cancer (CRC) agents. These compounds exert their anti-tumor activity by effectively blocking the PI3K-AKT signaling pathway, inducing cell cycle arrest and apoptosis with limited systemic toxicity[10].

Validated Synthetic Methodology

The synthesis of functionalized 1,4-oxazepanes requires careful control of regioselectivity to avoid the competing formation of six-membered morpholine derivatives[2]. The following protocol outlines a self-validating, scalable approach for generating the C2-aminomethyl motif via an azide intermediate, adapted from scalable heterocyclization methods[11].

Step-by-Step Protocol: Synthesis of the C2-Aminomethyl Motif
  • Mesylation (Activation):

    • Procedure: Dissolve 1.0 eq of tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in anhydrous dichloromethane (DCM). Add 1.5 eq of triethylamine (Et3N) and cool to 0°C. Dropwise add 1.2 eq of methanesulfonyl chloride (MsCl).

    • Causality: The hydroxyl group is a poor leaving group. Converting it into a highly reactive mesylate primes the C2 position for subsequent nucleophilic substitution[11].

  • Azidation (Nucleophilic Substitution):

    • Procedure: Isolate the mesylate and dissolve in N,N-dimethylformamide (DMF). Add 3.0 eq of sodium azide (NaN3) and heat the suspension to 70°C for 16 hours. Extract with MTBE and wash with water.

    • Causality: The azide acts as a potent nucleophile, displacing the mesylate via an SN2 mechanism. Safety Note: Azide intermediates are potentially explosive and must be handled with strict thermal controls[11].

  • Staudinger Reduction (Chemoselective Deprotection):

    • Procedure: Dissolve the azide intermediate in tetrahydrofuran (THF). Add 1.1 eq of triphenylphosphine (PPh3) portion-wise. Stir for 1 hour until nitrogen evolution ceases, then add an excess of water and stir overnight.

    • Causality: The Staudinger reduction is highly chemoselective. It reduces the azide to the primary amine without disturbing the acid-sensitive Boc protecting group on the N4 position[11].

  • Purification: Remove volatiles under reduced pressure, extract the aqueous layer, and purify via silica gel chromatography to yield the pure title compound (CAS 1184662-18-7).

SyntheticWorkflow A 2-(Hydroxymethyl) Precursor B Mesylation (MsCl, Et3N, 0°C) A->B C Mesylate Intermediate B->C D Azidation (NaN3, DMF, 70°C) C->D E Azide Intermediate D->E F Staudinger Reduction (PPh3, THF, H2O) E->F G Target Compound (CAS 1184662-18-7) F->G

Caption: Step-by-step synthetic workflow for tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

Pharmacological Integration & Signaling Pathways

When integrated into larger molecular frameworks, the 1,4-oxazepane core significantly influences pharmacodynamics. In oncology, oxazepane-based tetracyclic compounds have been shown to inhibit the PI3K-AKT axis[10]. The basicity of the ring nitrogen (once deprotected) and the spatial orientation of the C2-substituent are critical for establishing hydrogen bonding networks within kinase hinge regions, thereby halting downstream proliferation signals[10].

PathwayInhibition Ligand 1,4-Oxazepane Derivative PI3K PI3K Kinase Ligand->PI3K Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Ligand->Apoptosis Induces PIP3 PIP3 Production PI3K->PIP3 Catalyzes AKT AKT Phosphorylation PIP3->AKT Recruits/Activates mTOR mTOR Activation AKT->mTOR Activates mTOR->Apoptosis Suppresses

Caption: Pharmacological logic of 1,4-oxazepane derivatives inhibiting the PI3K-AKT signaling axis.

Regulatory & Handling Considerations

As a reactive chemical building block, tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate falls under specific GHS hazard classifications. It is a known skin irritant (H315) and can cause serious eye damage (H318) and respiratory irritation (H336)[5]. Laboratory personnel must utilize proper PPE, including nitrile gloves and safety goggles, and conduct all transfers within a certified fume hood. The compound should be stored at 4°C in a dry, dark environment to prevent degradation of the Boc group or oxidation of the primary amine[3][4].

References

  • NextSDS. "tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate - NextSDS".[Link]

  • PubMed. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model".[Link]

  • PubMed. "Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity".[Link]

  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes".[Link]

  • NextSDS. "tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate - Chemical Substance Information".[Link]

  • RSC Publishing. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine".[Link]

  • Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Abstract This technical guide provides a comprehensive overview of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, a key chiral building block in medicinal chemistry. The 1,4-oxazepane scaffold is a privileged se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, a key chiral building block in medicinal chemistry. The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that imparts unique three-dimensional structure and desirable physicochemical properties to bioactive molecules.[1] This guide details a robust synthetic pathway to this versatile intermediate, explores its core chemical and physical properties, and discusses its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as a dipeptidyl peptidase 1 (DPP1) inhibitor.[2][3] Methodologies for characterization, including detailed analysis of expected NMR and mass spectrometry data, are also presented to support researchers in their synthetic and drug discovery endeavors.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic systems, such as 1,4-oxazepanes, are of significant interest in pharmaceutical development. They represent a structural bridge between the well-explored diazepane, morpholine, and azepane scaffolds, offering a unique conformational landscape for molecular design.[1] The incorporation of the 1,4-oxazepane ring can influence a molecule's solubility, metabolic stability, and target-binding affinity. Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, with its protected primary amine and chiral center, serves as a versatile synthon for introducing this valuable scaffold into complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is crucial in this context, as it masks the primary amine's reactivity while being readily removable under mild acidic conditions, ensuring compatibility with multi-step synthetic sequences.[4][5]

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available for closely related analogues.

PropertyValue / DescriptionSource / Rationale
CAS Number 1184662-18-7[6]
Molecular Formula C₁₁H₂₂N₂O₃[6]
Molecular Weight 230.3 g/mol [6]
Appearance Expected to be a colorless to pale yellow oil or a low-melting solid.Based on analogues like tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate.
Solubility Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol.The Boc group increases lipophilicity, while the carbamate and amine moieties provide some polarity.[4]
Chirality Exists as (S) and (R) enantiomers. The stereochemistry is critical for its application as a chiral building block.The C2 position of the oxazepane ring is a stereocenter.
Predicted XlogP 0.2[7]

Proposed Synthesis Protocol

A robust and scalable synthesis for the positional isomer, tert-butyl 6-(aminomethyl)-1,4-oxazepane-4-carboxylate, has been reported, proceeding via the reduction of an azide intermediate.[1] A similar, logically derived pathway is proposed here for the synthesis of the title compound, starting from the commercially available chiral alcohol, (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.[2]

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction A (S)-tert-Butyl 2-(hydroxymethyl) -1,4-oxazepane-4-carboxylate B Mesylate Intermediate A->B MsCl, Et3N DCM, 0°C to rt C Azide Intermediate (tert-Butyl (S)-2-(azidomethyl) -1,4-oxazepane-4-carboxylate) B->C NaN3 DMF, 60°C D Target Compound (tert-Butyl (S)-2-(aminomethyl) -1,4-oxazepane-4-carboxylate) C->D H2, Pd/C or PPh3, H2O

Caption: A three-step synthetic route to the target compound.

Step-by-Step Methodology:

Part 1: Synthesis of tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)-1,4-oxazepane-4-carboxylate (Mesylate Intermediate)

  • Reaction Setup: To a solution of (S)-tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (Et₃N, 1.5 eq).

  • Mesylation: Cool the solution to 0°C using an ice bath. Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Part 2: Synthesis of tert-Butyl (S)-2-(azidomethyl)-1,4-oxazepane-4-carboxylate (Azide Intermediate)

  • Reaction Setup: Dissolve the crude mesylate intermediate from the previous step in dimethylformamide (DMF, approx. 0.3 M). Add sodium azide (NaN₃, 3.0 eq).

  • Nucleophilic Substitution: Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic layers, wash extensively with water and then with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure azide intermediate.

Part 3: Synthesis of tert-Butyl (S)-2-(aminomethyl)-1,4-oxazepane-4-carboxylate (Target Compound)

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the azide intermediate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel. Add palladium on carbon (10% Pd/C, 10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir the reaction vigorously at room temperature for 4-8 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the target amine.

Method B: Staudinger Reduction

  • Reaction Setup: Dissolve the azide intermediate (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M). Add triphenylphosphine (PPh₃, 1.1 eq).

  • Staudinger Reaction: Stir the mixture at room temperature. Evolution of nitrogen gas should be observed. After 1-2 hours, add water (5.0 eq) and stir the mixture overnight.

  • Workup: Remove the THF under reduced pressure. Acidify the residue with 1M HCl and wash with DCM to remove triphenylphosphine oxide. Basify the aqueous layer with 1M NaOH and extract with DCM. Dry the combined organic layers over sodium sulfate and concentrate to yield the desired amine.

Analytical Characterization

Unambiguous structural confirmation is essential.[8] The following section details the expected analytical data for tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, based on known data for its 6-substituted isomer and general principles of NMR and MS.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rotation around the N-Boc carbamate bond, it is common to observe rotamers in the ¹H and ¹³C NMR spectra, which may present as doubled or broadened signals.[9]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group.

    • δ 2.70-4.00 (m, 10H): A complex series of multiplets corresponding to the protons of the 1,4-oxazepane ring and the aminomethyl group (CH₂-N, CH₂-O, and N-CH₂).

    • δ 1.5-2.0 (br s, 2H): The two protons of the primary amine, which may be broad and exchangeable with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 155.0: Carbonyl carbon of the Boc group.

    • δ 80.0: Quaternary carbon of the tert-butyl group.

    • δ 70-75: Methylene carbons adjacent to the ring oxygen (C-O).

    • δ 45-55: Methylene carbons adjacent to the ring nitrogen (C-N).

    • δ 40-45: Carbon of the aminomethyl group (CH₂-NH₂).

    • δ 28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry
  • Electrospray Ionization (ESI-MS):

    • Predicted [M+H]⁺: 231.1703

    • Predicted [M+Na]⁺: 253.1523

    • A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group (-56 Da) or isobutylene, followed by loss of CO₂ (-44 Da).

Applications in Drug Discovery

The 1,4-oxazepane moiety is a valuable scaffold in medicinal chemistry, and tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate provides a key entry point for its incorporation.

  • CNS-Active Agents: Derivatives of 1,4-oxazepane have been investigated as monoamine reuptake inhibitors, suggesting their potential as antidepressants and anxiolytics.[10] The unique conformational constraints of the seven-membered ring can be exploited to achieve desired receptor binding profiles.

  • DPP1 Inhibitors: Recent patents have disclosed (2S)-N-substituted-1,4-oxazepane-2-carboxamides as potent inhibitors of dipeptidyl peptidase 1 (DPP1).[3][11] DPP1 is implicated in inflammatory respiratory diseases like asthma and COPD, making its inhibitors a promising therapeutic class. The aminomethyl group of the title compound can be further elaborated to form the carboxamide linkage central to these inhibitors.

Diagram 2: Application in DPP1 Inhibitor Synthesis

G A tert-Butyl 2-(aminomethyl) -1,4-oxazepane-4-carboxylate B Amine (after deprotection) A->B TFA/DCM D DPP1 Inhibitor Scaffold (1,4-Oxazepane-2-carboxamide) B->D Amide Coupling (e.g., HATU, DIPEA) C Activated Carboxylic Acid (R-COOH) C->D

Caption: General workflow for incorporating the title compound into a DPP1 inhibitor.

Conclusion

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate is a strategically important chiral building block that provides access to the medicinally relevant 1,4-oxazepane scaffold. This guide has outlined a robust and logical synthetic pathway, detailed its expected physicochemical and analytical properties, and highlighted its significant potential in the development of novel therapeutics. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists engaged in synthetic and medicinal chemistry, facilitating the exploration and exploitation of this versatile molecular framework.

References

  • PubChemLite. Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (C11H22N2O3). Available from: [Link]

  • Kaliberda, O., Leha, D., Peredrii, V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • Jans, C. G., van der Vlag, R., et al. (2017).
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). Available from: [Link]

  • The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][7][12]oxazepines. Available from: [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • Nudelman, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central.
  • Wang, Y., et al. (2019).
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available from: [Link]

  • MDPI.
  • Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Available from: [Link]

  • ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025).
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Patent US-11680049-B2. Available from: [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc)
  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
  • PubMed Central. (2012).
  • Google Patents. WO2022232420A1 - Certain n-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamides for treating cancer.

Sources

Foundational

An In-Depth Technical Guide to Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Significance of the 1,4-Oxazepane Scaffold The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship, represents a privileged scaffold in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms in a 1,4-relationship, represents a privileged scaffold in the field of medicinal chemistry. Its inherent three-dimensional structure provides access to a diverse chemical space, often leading to compounds with favorable pharmacokinetic properties and potent biological activities. Derivatives of 1,4-oxazepane have shown promise as therapeutic agents, notably as dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia and other neuropsychiatric disorders.[1][2] The strategic placement of functional groups on the 1,4-oxazepane core allows for the fine-tuning of a molecule's interaction with biological targets, making it a valuable building block in drug discovery programs. This guide focuses on a specific derivative, tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, providing a comprehensive overview of its molecular structure, a plausible synthetic route, and its potential applications.

Molecular Structure and Physicochemical Properties

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate is a chiral molecule featuring a 1,4-oxazepane ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an aminomethyl substituent at the 2-position. The Boc group serves to modulate the reactivity of the secondary amine within the ring, a common strategy in multi-step organic synthesis.

Below is a diagram illustrating the molecular structure of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

Caption: Molecular Structure of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₂₂N₂O₃PubChem[3]
Molecular Weight 230.3 g/mol PubChem[3]
CAS Number 1184662-18-7NextSDS[4]
Appearance Estimated: Colorless to pale yellow oil or low melting solidAnalogy to similar compounds
Boiling Point Not available
Melting Point Not available
Solubility Estimated: Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral properties of Boc-protected amines
SMILES CC(C)(C)OC(=O)N1CCCOC(C1)CNPubChem[3]
InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-6-15-9(7-12)8-13/h9H,4-8,12H2,1-3H3PubChem[3]

Synthesis and Characterization: A Plausible Synthetic Pathway

Proposed Synthetic Workflow:

Synthetic_Workflow A Starting Material: N-Boc-ethanolamine B Step 1: Alkylation with 3-chloro-2-(chloromethyl)prop-1-ene A->B C Intermediate: N-Boc-N-(2-chloro-2-propen-1-yl)ethanolamine B->C D Step 2: Intramolecular Cyclization C->D E Intermediate: tert-butyl 2-methylene-1,4-oxazepane-4-carboxylate D->E F Step 3: Ozonolysis E->F G Intermediate: tert-butyl 2-oxo-1,4-oxazepane-4-carboxylate F->G H Step 4: Reductive Amination G->H I Product: tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate H->I

Sources

Exploratory

Physicochemical Properties and Analytical Workflows of Boc-Protected Oxazepanes

Executive Summary In the landscape of modern medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's success. While the six-membered morpholine ring is ubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's success. While the six-membered morpholine ring is ubiquitous, its seven-membered counterpart—the 1,4-oxazepane ring—has emerged as a highly valuable alternative for scaffold hopping and the development of novel chemical entities (1)[1]. During the synthesis and functionalization of these medium-sized rings, the tert-butyloxycarbonyl (Boc) protecting group is frequently employed (2)[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, conformational dynamics, and self-validating experimental protocols associated with Boc-protected oxazepanes. By understanding the causality behind their behavior—particularly their complex NMR rotameric states and altered lipophilicity—researchers can optimize their synthetic pipelines and analytical workflows.

Structural and Conformational Dynamics

The 1,4-Oxazepane Scaffold vs. Morpholine

The fundamental difference between morpholine and 1,4-oxazepane lies in ring size and flexibility. The 7-membered oxazepane ring possesses a larger carbon framework, which increases its conformational flexibility and allows for a broader exploration of 3D chemical space compared to the rigid chair conformation of morpholine (1)[1]. This flexibility translates into a greater diversity of substituent vectors, which can significantly improve binding affinity and selectivity against complex biological targets.

The Causality of Boc-Induced Rotamers

When the secondary amine of the oxazepane is protected with a Boc group, the molecule's physicochemical profile changes drastically. The most notable analytical consequence is the appearance of rotamers in Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: The lone pair of electrons on the oxazepane nitrogen delocalizes into the adjacent carbonyl π -system of the Boc group. This resonance imparts a partial double-bond character to the carbamate C-N bond, significantly raising the rotational energy barrier (typically 15–20 kcal/mol). At room temperature (298 K), this rotation is slower than the NMR timescale. Consequently, the molecule exists as a mixture of distinct cis and trans conformers, often leading to a 1:1 splitting of peaks in both 1 H and 13 C NMR spectra (3)[3]. This phenomenon is frequently overlooked, leading chemists to misinterpret the split signals as diastereomeric impurities (4)[4].

Comparative Physicochemical Profiling

The addition of the Boc group not only alters the 3D conformation but also dictates the macroscopic physicochemical properties of the molecule. The bulky tert-butyl moiety introduces significant hydrophobic bulk, which masks the basic amine, eliminates physiological protonation, and drives up the partition coefficient (LogP).

Table 1: Comparative Physicochemical Data
PropertyMorpholine1,4-OxazepaneBoc-1,4-OxazepaneCausality / Rationale
Ring Size 6-membered7-membered7-memberedRing expansion increases 3D spatial diversity and vector projection.
Conformational Flexibility Rigid (Chair)Highly FlexibleRestricted (Rotamers)Carbamate C-N partial double bond restricts N-inversion.
Lipophilicity (LogP) LowModerateHighThe tert-butyl group adds significant hydrophobic bulk.
Aqueous Solubility ExcellentGoodPoorMasking of the basic amine eliminates protonation at physiological pH.
NMR Complexity SimpleModerateComplex (Peak Doubling)Slow rotation on the NMR timescale yields distinct cis/trans populations.

Analytical Workflows: Resolving Rotamers vs. Diastereomers

Because substituted oxazepanes often contain chiral centers, distinguishing between equilibrating rotamers and non-equilibrating diastereomers is a critical quality control step. We utilize Variable-Temperature (VT) NMR as a self-validating analytical system.

Mandatory Visualization: Analytical Workflow

G A Synthesize Boc-Oxazepane B Acquire 1H-NMR at 298K A->B C Observe Peak Doubling? B->C D Perform VT-NMR (373K) C->D Yes E Peaks Coalesce (Rotamers Confirmed) D->E Coalescence F Peaks Split (Diastereomers) D->F No Coalescence

Logical workflow for resolving Boc-induced NMR rotamers via VT-NMR.

Protocol 1: Variable-Temperature (VT) NMR for Rotamer Resolution

Objective: To provide thermal energy sufficient to overcome the rotational energy barrier of the C-N carbamate bond, causing the cis and trans signals to time-average (coalesce) into a single peak.

  • Sample Preparation: Dissolve 15-20 mg of the Boc-protected oxazepane in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ). Note: CDCl 3​ is unsuitable due to its low boiling point.

  • Baseline Acquisition (298 K): Acquire a standard 1 H-NMR spectrum at room temperature. Identify the doubled peaks (often the tert-butyl singlet splitting into two singlets, or the α -protons appearing as complex multiplets).

  • Heating & Equilibration (373 K): Gradually increase the probe temperature to 373 K (100 °C). Allow the sample to equilibrate for 5–10 minutes to ensure uniform thermal distribution.

  • High-Temperature Acquisition: Acquire a second 1 H-NMR spectrum. If the doubled peaks merge into sharp, single resonances, the presence of Boc-rotamers is confirmed.

  • Self-Validation (Cooling Step): Cool the probe back to 298 K and re-acquire the spectrum. Causality: If the spectrum returns to its original doubled state, the coalescence was definitively due to dynamic structural exchange. If the peaks remain single or new peaks appear, thermal degradation has occurred, invalidating the assay.

Synthetic Workflows: Acid-Mediated Deprotection

To utilize the 1,4-oxazepane as a functional scaffold in medicinal chemistry, the lipophilic Boc group must be removed to reveal the nucleophilic secondary amine.

Mechanistic Causality: The Boc group is highly stable to bases and nucleophiles but is acutely labile to strong acids. The addition of Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This intermediate rapidly fragments, releasing isobutylene gas and carbon dioxide. The evolution of these gases entropically drives the reaction to completion, leaving the oxazepane as a TFA salt.

Protocol 2: Self-Validating Boc Deprotection

Objective: Quantitative removal of the Boc group with built-in validation of reaction completion.

  • Solubilization: Dissolve the Boc-1,4-oxazepane (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Validation (TLC/Ninhydrin): Spot the reaction mixture against the starting material on a silica TLC plate. Elute and stain the plate with Ninhydrin solution, followed by gentle heating. Validation: The disappearance of the high-R f​ UV-active starting material and the appearance of a baseline spot that turns bright pink/purple (indicating a free secondary amine) confirms successful deprotection.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude oil three times with toluene. Triturate the resulting residue with cold diethyl ether to precipitate the 1,4-oxazepane TFA salt as a solid.

Conclusion

The 1,4-oxazepane scaffold represents a powerful tool for medicinal chemists seeking to escape the flat, rigid limitations of traditional heterocycles. However, handling its Boc-protected intermediates requires a rigorous understanding of physicochemical causality. By recognizing the thermodynamic origins of NMR rotamers and employing self-validating analytical and synthetic protocols, researchers can seamlessly integrate this privileged scaffold into their drug discovery pipelines.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Publications [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution ResearchGate [Link]

  • Supplementary Information: N-Boc Rotamers and NMR Splitting The Royal Society of Chemistry (RSC)[Link]

Sources

Foundational

The 1,4-Oxazepane Scaffold in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Rise of Medium-Sized Rings in Drug Discovery In the landscape of medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Rise of Medium-Sized Rings in Drug Discovery

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. While the six-membered morpholine ring is a ubiquitous feature in numerous approved drugs, its saturated seven-membered counterpart—the 1,4-oxazepane ring—represents an increasingly attractive alternative for scaffold hopping and the development of novel chemical entities[1].

Medium-sized rings (7- to 11-membered) offer a distinctive balance of rigidity and three-dimensional spatial characteristics[2]. Despite their advantages, they have historically been underrepresented in screening libraries due to synthetic challenges[2]. However, the FDA approval of brensocatib (Brinsupri) in August 2025—the first 1,4-oxazepane-containing drug, indicated for noncystic fibrosis bronchiectasis—has firmly validated the clinical viability of this scaffold[2].

Physicochemical and Structural Rationale

The fundamental difference between morpholine and 1,4-oxazepane lies in their size, conformational flexibility, and three-dimensional (3D) shape. The addition of a single methylene group to the heterocyclic core fundamentally alters the spatial projection (exit vectors) of substituents, allowing medicinal chemists to explore new chemical space and optimize target binding[1].

Table 1: Physicochemical Comparison of Morpholine vs. 1,4-Oxazepane Scaffolds
PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale for Difference
Ring Size & Strain 6-membered (Low strain)7-membered (Medium strain)The extra methylene group expands the ring, introducing transannular interactions.
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework increases lipophilicity, though highly dependent on substituents.
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity of the 1,4-oxazepane scaffold may reduce aqueous solubility[1].
pKa (Conjugate Acid) ~8.4 - 8.7Expected to be similarThe electronic effect of the ether oxygen dictates basicity; the extra methylene causes minimal shift[1].
3D Shape & Vectors Defined chair conformationMultiple accessible conformationsIncreased flexibility allows broader exploration of chemical space and novel exit vectors[1].

Biological Targets and Therapeutic Applications

The versatility of the 1,4-oxazepane core allows for the fine-tuning of its properties to achieve high selectivity and potency across various biological targets.

G-Protein Coupled Receptors (GPCRs): Dopamine D4 Ligands

Since the identification of the dopamine D4 receptor subtype and its implication in schizophrenia, 1,4-oxazepane derivatives have been heavily explored as highly selective D4 ligands[3]. These compounds hold promise as effective antipsychotics devoid of extrapyramidal side effects[4]. 3D-QSAR analyses utilizing GRID/GOLPE methodologies reveal that the expanded size of the 1,4-oxazepane ring is a critical determinant for optimal binding affinity, effectively projecting the aliphatic amine and aryl groups into the receptor's binding pocket[3].

D4_Signaling Ligand 1,4-Oxazepane Ligand D4 Dopamine D4 Receptor (GPCR) Ligand->D4 Binds Gi Gi/o Protein D4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Dopamine D4 receptor signaling modulated by 1,4-oxazepane ligands.

Enzyme Inhibition: Cyclooxygenase-2 (COX-2)

Beyond GPCRs, oxazepine/oxazepane derivatives demonstrate significant anti-inflammatory potential through the inhibition of the COX-2 enzyme[5]. In silico docking studies have shown that specific 1,4-oxazepine derivatives exhibit superior binding affinities compared to established standard drugs like celecoxib and valdecoxib[5].

Table 2: Comparative In Silico Binding Energies Against COX-2[5]
Compound IDBinding Energy (kcal/mol)Relative Potency vs. Standards
1,4-Oxazepine Derivative 7d-109.2Superior
1,4-Oxazepine Derivative 8h-102.6Superior
Celecoxib (Standard)-102.1Baseline
Valdecoxib (Standard)-91.8Baseline
Monoamine Reuptake Inhibition

Patent literature further highlights the utility of the 1,4-oxazepane scaffold in central nervous system (CNS) indications. Specific 1,4-oxazepane derivatives have been patented for their superior monoamine reuptake inhibitory activity, positioning them as therapeutic candidates for depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[6].

Synthetic Methodologies: Overcoming the Entropic Penalty

Synthesizing medium-sized (7-membered) rings is notoriously difficult. Transition states often suffer from transannular interactions, and ring closure from acyclic precursors incurs a substantial entropic penalty[2]. To bridge the gap between theoretical potential and practical availability, highly optimized, scalable protocols are required.

Multigram Synthesis of 6-Functionalized 1,4-Oxazepanes

A recent breakthrough in the scalable synthesis of medicinally relevant 1,4-oxazepanes relies on the cyclization of N-Boc-2-aminoethanol with 3-chloro-2-(chloromethyl)prop-1-ene[2].

Causality in Protocol Design: In earlier iterations of this synthesis, reagents were mixed simultaneously, leading to uncontrollable exotherms and severe foaming on a multigram scale. By reversing the order of addition—generating the dianion first using sodium hydride (NaH) in dimethylformamide (DMF), followed by the controlled dropwise addition of the dichloride at sub-zero temperatures (<0 °C)—chemists successfully mitigated side reactions, improved controllability, and enabled multigram scalability[2].

Synthesis_Workflow Start N-Boc-2-aminoethanol + Dichloride Dianion NaH / DMF (Dianion Formation) Start->Dianion Alkene 6-Methylene-1,4-oxazepane (Intermediate 3a) Dianion->Alkene Cyclization (<0°C) Oxidation RuCl3 / NaIO4 (Oxidative Cleavage) Alkene->Oxidation Ketone 6-Oxo-1,4-oxazepane (Ketone 4a) Oxidation->Ketone 5°C to RT Diversification Structural Diversification (e.g., Fluorination) Ketone->Diversification

Scalable synthetic workflow for 6-functionalized 1,4-oxazepane building blocks.

Step-by-Step Protocol: Oxidative Cleavage to 6-Oxo-1,4-oxazepane

The 6-methylene intermediate must be oxidized to yield the highly versatile 6-oxo-1,4-oxazepane (ketone) building block. The following self-validating protocol utilizes a ruthenium-catalyzed oxidative cleavage[2]:

  • Preparation of the Oxidant System: Dissolve sodium periodate (NaIO₄, 150 mmol) in a mixture of water (100 mL) and acetonitrile (MeCN, 100 mL).

  • Catalyst Addition: Cool the solution to 5 °C. Add ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 2.5 mmol).

    • Scientific Rationale: Strict temperature control (cooling to 5 °C) is critical at this stage to prevent the premature decomposition of the highly active RuO₄ species and to manage the initial exotherm upon substrate introduction.

  • Substrate Introduction: Dissolve the 6-methylene-1,4-oxazepane derivative (50 mmol) in MeCN (10 mL). Add this solution dropwise while maintaining the internal temperature strictly between 0 °C and 10 °C (utilizing an iPrOH/liquid N₂ cooling bath).

  • Reaction Progression: Stir the reaction mixture for 1 hour at 5 °C, then remove the cooling bath, allowing it to warm to room temperature. Stir for an additional 4 hours.

    • Scientific Rationale: The initial low temperature ensures high chemoselectivity for the exocyclic double bond, preventing unwanted oxidation of the heterocyclic core. Subsequent warming drives the oxidative cleavage to full conversion.

  • Isolation: Filter off the resulting precipitate and wash the filter cake with methyl tert-butyl ether (MTBE, 2 × 500 mL) to extract the product. Proceed with standard aqueous workup and purification to isolate the ketone.

Advanced Diversification & Future Directions

The generated 6-oxo-1,4-oxazepane serves as a highly versatile entry point for structural diversification. For instance, reacting the ketone with morph-DAST facilitates a deoxofluorination reaction, yielding gem-difluorinated 1,4-oxazepane derivatives[2]. Given the ever-growing demand in drug discovery for saturated aza-heterocycles bearing in-ring geminal fluorines to improve metabolic stability, this transformation is highly valuable for modern medicinal chemistry[2].

Furthermore, solid-phase synthetic strategies are emerging. Recent methodologies utilizing polymer-supported homoserine have enabled the stereoselective synthesis of chiral 1,4-oxazepane-5-carboxylic acids, further expanding the accessible chemical space of this privileged scaffold[7].

References

  • Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery Benchchem URL
  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design Benchchem URL
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Publications URL
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Journal of Medicinal Chemistry URL
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine RSC Publishing URL
  • CA2813911A1 - 1,4-oxazepane derivatives Google Patents URL
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model PubMed URL

Sources

Exploratory

Safety, Handling, and Synthetic Utility of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate: A Technical Guide

Executive Summary In modern medicinal chemistry, the shift from flat, sp2-rich molecules to conformationally restricted, sp3-rich scaffolds is a proven strategy for improving metabolic stability and target selectivity. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2-rich molecules to conformationally restricted, sp3-rich scaffolds is a proven strategy for improving metabolic stability and target selectivity. Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) serves as a premier building block in this paradigm. By incorporating a 7-membered 1,4-oxazepane ring, this compound offers a unique 3D exit vector for pharmacophores compared to traditional piperidines or morpholines.

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical chemical properties and practical, bench-level execution. This whitepaper details the causality behind its safety hazards, establishes self-validating handling protocols, and provides a robust methodology for its integration into drug discovery workflows.

Physicochemical Profiling & Hazard Causality

To safely manipulate this building block, one must understand how its molecular architecture dictates its macroscopic behavior. The molecule features two distinct functional domains: a highly nucleophilic primary aliphatic amine and a lipophilic Boc-protected oxazepane core.

Quantitative Data Summary
PropertyValueClinical / Synthetic Implication
Chemical Name tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylateN/A
CAS Number 1184662-18-7Regulatory identifier
Molecular Formula C₁₁H₂₂N₂O₃N/A
Molecular Weight 230.30 g/mol High atom economy for fragment-based design
Boiling Point 328.5 ± 27.0 °CLow volatility at room temperature
GHS Hazards H315, H318, H336Requires stringent PPE and fume hood handling
Mechanistic Causality of Hazards

The hazards associated with this compound are not arbitrary; they are direct consequences of its chemical structure:

  • H318 (Serious Eye Damage) & H315 (Skin Irritation): The primary amine motif is inherently basic. Upon contact with the aqueous environment of the cornea or epidermis, it rapidly raises the local pH, leading to localized saponification of tissue lipids and denaturation of structural proteins.

  • H336 (STOT SE 3 - Drowsiness/Dizziness): The Boc group and the oxazepane ring impart significant lipophilicity. If aerosolized or inhaled, the molecule can easily cross the blood-brain barrier (BBB), where the amine interacts with central nervous system receptors, causing depressant effects.

HazardPathway Compound CAS 1184662-18-7 Exposure Amine Primary Amine Motif (Nucleophilic/Basic) Compound->Amine Lipid Boc & Oxazepane Ring (Lipophilic) Compound->Lipid SkinEye Tissue Saponification & Protein Denaturation Amine->SkinEye CNS Blood-Brain Barrier Penetration Lipid->CNS H318 H318: Serious Eye Damage H315: Skin Irritation SkinEye->H318 H336 H336: STOT SE 3 (Drowsiness/Dizziness) CNS->H336

Mechanistic pathway of GHS hazards associated with CAS 1184662-18-7.

Standard Operating Procedure: Safe Handling & Storage

Primary amines are notorious for absorbing atmospheric carbon dioxide to form carbamate salts, which alters the molecular weight and drastically reduces nucleophilicity. Therefore, environmental control is paramount .

Storage Protocol
  • Temperature: Store at 2–8 °C to minimize thermal degradation of the Boc group.

  • Atmosphere: Must be stored under an inert atmosphere (Argon preferred over Nitrogen due to its higher density, which provides a better protective blanket over the reagent).

Self-Validating Transfer Methodology
  • Preparation: Purge the analytical balance enclosure with a gentle stream of Argon.

  • Verification Checkpoint: Ensure the relative humidity inside the enclosure is <20%. Causality: Moisture not only degrades the reagent over time but accelerates CO₂ absorption.

  • Handling: Use static-free, chemically resistant spatulas. Wear nitrile gloves (double-gloving recommended) and tight-fitting chemical splash goggles.

  • Post-Transfer: Immediately flush the source vial with Argon for 15 seconds before sealing tightly with Parafilm.

Synthetic Utility & Validated Workflows

The primary synthetic application of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate is its use as a nucleophile in amide coupling reactions, followed by subsequent deprotection of the Boc group for further functionalization.

SyntheticWorkflow SM Tert-butyl 2-(aminomethyl)- 1,4-oxazepane-4-carboxylate (Primary Amine) Coupling Amide Bond Formation 0°C to RT, 2-4h SM->Coupling Acid Carboxylic Acid (R-COOH) Activation Activation HATU, DIPEA, DMF Acid->Activation Activation->Coupling Workup Acidic Wash (Citric Acid) Removes unreacted amine Coupling->Workup Product Purified Boc-Protected Oxazepane Amide Workup->Product

Validated workflow for amide coupling using the oxazepane primary amine.

Protocol: High-Yield Amide Coupling with Self-Validation

This protocol describes the coupling of a generic carboxylic acid with the oxazepane amine, utilizing HATU as the coupling agent.

Step 1: Pre-Activation of the Carboxylic Acid

  • Action: Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 2.5 equivalents of DIPEA. Stir at 0 °C for 15 minutes.

  • Causality: Pre-activation prevents the primary amine from competing for the coupling reagent, reducing the formation of guanidinium byproducts.

  • Self-Validation Checkpoint: Monitor via LC-MS. Proceed to Step 2 only when the mass of the active ester (or complete consumption of the acid) is confirmed.

Step 2: Amine Addition

  • Action: Add 1.1 equivalents of tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: Dropwise addition controls the exothermic nature of the amine-ester reaction, preventing thermal degradation of the Boc group.

Step 3: Mild Acidic Workup

  • Action: Dilute the reaction with Ethyl Acetate and wash with a 10% aqueous Citric Acid solution.

  • Causality: Standard 1M HCl washes are too harsh and risk premature cleavage of the acid-labile Boc group. Citric acid is mildly acidic (pH ~2.5), which is sufficient to protonate any unreacted primary amine, partitioning it into the aqueous layer without compromising the Boc protection.

  • Self-Validation Checkpoint: Extract the aqueous layer and test its pH with indicator paper. The pH must be between 3 and 4. If the pH is >5, the unreacted amine will remain in the organic layer, compromising final purity. If pH <2, immediately neutralize the organic layer with saturated NaHCO₃ to prevent Boc loss.

Emergency Response & Decontamination

Due to the compound's H318 and H315 classifications, immediate response protocols must be established in the laboratory:

  • Ocular Exposure: The high basicity of the amine requires immediate intervention. Flush eyes continuously with tepid water or sterile saline for a minimum of 15 minutes. Do not attempt to neutralize with acid , as the exothermic neutralization reaction will cause severe thermal burns to the cornea. Seek immediate ophthalmological care.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with copious amounts of water and mild soap.

  • Spill Containment: Do not sweep dry powder, as this aerosolizes the compound (triggering H336 inhalation hazards). Cover the spill with a damp, inert absorbent pad. Transfer to a sealed hazardous waste container and wipe the area with a dilute, mildly acidic solution (e.g., 5% acetic acid) to neutralize residual amine traces.

References

  • NextSDS Database. "tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate Substance Database". NextSDS. Available at:[Link]

Foundational

Monoamine Reuptake Inhibitory Activity of 1,4-Oxazepane Compounds: A Technical Guide for Drug Discovery

Executive Summary The development of novel monoamine reuptake inhibitors remains a cornerstone in the psychopharmacological treatment of major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel monoamine reuptake inhibitors remains a cornerstone in the psychopharmacological treatment of major depressive disorder (MDD), attention deficit hyperactivity disorder (ADHD), and stress urinary incontinence (SUI). While traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are widely used, they often suffer from therapeutic lag and incomplete efficacy. This has driven the pursuit of Triple Reuptake Inhibitors (TRIs) and highly selective peripheral inhibitors. Among emerging pharmacophores, the 1,4-oxazepane scaffold has demonstrated profound utility. This seven-membered heterocyclic system offers unique conformational flexibility, improved metabolic stability, and highly tunable stereochemistry, allowing drug developers to precisely dictate the inhibitory ratios across the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Pharmacological Rationale: The 1,4-Oxazepane Scaffold

Historically, monoamine reuptake inhibitors have relied on linear aryl-amines or rigid piperidine/pyrrolidine rings. However, these structures often face significant metabolic liabilities, such as rapid CYP450-mediated N-dealkylation or oxidation.

The transition to a 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen at the 1 and 4 positions—fundamentally alters the physicochemical profile of the molecule. The inclusion of the oxygen atom exerts an electron-withdrawing inductive effect, which lowers the pKa of the basic amine at position 4. This subtle reduction in basicity enhances lipophilic efficiency and membrane permeability while simultaneously mitigating off-target binding to the hERG potassium channel, a common source of cardiotoxicity in CNS drugs (1). Furthermore, modifying the ring size and heteroatom placement within these scaffolds has been proven to drastically improve metabolic stability in human liver microsomes[1].

Structural Optimization and Structure-Activity Relationship (SAR)

The pharmacological success of 1,4-oxazepanes hinges on precise stereochemical control. The spatial orientation of substituents, particularly at the 6 and 7 positions, dictates how the molecule docks into the central binding site (S1 pocket) of the monoamine transporters.

For instance, the (6S,7R) configuration is critical for optimal activity. The aryl group at position 7 must project into the hydrophobic sub-pocket of the transporter, while the basic nitrogen at position 4 forms a critical salt bridge with a conserved aspartate residue (e.g., Asp98 in hSERT or Asp75 in hNET). By manipulating these substituents, researchers can shift the molecule from a broad-spectrum TRI to a highly selective peripheral NET inhibitor (2). For example, replacing a hydroxyl group with an acetamide group increases molecular polarity, restricting blood-brain barrier (BBB) penetration and yielding a peripheral-selective agent ideal for treating stress urinary incontinence[2][3].

Table 1: Representative SAR of 1,4-Oxazepane Derivatives
Compound / DerivativeKey Structural ModificationTransporter Selectivity ProfilePrimary Clinical Indication
Unsubstituted 1,4-Oxazepane Baseline 7-membered heterocycleWeak, non-selective bindingScaffold starting point
(6S,7R)-1,4-Oxazepane derivative 7 7-aryl substitution, 6-hydroxylHighly selective NET inhibitionDepression, ADHD
Compound 12 N-acetamide at position 6, 7-(3,4-dichlorophenyl)Peripheral NET selectivityStress Urinary Incontinence
Amitifadine (Reference TRI)Azabicyclo scaffold (Non-oxazepane)SERT:NET:DAT ratio of 1:2:8Major Depressive Disorder

Note: Achieving the "right ratio" of SERT/NET/DAT inhibition is the primary challenge in TRI development, as excessive DAT inhibition carries abuse liability, while insufficient SERT inhibition reduces antidepressant efficacy (4; 5).[4][5]

Mechanistic Pathway Visualization

G Oxazepane 1,4-Oxazepane Compound Transporters Monoamine Transporters (SERT / NET / DAT) Oxazepane->Transporters Competitive Inhibition Synapse Synaptic Cleft (Elevated 5-HT/NE/DA) Transporters->Synapse Blocks Reuptake Receptors Postsynaptic Receptors Synapse->Receptors Increased Binding Efficacy Clinical Efficacy (Antidepressant / Analgesic) Receptors->Efficacy Signal Transduction

Caption: Mechanism of action of 1,4-oxazepane monoamine reuptake inhibitors at the synaptic cleft.

Self-Validating Experimental Protocols

To rigorously evaluate the monoamine reuptake inhibitory activity of synthesized 1,4-oxazepane compounds, the following self-validating workflows must be employed.

In Vitro Monoamine Transporter Uptake Assay

Causality: This assay utilizes recombinant cell lines rather than primary neurons to isolate human-specific transporter kinetics (hSERT, hNET, hDAT) without the confounding background noise of native, multi-transporter expression.

  • Cell Preparation: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into 96-well plates at a density of 40,000 cells/well. Incubate overnight at 37°C.

  • Compound Incubation: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Pre-incubate cells with serial dilutions of the 1,4-oxazepane test compound for 30 minutes. Reasoning: This allows the compound to reach thermodynamic binding equilibrium at the orthosteric site prior to the introduction of the competing substrate.

  • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-5-HT, [³H]-NE, or [³H]-DA) at a concentration equal to its predetermined Km value. Reasoning: Radioligands are prioritized over bulky fluorescent probes (like ASP+) for exact Ki determination, as they eliminate steric hindrance artifacts within the transporter pore.

  • Signal Detection & Self-Validation: Terminate the reaction after 10 minutes by rapid washing with ice-cold buffer. Lyse cells and measure intracellular radioactivity via liquid scintillation counting.

    • Validation Check: Every plate must include a 100% activity control (vehicle) and a 0% activity control (10 µM reference inhibitor: Duloxetine for SERT/NET, Nomifensine for DAT). Calculate the Z'-factor; only plates yielding a Z' > 0.5 are accepted, ensuring the signal window is statistically robust enough to distinguish true pharmacological hits from assay noise.

In Vivo Cerebral Microdialysis

Causality: While in vitro assays confirm binding, microdialysis is mandatory to prove functional target engagement in a living system. It measures extracellular (synaptically active) neurotransmitter levels in real-time, which directly correlates to the reuptake inhibition mechanism, unlike whole-tissue homogenates which are overwhelmed by inactive intracellular stores.

  • Probe Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of anesthetized rats. Reasoning: The mPFC is a critical node for mood regulation and executive function, making it the ideal locus to measure monoamine efflux for psychiatric indications.

  • Baseline Calibration (Self-Validation): Following a 24-hour recovery, perfuse artificial cerebrospinal fluid (aCSF) through the probe at 1.5 µL/min. Collect fractions every 20 minutes until monoamine levels stabilize (defined as <10% variance over three consecutive fractions). Reasoning: This establishes a rigorous intra-subject baseline, controlling for individual variations in probe recovery and basal neurochemical tone.

  • Dosing and Sampling: Administer the 1,4-oxazepane compound (e.g., via oral gavage) and continuously collect dialysate fractions for 4 to 6 hours.

  • Quantification: Analyze the dialysate via LC-MS/MS. Reasoning: LC-MS/MS provides the requisite femtogram-level sensitivity needed to detect basal extracellular monoamines, which are naturally present in minute quantities.

Conclusion

The 1,4-oxazepane scaffold represents a highly versatile and metabolically resilient platform for the development of next-generation monoamine reuptake inhibitors. By rigorously applying structure-based design to manipulate stereocenters and peripheral substituents, drug developers can fine-tune the SERT/NET/DAT inhibition ratios. When coupled with self-validating in vitro and in vivo screening protocols, this chemical class holds significant promise for overcoming the efficacy and tolerability limitations of current psychiatric and urological pharmacotherapies.

References

  • [1] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. URL:

  • [2] WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents (Takeda Pharmaceutical Company Limited). URL:

  • [3] Triple reuptake inhibitors: A patent review (2006-2012). ResearchGate. URL:

  • [4] Triple reuptake inhibitors: a patent review (2006 - 2012). PubMed (nih.gov). URL:

  • [5] Major depressive disorder: mechanism-based prescribing for personalized medicine. Dove Press. URL:

Sources

Exploratory

Therapeutic Applications of 1,4-Oxazepane Derivatives in Neurology: A Technical Guide to Target-Specific Drug Design and Validation

Executive Summary: The 1,4-Oxazepane Scaffold in CNS Drug Discovery 1,4-Oxazepane is a seven-membered, non-planar saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions. In medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 1,4-Oxazepane Scaffold in CNS Drug Discovery

1,4-Oxazepane is a seven-membered, non-planar saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions. In medicinal chemistry, medium-sized rings (7–9 members) occupy a privileged chemical space. The chair conformation of 1,4-oxazepane is energetically favorable, yet the ring retains sufficient conformational flexibility to adapt to complex binding pockets within the central nervous system (CNS)[5].

Crucially, the precise spatial arrangement of the heteroatoms provides optimal vectors for hydrogen-bond donation and acceptance. Recent multiparameter optimization (CNS MPO) studies demonstrate that 1,4-oxazepane derivatives consistently achieve high desirability scores, indicating excellent blood-brain barrier (BBB) permeability, favorable ADME profiles, and low-risk safety margins [4]. This whitepaper dissects the rational design, mechanistic causality, and experimental validation of 1,4-oxazepane derivatives across three primary neurological targets: Dopamine D4 receptors, human Monoamine Oxidase B (hMAO-B), and Sigma-1 (σ1) receptors.

Core Neurological Targets & Mechanistic Causality

Dopamine D4 Receptor Ligands (Schizophrenia & ADHD)

The discovery of the Dopamine D4 receptor subtype revolutionized the search for atypical antipsychotics devoid of extrapyramidal side effects (which are typically caused by D2 receptor antagonism). 2,4-disubstituted 1,4-oxazepanes have emerged as highly selective D4 ligands.

The Causality of Ring Sizing: 3D-QSAR (Quantitative Structure-Activity Relationship) analyses utilizing GRID/GOLPE methodologies reveal that the size of the central heterocycle is the critical determinant of affinity. Expanding a six-membered morpholine ring to a seven-membered 1,4-oxazepane ring alters the trajectory of the attached aliphatic amine and p -chlorobenzyl groups. This expansion perfectly spaces the pharmacophores to interact with the lipophilic pockets of the D4 receptor while sterically clashing with the tighter binding pocket of the D2 receptor, thereby achieving profound selectivity [1].

hMAO-B Inhibition (Parkinson's Disease)

Human Monoamine Oxidase B (hMAO-B) degrades dopamine in the brain; its inhibition is a cornerstone of Parkinson's Disease (PD) management. First-generation inhibitors (like selegiline) are irreversible, leading to safety concerns. Second-generation drugs (like safinamide) are reversible but suffer from high conformational flexibility, which incurs an entropic penalty upon target binding.

The Causality of Rigidification: By cyclizing the amine group with the phenyl ring of safinamide, researchers have developed rigidified 2,3,4,5-tetrahydrobenzo[ f ][1,4]oxazepine cores (e.g., compounds ZM24 and ZM26). This structural lock restricts rotational degrees of freedom, pre-organizing the molecule into its bioactive conformation. This drastically reduces the entropic penalty of binding, resulting in highly potent, reversible hMAO-B inhibition that preserves dopamine and reduces oxidative stress in PD models [2].

Sigma-1 Receptor Ligands (Neuropathic Pain & Depression)

The Sigma-1 receptor (σ1R) modulates intracellular calcium signaling and neuroplasticity. Pyrazolo[3,4- d ]pyrimidines incorporating a 1,4-oxazepane moiety act as potent σ1R ligands.

The Causality of Nitrogen Proximity: Selectivity against the off-target Sigma-2 receptor (σ2R)—which is associated with cellular apoptosis—is achieved by tuning the distance between the basic nitrogen of the oxazepane ring and the lipophilic core. The 1,4-oxazepane ring provides the exact steric bulk and bond distances required to anchor the ligand in the σ1R binding site while preventing the deep-pocket insertion required for σ2R activation [3].

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key 1,4-oxazepane derivatives across neurological targets.

TargetDisease IndicationKey Scaffold / DerivativePrimary Pharmacological MechanismStructural Advantage
Dopamine D4 Schizophrenia, ADHD2,4-disubstituted 1,4-oxazepaneSelective AntagonismOptimal spacing of p -chlorobenzyl group avoids D2 binding.
hMAO-B Parkinson's DiseaseTetrahydrobenzo[ f ][1,4]oxazepine (ZM24/ZM26)Reversible Enzyme InhibitionConformational lock reduces entropic penalty of binding.
Sigma-1 (σ1R) Neuropathic PainPyrazolo[3,4- d ]pyrimidine-oxazepaneReceptor ModulationPrecise basic nitrogen distance prevents σ2R off-target effects.
SSTR4 Alzheimer's, Pain1,4-oxazepane amidesSelective AgonismHigh CNS MPO score ensures BBB penetration.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to verify mechanistic claims.

Protocol 1: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes (High-Dilution Cyclization)

The synthesis of medium-sized rings is notoriously difficult due to competing intermolecular oligomerization. This protocol utilizes high-dilution kinetics to force intramolecular cyclization.

  • Reaction Setup: Dissolve the starting amino alcohol precursor ( 0.01 M) in anhydrous dimethylformamide (DMF) under an argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming dihaloalkane, while the high dilution ( 0.01 M) thermodynamically favors intramolecular ring closure over intermolecular polymerization.

  • Deprotonation: Add 2.5 equivalents of potassium carbonate ( K2​CO3​ ) and a catalytic amount of sodium iodide (NaI). Stir at room temperature for 30 minutes. Causality: K2​CO3​ deprotonates the heteroatoms, while NaI facilitates a Finkelstein reaction, converting the dihaloalkane into a more reactive diiodoalkane intermediate in situ.

  • Cyclization: Dropwise addition (via syringe pump at 0.1 mL/hr) of the dihaloalkane to the reaction mixture at 95∘ C.

  • Validation Checkpoint (Self-Validation): Monitor via LC-MS. The reaction is valid only if the [M+H]+ peak of the cyclized 1,4-oxazepane appears without the presence of [2M+H]+ dimer peaks. If dimers are present, the dilution factor must be increased.

  • Purification: Concentrate under reduced pressure, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane/EtOAc gradient).

Protocol 2: In Vitro hMAO-B Reversible Inhibition Assay

To prove that a tetrahydrobenzo[ f ][1,4]oxazepine derivative is a reversible inhibitor (crucial for the PD safety profile), a rapid-dilution kinetic assay must be employed.

  • Baseline Incubation: Incubate recombinant hMAO-B enzyme ( 5 μ g/mL) with the 1,4-oxazepane test compound at 10× its IC50​ concentration in potassium phosphate buffer (pH 7.4) for 30 minutes at 37∘ C.

  • Control Setup: Set up parallel incubations using Selegiline (known irreversible inhibitor) and Safinamide (known reversible inhibitor).

  • Rapid Dilution: Dilute the incubation mixtures 100-fold into a buffer containing the fluorogenic substrate kynuramine ( 50 μ M). Causality: This massive dilution drops the inhibitor concentration far below its IC50​ . A reversible inhibitor will rapidly detach from the enzyme, restoring activity. An irreversible inhibitor will remain covalently bound.

  • Kinetic Measurement: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 20 minutes to track the formation of 4-hydroxyquinoline.

  • Validation Checkpoint (Self-Validation): The protocol is validated if the Safinamide control shows >85% recovery of enzyme velocity and the Selegiline control shows <5% recovery. The 1,4-oxazepane derivative is confirmed reversible only if its recovery profile mirrors Safinamide.

Mandatory Visualizations

Rational Design Workflow for 1,4-Oxazepane Therapeutics

G Start 1,4-Oxazepane Core D4 Dopamine D4 Receptor Start->D4 MAOB hMAO-B Enzyme Start->MAOB Sigma Sigma-1 Receptor Start->Sigma Opt1 3D-QSAR & Ring Sizing D4->Opt1 Opt2 Tetrahydrobenzo-fusion MAOB->Opt2 Opt3 Lipophilic Substitution Sigma->Opt3 Val CNS MPO Validation Opt1->Val Opt2->Val Opt3->Val

Workflow for target-specific optimization of 1,4-oxazepane derivatives in CNS drug discovery.

hMAO-B Inhibition Pathway

Pathway Drug Tetrahydrobenzo[f][1,4]oxazepine MAOB hMAO-B Active Site Drug->MAOB Binding Inhib Reversible Inhibition MAOB->Inhib Conformational Lock Dopamine Dopamine Preservation Inhib->Dopamine ROS Oxidative Stress Reduction Inhib->ROS Neuro Neuroprotection Dopamine->Neuro ROS->Neuro

Mechanism of hMAO-B inhibition by tetrahydrobenzo[f][1,4]oxazepines for Parkinson's disease.

References

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.[Link][1]

  • Zhu, M., Xie, X.-P., Wang, S., et al. (2025). Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. QxMD.[Link][2]

  • Díaz, J. L., Corbera, J., Cuberes, R., et al. (2015). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm.[Link][3]

  • Zheng, Q., Boltjes, A., & Dömling, A. (2021). Synthesis of a library of diverse analogues of tetrazole-linked dibenzo[b,f][1,4]oxazepines. Synthesis.[Link][4]

Sources

Foundational

Harnessing the Power of Seven: A Technical Guide to Seven-Membered Heterocyclic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: Seven-membered heterocyclic compounds, often termed "medium-sized rings," represent a compelling, albeit chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Seven-membered heterocyclic compounds, often termed "medium-sized rings," represent a compelling, albeit challenging, area of medicinal chemistry. Historically underrepresented in drug compound libraries due to synthetic difficulties, these scaffolds offer unique three-dimensional diversity and conformational flexibility that can unlock novel interactions with biological targets, particularly those deemed "undruggable." This guide provides a comprehensive overview for drug discovery professionals on the core classes of seven-membered heterocycles that have yielded successful drugs, details key synthetic strategies to overcome their inherent challenges, and offers insights into the future trajectory of this promising field. From the well-established benzodiazepines to emerging anticancer agents, this document synthesizes the critical knowledge required to strategically incorporate these unique structural motifs into modern drug discovery campaigns.

The Allure of the Medium Ring: Unique Properties and Inherent Challenges

Heterocyclic compounds are the bedrock of modern pharmacology, with over half of all FDA-approved small-molecule drugs featuring at least one such ring.[1][2] While five- and six-membered rings are ubiquitous, seven-membered systems have seen a more limited, yet highly impactful, application.[3] This is largely due to the synthetic hurdles associated with their formation. The construction of medium-sized rings is enthalpically and entropically disfavored compared to their smaller counterparts, facing challenges like transannular strain and a higher degree of conformational freedom.[4][5][6]

However, these same properties are what make them so attractive for drug design. Their conformational flexibility allows them to adapt to complex protein surfaces and binding pockets, while their larger, more three-dimensional structures provide access to a chemical space that is distinct from traditional "flat" aromatic compounds.[5][7] This guide will delve into the most successful classes of these compounds and the chemical strategies that have tamed their synthesis.

Prominent Seven-Membered Scaffolds in Modern Medicine

The utility of these scaffolds is best illustrated by the numerous approved drugs and clinical candidates that contain them. These compounds span a wide range of therapeutic areas, from central nervous system (CNS) disorders to oncology.[8][9]

Azepane-Containing Scaffolds: Masters of the CNS

Nitrogen-containing seven-membered rings (azepanes and their derivatives) are arguably the most successful class, demonstrating a profound impact on the treatment of neurological and psychological disorders.[8][10]

Benzodiazepines are a class of drugs that act as central nervous system depressants, primarily prescribed for short-term treatment of anxiety, insomnia, and seizures.[11][12][13] Their core structure consists of a benzene ring fused to a diazepine ring.[14]

Mechanism of Action: Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), the brain's primary inhibitory neurotransmitter.[14] They bind to a specific site on the GABA-A receptor, an ion channel, which increases the frequency of the channel opening when GABA binds. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a resulting calming or sedative effect.[14]

cluster_GABA GABA-A Receptor Signaling GABA GABA Neurotransmitter Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->Receptor Binds BZD Benzodiazepine Drug (e.g., Diazepam) BZD->Receptor Binds (Allosteric Site) BZD_Effect Increased Channel Opening Frequency Channel Chloride (Cl-) Channel Receptor->Channel Opens Channel Receptor->BZD_Effect Neuron Postsynaptic Neuron Channel->Neuron Cl- Influx Neuronal Hyperpolarization\n(Inhibitory Effect) Neuronal Hyperpolarization (Inhibitory Effect) Neuron->Neuronal Hyperpolarization\n(Inhibitory Effect) Leads to

Caption: GABA-A Receptor Modulation by Benzodiazepines.

Clinical Significance: This class includes some of the most widely recognized medications in the world. Their applications are diverse, though typically recommended for short-term use due to the risk of dependence.[11][14]

Drug (Brand Name) Primary Indications Class
Diazepam (Valium®)Anxiety, Seizures, Muscle Spasms, Alcohol Withdrawal[12][15]Long-acting
Alprazolam (Xanax®)Anxiety Disorders, Panic Disorder[12][15]Short-acting
Clonazepam (Klonopin®)Seizures, Panic Disorder, Agitation[12][15]Long-acting
Lorazepam (Ativan®)Anxiety, Seizures, Insomnia[15]Intermediate-acting
Temazepam (Restoril®)Insomnia[13]Short-acting
Table 1: Prominent Benzodiazepines and Their Clinical Applications.

Fusing two benzene rings to the azepine core creates the dibenzazepine scaffold, the basis for another critical class of CNS-acting drugs.[9][16] These are primarily used as anticonvulsants and mood stabilizers.[17]

Key Drugs and Mechanism: The parent compound, iminostilbene (dibenzazepine), is the foundation for several key drugs.[16] Unlike benzodiazepines, their primary mechanism involves blocking voltage-gated sodium channels, which reduces the excitability of neurons and prevents the rapid and repetitive firing associated with seizures.[17][18]

Drug (Brand Name) Primary Indications Notes
Carbamazepine (Tegretol®)Epilepsy, Bipolar Disorder, Neuropathic Pain[9][18]A first-generation, widely used anticonvulsant.
Oxcarbazepine (Trileptal®)Epilepsy[9][17]A second-generation analogue with a similar mechanism but often better tolerability.[17]
Eslicarbazepine (Aptiom®)Partial-onset Seizures[9][19]A third-generation drug, it is a prodrug that is converted to the active metabolite.[19]
Table 2: Representative Dibenzazepine-based Drugs.

Caprolactam, a cyclic amide with a seven-membered ring, is a vital industrial chemical, but its scaffold is also a versatile starting point in medicinal chemistry.[20] The caprolactam core has been integrated into molecules showing promising anticonvulsant and anticancer activities.[20] More recently, aryl-fused seven-membered lactams have been identified as potent inhibitors of Aurora Kinase B, a key mitotic regulator, highlighting their potential as a new class of antimitotic agents for cancer treatment.[21]

Oxygen and Sulfur-Containing Scaffolds: Oxepines and Thiepines

Replacing the nitrogen with oxygen (oxepine) or sulfur (thiepine) opens up different chemical space and therapeutic possibilities.[22] These scaffolds are found in a variety of biologically active compounds.[22][23]

Similar to their azepine cousins, the dibenzo-fused versions of oxepines and thiepines are important pharmacophores. They have been investigated for a range of activities including antipsychotic, anti-inflammatory, and anticancer properties.[22][24] For example, a library of substituted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines, designed as structural analogues of tamoxifen, showed potent anti-proliferative activity against both estrogen receptor-positive and -negative breast cancer cell lines.[25] Compounds containing the oxepine framework have demonstrated a wide array of biological activities, including antifungal, anxiolytic, and anti-HIV effects.[26][27]

Synthetic Strategies: Taming the Seven-Membered Ring

The primary obstacle to the broader use of seven-membered heterocycles has been their synthesis.[3][28] Direct cyclization methods are often inefficient due to the aforementioned entropic and enthalpic penalties.[5][6] However, medicinal chemists have developed several powerful strategies to overcome these hurdles.

Key Methodologies for Ring Construction

Modern organic synthesis offers several effective routes to these valuable scaffolds.

  • Ring-Expansion Reactions: This is one of the most powerful strategies. Instead of attempting a difficult direct 7-membered ring closure, a more easily formed 5- or 6-membered ring is synthesized first and then expanded. This approach circumvents the high activation energy of direct cyclization.[28]

  • Transition-Metal-Catalyzed Cyclizations: Catalysts, particularly those based on palladium, copper, and gold, can facilitate intramolecular cyclizations that would otherwise be challenging, providing access to a variety of seven-membered heterocycles.[6][29]

  • Multi-component and Cascade Reactions: These elegant strategies build molecular complexity quickly by forming multiple bonds in a single operation, which can be an efficient way to construct fused ring systems containing a seven-membered core.[8]

cluster_paths Synthetic Approaches to 7-Membered Rings cluster_direct Direct Cyclization cluster_expansion Ring Expansion Start Linear Precursor FiveRing 5/6-Membered Ring (Kinetically Favored) Start->FiveRing Easy Cyclization Direct High Activation Energy (Transannular Strain, Low Probability) Expand Expansion Reaction (e.g., Rearrangement) FiveRing->Expand SevenRing 7-Membered Ring (Target) Expand->SevenRing

Caption: Logic Flow: Ring Expansion vs. Direct Cyclization.

Experimental Protocol: Synthesis of an N-Substituted Aryl-Fused Seven-Membered Lactam

This protocol is adapted from a reported synthesis of Aurora Kinase B inhibitors and demonstrates a common strategy for building the caprolactam core.[21]

Objective: To synthesize an N-substituted dibenzo[b,f]azepin-10(11H)-one derivative.

Step 1: Synthesis of the Core Lactam (e.g., 2-(2-nitrophenyl)acetic acid reaction with a protecting group followed by reduction and cyclization)

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-aminophenyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Acylation: Add diisopropylethylamine (DIEA) (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C.

  • Add a solution of an appropriate acyl chloride (e.g., 2-chlorobenzoyl chloride) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the product from Step 1 in a solvent like tetrahydrofuran (THF).

  • Base Treatment: Add a strong base such as potassium tert-butoxide (tBuOK) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 6 hours, monitoring for the formation of the seven-membered lactam ring.

  • Workup: Quench the reaction carefully with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting lactam via column chromatography.

Step 3: N-Substitution

  • Reaction Setup: To a solution of the lactam from Step 2 in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) at 0 °C.

  • Stir for 30 minutes, then add the desired alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq).

  • Allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench with water and extract with ethyl acetate. Wash, dry, and concentrate the organic phase.

  • Final Purification: Purify the final compound by column chromatography or recrystallization to yield the target N-substituted aryl-fused seven-membered lactam.

Future Perspectives and Emerging Trends

The field of seven-membered heterocycles is poised for significant growth. Several trends are driving this forward:

  • Computational Chemistry: Advances in computational modeling are enabling a better understanding of the conformational preferences of these flexible rings, allowing for more rational, structure-based drug design.

  • Novel Synthetic Methods: The development of new catalytic systems and synthetic strategies continues to make these scaffolds more accessible, reducing the historical barriers to their inclusion in screening libraries.[3][4]

  • Targeting Protein-Protein Interactions: The unique 3D shapes of seven-membered ring systems make them ideal candidates for disrupting challenging protein-protein interactions (PPIs), a target class that has been difficult to address with traditional small molecules.

Conclusion

Seven-membered heterocyclic compounds have transitioned from a niche area of organic synthesis to a validated and highly valuable source of therapeutic agents. Their unique structural and conformational properties provide a distinct advantage in modern drug discovery, enabling the targeting of complex biological systems, particularly in the CNS and oncology. While synthetic challenges remain, the development of robust methodologies like ring expansion and transition-metal catalysis has made these scaffolds increasingly accessible. For drug development professionals, a deep understanding of the chemistry and biological applications of these "medium rings" is no longer optional but a strategic necessity for innovating the next generation of therapeutics.

References

  • Better Health Channel. Benzodiazepines. [Link]

  • Cleveland Clinic. (2023, January 3). Benzodiazepines (Benzos). [Link]

  • U.S. Drug Enforcement Administration. Benzodiazepines. [Link]

  • Szychowski, K. A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Supportive Care. (2025, May 13). What is Benzodiazepines? [Link]

  • Drugs.com. (2025, March 24). Benzodiazepines: Uses, Side Effects, Interactions & Warnings. [Link]

  • Ouvry, G. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry. [Link]

  • Kim, D., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. MDPI. [Link]

  • Kim, D., et al. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. ResearchGate. [Link]

  • Wikipedia. Caprolactam. [Link]

  • Szychowski, K. A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. ResearchGate. [Link]

  • ResearchGate. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. [Link]

  • Li, Y., et al. (2019). The Efficient Synthesis of Benzannulated Seven-Membered O-Heterocycles via the Intramolecular Ring-Opening Cyclization of Cyclopropanes. Organic Letters. [Link]

  • Barber, J. S., et al. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society. [Link]

  • Karad, S. N., & O'Connell, M. G. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Organic & Biomolecular Chemistry. [Link]

  • Markina, N. A., & Van der Eycken, E. V. (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules. [Link]

  • Inshab, S., et al. (2025). Role of Heterocycles in Drug Discovery: An Overview. Preprints.org. [Link]

  • Hammam, A. E. G., et al. (2000). Chemistry of Seven-Membered Heterocycles, VI. Synthesis of Novel Bicyclic Heterocyclic Compounds as Potential Anticancer and Anti-HIV Agents. Zeitschrift für Naturforschung B. [Link]

  • ResearchGate. Recent applications of seven-membered rings in drug design. [Link]

  • Ryan, J. H., et al. (2011). Seven-Membered Rings. Progress in Heterocyclic Chemistry. [Link]

  • Hryshchenko, O. M., et al. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. [Link]

  • Bhutani, P., et al. (2025). Key heterocyclic moieties for the next five years of drug discovery and development. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Nortcliffe, A. (2015). Synthesis of medium-ring nitrogen heterocycles and their application to diverse scaffold assembly. University of Birmingham Research Archive. [Link]

  • Wang, Y., et al. (2022). Discovery and Optimization of Seven-Membered Lactam-Based Compounds to Phenocopy the Inhibition of the Aurora Kinase B. ACS Medicinal Chemistry Letters. [Link]

  • Szeliga, M., & Blaszczyk, M. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules. [Link]

  • Al-Otaibi, F., et al. (2025). The potential of dibenzazepine carboxamides in cancer therapy. Frontiers in Pharmacology. [Link]

  • RSYN RESEARCH. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. [Link]

  • Drugs.com. (2025, October 30). Eslicarbazepine Uses, Side Effects & Warnings. [Link]

  • Drugs.com. List of Dibenzazepine anticonvulsants. [Link]

  • Wikipedia. Dibenzazepine. [Link]

  • Winthrop, S. O., et al. (1962). New Psychotropic Agents. III. Derivatives of 6,11-Dihydrodibenz[b,e]oxepine and 6,11-Dihydrodibenzo[b,e]thiepine. Journal of Medicinal Chemistry. [Link]

  • StudyGuides.com. Caprolactam (Chemical) – Study Guide. [Link]

  • Ugwu, D. I., et al. (2020). Chemotherapeutic Importance of Oxepines. TSI Journals. [Link]

  • International Journal of Chemical Sciences. (2020). Chemotherapeutic Importance of Oxepines. [Link]

  • Sharma, K., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

  • Cho, D., et al. (2018). Migration study of caprolactam from polyamide 6 sheets into food simulants. Food Science and Biotechnology. [Link]

  • Ansari, M. I., et al. (2015). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. European Journal of Medicinal Chemistry. [Link]

  • Pal, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Nortcliffe, A., & Moody, C. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Wikipedia. Trabectedin. [Link]

  • Das, S., et al. (2022). Recent Advancements in CNS Acting Drugs: A Step Towards End of Illness. CNS & Neurological Disorders - Drug Targets. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Journey of Caprolactam: From Synthesis to High-Performance Materials. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Overview & Chemical Causality The 1,4-oxazepane scaffold has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Overview & Chemical Causality

The 1,4-oxazepane scaffold has emerged as a privileged motif in modern medicinal chemistry, frequently utilized in the development of monoamine reuptake inhibitors, orexin receptor antagonists, and targeted psychoneurotic therapeutics. The synthesis of the core ring is classically achieved via the intramolecular cyclization of alkanolamines with epichlorohydrin, a robust methodology that yields the 2-(hydroxymethyl)-1,4-oxazepane intermediate ()[1].

Instead, this protocol utilizes a highly self-validating, three-step linear sequence: Mesylation Azidation Staudinger Reduction . This route is systematically designed to maximize chemoselectivity, preserve the acid-sensitive Boc-protecting group, and ensure the integrity of the ether linkage within the 7-membered oxazepane ring ()[2].

Synthetic Workflow

Synthesis_Workflow A 1,4-Oxazepane Alcohol B Mesylate Intermediate A->B MsCl, Et3N DCM, 0 °C C Azide Intermediate B->C NaN3 DMF, 80 °C D Aminomethyl Target C->D PPh3, H2O THF, 50 °C

Chemical workflow for the synthesis of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Tert-butyl 2-(((methylsulfonyl)oxy)methyl)-1,4-oxazepane-4-carboxylate

Objective: Activate the primary alcohol for nucleophilic displacement.

Materials:

  • Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq, 10.0 mmol, 2.31 g)

  • Methanesulfonyl chloride (MsCl) (1.2 eq, 12.0 mmol, 0.93 mL)

  • Triethylamine (Et 3​ N) (1.5 eq, 15.0 mmol, 2.09 mL)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • Charge a flame-dried round-bottom flask with the starting alcohol and anhydrous DCM under a nitrogen atmosphere.

  • Add Et 3​ N and cool the reaction mixture to 0 °C using an ice-water bath.

  • Add MsCl dropwise over 10 minutes via syringe.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a less polar spot ( Rf​≈0.5 ).

  • Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the mesylate as a pale yellow oil. Use directly in the next step without further purification.

Causality & Expert Insights: MsCl is selected over Tosyl chloride (TsCl) due to its lower steric bulk, which accelerates the reaction rate on the neopentyl-like primary alcohol. The 0 °C initialization is critical to suppress exothermic degradation and prevent the displacement of the mesylate by chloride ions (forming a chloro-impurity).

Step 2: Synthesis of Tert-butyl 2-(azidomethyl)-1,4-oxazepane-4-carboxylate

Objective: Introduce the nitrogen functionality via an S N​ 2 displacement.

Materials:

  • Mesylate intermediate from Step 1 (Assumed 1.0 eq, ~10.0 mmol)

  • Sodium azide (NaN 3​ ) (2.0 eq, 20.0 mmol, 1.30 g)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF.

  • Add NaN 3​ in one portion. Equip the flask with a reflux condenser and heat to 80 °C behind a blast shield for 12 hours.

  • Validation Check: Monitor via LCMS. Look for the disappearance of the mesylate mass ([M+H] + 310.1) and the appearance of the azide mass ([M+H] + 257.2). Additionally, an FTIR scan of an aliquot will show a strong, sharp distinct peak at ~2100 cm −1 (azide asymmetric stretch).

  • Cool the mixture to room temperature. Dilute heavily with Ethyl Acetate (EtOAc) (100 mL).

  • Wash the organic layer with distilled water (5 × 30 mL) to completely partition and remove the DMF. Wash once with brine.

  • Dry over Na 2​ SO 4​ , filter, and concentrate to yield the azide intermediate.

Causality & Expert Insights: The S N​ 2 displacement requires the polar aprotic environment of DMF to solvate the sodium cation, rendering the azide anion highly nucleophilic. The extensive water washing during workup is a self-validating purification step; residual DMF will severely depress the yield of the subsequent reduction step by coordinating with the phosphine reagent.

Step 3: Synthesis of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (Target)

Objective: Chemoselective reduction of the azide to a primary amine.

Staudinger_Mechanism N1 Alkyl Azide (R-CH2-N3) N2 Iminophosphorane (R-CH2-N=PPh3) N1->N2 + PPh3 - N2 (gas) N3 Primary Amine (R-CH2-NH2) N2->N3 + H2O Hydrolysis N4 TPPO (O=PPh3) N2->N4 Byproduct

Mechanism of the chemoselective Staudinger reduction yielding the primary amine.

Materials:

  • Azide intermediate from Step 2 (Assumed 1.0 eq, ~10.0 mmol)

  • Triphenylphosphine (PPh 3​ ) (1.2 eq, 12.0 mmol, 3.15 g)

  • Tetrahydrofuran (THF) (30 mL)

  • Distilled Water (10.0 eq, 100 mmol, 1.8 mL)

Procedure:

  • Dissolve the azide in THF at room temperature.

  • Add PPh 3​ portion-wise. The reaction will begin to effervesce as nitrogen gas is evolved, indicating the formation of the iminophosphorane intermediate. Stir for 2 hours at room temperature until bubbling ceases.

  • Add the distilled water and heat the mixture to 50 °C for 4 hours to hydrolyze the intermediate.

  • Validation Check: LCMS will confirm the target product mass ([M+H] + 231.2). The IR azide stretch at 2100 cm −1 must be completely absent.

  • Concentrate the reaction mixture to remove THF. Dissolve the residue in EtOAc (50 mL).

  • Acid-Base Extraction (Crucial): Extract the EtOAc layer with 1M HCl (3 × 20 mL). The desired amine moves into the aqueous layer as a hydrochloride salt, leaving the triphenylphosphine oxide (TPPO) byproduct in the organic layer.

  • Basify the combined aqueous acidic layers with 2M NaOH to pH 10. Extract with DCM (3 × 20 mL).

  • Dry the combined DCM layers over Na 2​ SO 4​ , filter, and concentrate to afford the pure target compound as a viscous oil.

Causality & Expert Insights: While catalytic hydrogenation (H 2​ , Pd/C) is a viable alternative for azide reduction, the Staudinger reduction is favored here. It completely bypasses the need for pressurized hydrogen and eliminates the risk of trace Boc-deprotection or ring-opening that can occasionally occur under metallic catalysis. Furthermore, the strategic acid-base extraction elegantly solves the classic "TPPO removal" problem, bypassing the need for tedious silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected analytical profiles and yields for a 10-mmol scale synthesis, establishing a baseline for quality control.

StepIntermediate/ProductExpected YieldPurity (HPLC)Key Analytical Markers
1 Mesylate Intermediate90–95%>95%MS: [M+H] + 310.1 1 H NMR: 3.05 ppm (s, 3H, -OSO 2​ CH 3​ )
2 Azide Intermediate85–90%>95%MS: [M+H] + 257.2 IR: ~2100 cm −1 (strong N 3​ stretch)
3 Aminomethyl Target75–85%>98%MS: [M+H] + 231.2 1 H NMR: ~1.5 ppm (br s, 2H, -NH 2​ )

References

  • Buriks, R. S., & Lovett, E. G. (1987). Intramolecular cyclization products from alkanolamines and epichlorohydrin. The Journal of Organic Chemistry, 52(23), 5247-5254. Available at:[Link][1]

  • Ghosh, P., et al. (2016). Lewis acid mediated intramolecular C–O bond formation of alkanol-epoxide leading to substituted morpholine and 1,4-oxazepane derivatives. Tetrahedron, 72(5), 690-698. Available at:[Link][3]

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Patent WO2012046882A1. Available at:[4]

Sources

Application

Scalable Synthesis and Functionalization of 1,4-Oxazepanes: A Robust Multigram Protocol

Strategic Rationale & Mechanistic Insights Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged region of chemical space at the interface of morpholine, diazepane, and azepane scaffolds[1]. Despi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Insights

Seven-membered heterocycles, particularly 1,4-oxazepanes, occupy a privileged region of chemical space at the interface of morpholine, diazepane, and azepane scaffolds[1]. Despite their high potential for modulating the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates, they remain strikingly scarce in commercial compound libraries.

Historically, the synthesis of medium-sized rings (7–12 membered) has been hindered by two primary thermodynamic and kinetic barriers:

  • Entropic Penalty: The probability of the two reactive ends of an acyclic precursor meeting is statistically low compared to 5- or 6-membered ring formation.

  • Transannular (Prelog) Strain: Steric clashes across the medium-sized ring elevate the transition state energy, often leading to poor regioselectivity and the competing formation of 6-membered rings[1].

Causality in Synthetic Design

To overcome these barriers, recent scalable methodologies leverage specific conformational principles[1]:

  • Transannular Strain Alleviation: By incorporating sp2 -hybridized carbons (such as an exocyclic methylene group) into the ring system, transannular interactions are significantly reduced. This makes the heterocyclization thermodynamically more favorable.

  • The Thorpe–Ingold Effect: When utilizing dimethyl-substituted precursors, the steric bulk of the gem-dimethyl groups pre-organizes the acyclic chain into a reactive conformation. This conformational steering dramatically increases the rate of intramolecular cyclization over intermolecular side reactions[1].

Process Engineering for Multigram Scale-Up

Scaling up heterocyclization from milligram to kilogram quantities introduces severe safety and reproducibility challenges, particularly when utilizing Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). The reaction between the dialkoxide/amide intermediates and the electrophilic dichloride is highly exothermic.

At scales up to 15 g, premixing NaH with the dichloride followed by alcohol addition is viable. However, at a 500 g scale, this approach risks thermal runaway[1]. To engineer a self-validating, safe system , the protocol must invert the addition order and strictly control the electrophile feed rate.

ReactorSetup N1 Step 1: Reagent Prep NaH + N-Boc-aminoethanol in DMF N2 Step 2: Piston Pump Addition Dichloride at 5 mL/min N1->N2 N3 Step 3: Thermal Control Maintain 0–10 °C Prevent Runaway N2->N3 N4 Step 4: Quenching Controlled H2O addition Suppress Foaming N3->N4 N5 Step 5: Isolation Extraction & Distillation N4->N5

Scalable reactor workflow and critical control points for multigram heterocyclization.

Step-by-Step Experimental Protocols

Protocol A: Multigram Synthesis of 6-Methylene-1,4-oxazepane (Alkene 3a)

This protocol describes the optimized 500 g scale-up for the foundational alkene building block[2].

Materials:

  • N-Boc-aminoethanol (500 g, 3.1 mol)

  • 3-Chloro-2-(chloromethyl)prop-1-ene (Dichloride)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Deprotonation: Under an inert atmosphere, cautiously add N-Boc-aminoethanol to a stirred suspension of NaH in anhydrous DMF at 0 °C to form the intermediate alkoxide/amide.

  • Controlled Electrophile Addition: Using a calibrated piston pump, add the dichloride at a precise, continuous rate of 5 mL/min [2].

  • Thermal Management: Maintain the internal reactor temperature strictly between 0 °C and 10 °C using an external cooling jacket. Causality: Faster addition rates overwhelm the cooling capacity, leading to yield-destroying side reactions and hazardous exotherms.

  • Quenching: Once the reaction is complete, quench by adding water at a highly controlled rate. Causality: Rapid water addition to unreacted NaH generates massive volumes of H2​ gas, causing excessive foaming and potential loss of containment.

  • Isolation: Extract the aqueous mixture with MTBE. Wash the organic layer with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via vacuum distillation.

Validation & QC Checkpoint: Yield should approximate 48.5% (321 g). GC-MS analysis must confirm the molecular ion [M]+∙ at m/z 215.1. 1H NMR ( CDCl3​ ) should show characteristic exocyclic methylene protons around δ 4.9–5.1 ppm.

Protocol B: Oxidative Cleavage to 6-Oxo-1,4-oxazepane (Ketone 4a)

The exocyclic alkene is oxidatively cleaved to yield a versatile ketone intermediate[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Sodium Periodate ( NaIO4​ , 3.0 eq) in a 1:1 mixture of Water and Acetonitrile (MeCN). Cool the solution to 5 °C.

  • Catalyst Addition: Add Ruthenium(III) chloride hydrate ( RuCl3​⋅xH2​O , 0.05 eq) to the cooled mixture.

  • Substrate Addition: Dissolve Alkene 3a (321.0 g, 1.5 mol) in MeCN. Add this solution dropwise to the oxidative mixture, utilizing an iPrOH/liquid N2​ cooling bath to maintain the internal temperature between 0 °C and 10 °C[2].

  • Reaction Maturation: Stir the mixture for 1 hour at 5 °C, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Filter off the resulting precipitate and wash the filter cake with MTBE. Dilute the filtrate with water and extract with MTBE.

  • Purification: Wash the combined organic phases with 2 M aqueous Na2​SO3​ (to quench residual oxidants), dry, and evaporate. Distill under reduced pressure.

Validation & QC Checkpoint: Yield should approximate 79.1% (251.3 g) of a colorless liquid that solidifies upon standing. 13C NMR (126 MHz, CDCl3​ ) must show the disappearance of alkene signals and the emergence of a distinct ketone carbonyl peak at δ 208.5 ppm[2].

Downstream Diversification & Quantitative Data

The ketone (4a) serves as a central hub for generating a mini-library of functionalized 1,4-oxazepanes.

SyntheticPathway A N-Boc-aminoethanol + Dichloride B 6-Methylene-1,4-oxazepane (Alkene 3a) A->B NaH, DMF Cyclization C 6-Oxo-1,4-oxazepane (Ketone 4a) B->C RuCl3, NaIO4 Oxidation D gem-Difluoro Derivative (via morph-DAST) C->D Deoxofluorination E Amino Derivative (via Oxime + H2) C->E Reductive Amination F Hydroxyl Derivative (via NaBH4) C->F Reduction

Synthetic diversification pathway for functionalized 1,4-oxazepanes from acyclic precursors.
Quantitative Yield Summary

The table below summarizes the efficiency of downstream functionalization protocols[1],[2]. Note the specific mechanistic limitation encountered during bromination: attempting to convert the hydroxyl derivative to a bromide via the Appel reaction yields only 20%. Causality: The re-introduction of sp3 carbons increases transannular strain, making the elimination pathway (alkene formation) thermodynamically favored over substitution[2].

Compound / DerivativeTransformation TypeScaleYield (%)Key Reagents
6-Methylene-1,4-oxazepane (3a) Heterocyclization500 g48.5NaH, DMF, Dichloride
6-Oxo-1,4-oxazepane (4a) Oxidative Cleavage321 g79.1 RuCl3​ , NaIO4​ , MeCN/ H2​O
gem-Difluoro oxazepane (12) DeoxofluorinationGram-scaleHighmorph-DAST
6-Amino-1,4-oxazepane (14) Reductive AminationGram-scale70.0 NH2​OH , H2​ /Pd
6-Hydroxyl-1,4-oxazepane (15) Ketone ReductionGram-scale>95.0 NaBH4​
6-Bromo-1,4-oxazepane (16) Appel ReactionGram-scale20.0* CBr4​ , PPh3​

*Yield limited by Prelog strain-induced elimination.

References

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Process Research & Development, American Chemical Society. Available at:[Link]

Sources

Method

The Versatile Building Block: Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate in Modern Drug Discovery

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is paramount. The 1,4-oxazepane motif has emerged as a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacological properties is paramount. The 1,4-oxazepane motif has emerged as a compelling seven-membered saturated heterocycle, offering a valuable alternative to the more ubiquitous six-membered morpholine ring.[1] Its increased conformational flexibility and three-dimensional character can provide distinct advantages in achieving potent and selective interactions with biological targets.[1] This technical guide focuses on the utility of a key intermediate, Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate , as a versatile building block for the synthesis of diverse and novel chemical entities destined for drug discovery programs.

This document provides in-depth application notes and detailed protocols for the synthetic manipulation of this valuable intermediate. The methodologies described herein are designed to be robust and reproducible, empowering researchers to efficiently incorporate the 1,4-oxazepane scaffold into their small molecule libraries.

Physicochemical Properties and Synthetic Rationale

The subject of this guide, Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate, possesses two key functional handles: a primary amine and a Boc-protected secondary amine within the heterocyclic ring. This arrangement allows for selective functionalization at the exocyclic primary amine while the ring nitrogen remains protected. The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing a subsequent opportunity for diversification at the ring nitrogen.

PropertyValueSource
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
CAS Number 1184662-18-7
Predicted XlogP 0.2

Core Synthetic Applications: Detailed Protocols

The primary amine of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate serves as a nucleophilic handle for a variety of synthetic transformations. Below are detailed protocols for two of the most common and powerful applications: amide bond formation and reductive amination.

Application 1: Amide Bond Formation via Acylation

The formation of an amide bond is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments and the introduction of functionality that can engage in crucial hydrogen bonding interactions with protein targets. The primary amine of our building block readily participates in acylation reactions with a variety of carboxylic acid derivatives.

This protocol describes a general and widely used method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Workflow for EDC/HOBt Amide Coupling

cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Reaction_Vessel Stir at RT for 12-24h Carboxylic_Acid->Reaction_Vessel Add to Building_Block Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (1.1 eq) Building_Block->Reaction_Vessel Add to Solvent Anhydrous DMF Solvent->Reaction_Vessel Dissolve in EDC EDC.HCl (1.2 eq) EDC->Reaction_Vessel Add HOBt HOBt (1.2 eq) HOBt->Reaction_Vessel Add Base DIPEA (2.5 eq) Base->Reaction_Vessel Add Quench Quench with H2O Reaction_Vessel->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with aq. LiCl, sat. NaHCO3, brine Extract->Wash Purify Dry (Na2SO4), concentrate, and purify by column chromatography Wash->Purify Aldehyde_Ketone Aldehyde or Ketone (1.0 eq) Reaction Stir at RT Aldehyde_Ketone->Reaction Building_Block Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (1.2 eq) Building_Block->Reaction Solvent DCE or THF Solvent->Reaction Acid Acetic Acid (catalytic) Acid->Reaction Reducing_Agent Sodium Triacetoxyborohydride (1.5 eq) Reducing_Agent->Reaction Workup Aqueous Work-up and Purification Reaction->Workup

Sources

Application

N-Boc protection strategy for 1,4-oxazepane synthesis

Application Note: N-Boc Protection Strategies for the Scalable Synthesis of 1,4-Oxazepane Scaffolds Introduction & Strategic Rationale 1,4-Oxazepanes are privileged seven-membered heterocyclic scaffolds that bridge the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Boc Protection Strategies for the Scalable Synthesis of 1,4-Oxazepane Scaffolds

Introduction & Strategic Rationale

1,4-Oxazepanes are privileged seven-membered heterocyclic scaffolds that bridge the chemical space between morpholines and diazepanes. Despite their high value in medicinal chemistry, their synthesis is notoriously difficult due to unfavorable entropic factors and transannular interactions that hinder medium-sized ring formation[1].

The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen precursor is not merely a defensive measure against unwanted functionalization; it is a critical stereoelectronic enabler for successful cyclization[1][2].

  • Electronic Modulation: Free aliphatic amines are highly basic and prone to unselective over-alkylation. Conversion to the N-Boc carbamate lowers the N-H pKa to approximately 13–16[3]. This permits quantitative deprotonation by strong bases like sodium hydride (NaH) to generate a highly nucleophilic, yet electronically controlled, nitrogen anion[1].

  • Steric Pre-organization: The bulky tert-butyl group restricts the conformational degrees of freedom of the acyclic precursor. This pseudo-Thorpe-Ingold effect forces the reactive alkoxide and nitrogen anion into closer spatial proximity, favoring the 7-membered cyclization over intermolecular oligomerization[1].

Mechanism A Free Amino Alcohol (Prone to over-alkylation) B Boc2O, Base (Chemoselective Protection) A->B C N-Boc Amino Alcohol (pKa lowered, sterically constrained) B->C D NaH (2.2 eq) (Deprotonation) C->D E O,N-Dianion Intermediate (Highly nucleophilic) D->E F Dielectrophile Addition (e.g., methallyl dichloride) E->F G N-Boc-1,4-Oxazepane (Target Scaffold) F->G

Mechanistic pathway of N-Boc protection facilitating 1,4-oxazepane cyclization via dianion formation.

Experimental Design Causality & Optimization

Recent advancements in the multigram synthesis of 1,4-oxazepanes highlight the critical importance of reagent addition order and temperature control to ensure a self-validating, safe, and high-yielding process[1].

  • Order of Addition: Classical protocols often pre-mix the electrophile (e.g., 3-chloro-2-(chloromethyl)prop-1-ene) with the base before adding the N-Boc alcohol. However, reversing this order—first generating the O,N-dianion from the N-Boc-aminoethanol and NaH, followed by the controlled dropwise addition of the dielectrophile—significantly increases the reaction rate, improves thermal controllability, and reduces hazardous foaming[1].

  • Temperature Control during Quenching: The reaction mixture contains excess NaH and highly basic intermediates. Quenching must be performed at < 0 °C with a strictly controlled water addition rate. Rapid quenching in DMF can lead to violent foaming, thermal runaway, and degradation of the Boc group[1].

Quantitative Data: Substrate Scope and Scalability

The N-Boc protection strategy accommodates both unsubstituted and sterically hindered methyl-substituted precursors. The table below summarizes the optimized yields for various functionalized N-Boc-6-methylene-1,4-oxazepanes[1].

Target CompoundN-Boc PrecursorElectrophileYield (%)Scale
N-Boc-6-methylene-1,4-oxazepane N-Boc-2-aminoethanolMethallyl dichloride48.5%500 g
N-Boc-3,3-dimethyl-derivative N-Boc-2-amino-2-methylpropan-1-olMethallyl dichloride37.9%198 g
N-Boc-2,2-dimethyl-derivative N-Boc-1-amino-2-methylpropan-2-olMethallyl dichloride35.2%209 g
N-Boc-(R)-3-methyl-derivative N-Boc-(R)-2-aminopropan-1-olMethallyl dichloride17.6%12 g

Experimental Protocols

Workflow Start 1. Dianion Generation Mix N-Boc-aminoethanol & NaH Maintain < 0 °C Add 2. Electrophile Addition Dropwise addition of Dichloride Control Exotherm Start->Add React 3. Cyclization Stir at RT for 12-24 h Monitor via LC-MS Add->React Quench 4. Controlled Quench Slow H2O addition at 0 °C Prevents foaming React->Quench Isolate 5. Isolation & Purification Extraction & Chromatography Quench->Isolate

Step-by-step experimental workflow for the scalable synthesis of N-Boc-1,4-oxazepanes.

Protocol A: Chemoselective N-Boc Protection of Amino Alcohols

Self-validating cue: The absence of a secondary spot on TLC (ninhydrin stain) confirms the prevention of O-acylation.

  • Dissolve the amino alcohol (1.0 eq) in a 1:1 mixture of water and acetone[2]. Causality: Water acts as an eco-friendly medium while acetone ensures the solubility of Boc2O. The biphasic nature prevents over-reaction.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dropwise[2].

  • Stir at room temperature for 2-4 hours until complete conversion is observed via TLC.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the N-Boc amino alcohol[2].

Protocol B: Base-Mediated Cyclization to N-Boc-6-methylene-1,4-oxazepane

Self-validating cue: The cessation of bubbling (H2 gas) during Step 3 indicates complete dianion formation.

  • Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF under an inert argon atmosphere. Cool the suspension to -5 °C[1].

  • Dissolve N-Boc-2-aminoethanol (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension using an addition funnel or piston pump[1]. Causality: Reversing the traditional addition order safely generates the O,N-dianion, preventing runaway exotherms and improving overall reaction kinetics.

  • Stir the mixture for 30 minutes at 0 °C until hydrogen evolution ceases[1].

  • Add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) dropwise, strictly maintaining the internal temperature below 0 °C[1].

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Cool the mixture back to 0 °C and quench by the ultra-slow, dropwise addition of cold water[1]. Causality: Rapid quenching of excess NaH in DMF causes violent foaming and thermal degradation of the Boc group.

  • Extract with Ethyl Acetate, wash extensively with water (to remove residual DMF) and brine, dry over MgSO4, and purify via silica gel chromatography to isolate the target oxazepane[1].

Protocol C: Deprotection of the N-Boc Group

Self-validating cue: Vigorous effervescence (CO2 release) upon acid addition; cessation indicates reaction completion.

  • Dissolve the N-Boc-1,4-oxazepane in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C[3].

  • Stir at room temperature for 1-2 hours[3]. Causality: The acidic environment protonates the carbamate, leading to the expulsion of a tert-butyl cation and CO2 gas. The irreversible generation of CO2 drives the deprotection to completion.

  • Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x)[3].

  • Neutralize with saturated aqueous NaHCO3 and extract with DCM to isolate the free 1,4-oxazepane base.

Sources

Method

Application Note: Structural Elucidation of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate via 1D and 2D NMR Spectroscopy

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Context Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a conformationally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Context

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a conformationally restricted, seven-membered heterocyclic building block. Due to its unique geometry, it is increasingly utilized in modern medicinal chemistry for designing PROTAC linkers and optimizing the pharmacokinetic profiles of lead compounds [1].

The structural validation of N-Boc protected 1,4-oxazepanes presents specific analytical challenges. The partial double-bond character of the carbamate C–N bond restricts rotation, leading to the presence of distinct conformational isomers (rotamers) on the NMR timescale at room temperature [2]. Furthermore, the stereocenter at C2 breaks the molecule's symmetry, rendering the methylene protons within the ring diastereotopic. This application note details a self-validating NMR protocol to unambiguously assign the 1 H and 13 C spectra of this compound, explaining the causality behind the observed spectral complexities.

Experimental Design & Protocol

To ensure a self-validating system, the protocol combines 1D NMR for quantitative assessment, Variable Temperature (VT) NMR to resolve rotameric broadening, and 2D NMR for unambiguous connectivity [3].

Step-by-Step Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. This concentration ensures an optimal signal-to-noise ratio for 13 C and 2D HMBC experiments without causing concentration-dependent aggregation.

  • 1D 1 H NMR Acquisition (298 K): Acquire standard 1 H NMR (e.g., 400 MHz, 16 scans, relaxation delay D1 = 2s). Analytical Checkpoint: Note any peak doubling or severe broadening at the C3 and C5 positions adjacent to the Boc group.

  • 1D 13 C NMR Acquisition (298 K): Acquire standard 13 C NMR (e.g., 100 MHz, 1024 scans, D1 = 2s).

  • Variable Temperature (VT) NMR (Optional but Recommended): If rotameric broadening obscures multiplet structures, elevate the probe temperature to 333 K (60 °C). At this temperature, the rotation around the N–C(O) bond accelerates, coalescing the rotameric signals into sharp, time-averaged peaks [2].

  • 2D NMR Acquisition: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra.

NMR_Workflow A Sample Prep 15 mg in CDCl3 B 1D NMR 1H & 13C at 298K A->B C VT-NMR 333K for Rotamers B->C D 2D NMR COSY, HSQC, HMBC C->D E Data Processing Structural Validation D->E

Fig 1: Recommended NMR acquisition workflow for N-Boc protected oxazepanes.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of this compound is characterized by complex multiplet structures rather than simple first-order splitting.

  • Causality of Diastereotopicity: The chiral center at C2 places the two protons on every methylene group (C3, C5, C6, C7, and the aminomethyl group) in different magnetic environments. They exhibit strong geminal coupling ( 2 J 12–15 Hz) to each other and vicinal coupling ( 3 J) to adjacent protons, forming complex ABX or ABXY spin systems.

  • Causality of Rotamers: The N-Boc group exists in a slow exchange between syn and anti conformations at 298 K. This causes the protons on C3 and C5 to appear as broadened multiplets or distinct pairs of signals [1].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
PositionShift ( δ , ppm)MultiplicityIntegrationAssignment Notes (Causality)
Boc-CH 3​ 1.45s9HTert-butyl group; singlet due to equivalent methyls.
-NH 2​ 1.50 – 1.80br s2HPrimary amine; broad due to quadrupolar relaxation of N and solvent exchange.
H6 1.85 – 2.05m2HDiastereotopic CH 2​ ; complex multiplet due to coupling with H5 and H7.
H-Aminomethyl 2.75 – 2.95m2HDiastereotopic CH 2​ adjacent to the chiral C2 center.
H3 3.10 – 3.45m2HBroadened/doubled due to Boc rotameric equilibrium.
H5 3.30 – 3.65m2HBroadened/doubled due to Boc rotameric equilibrium.
H2 3.65 – 3.80m1HMethine proton; complex coupling to H3 and aminomethyl protons.
H7 3.75 – 4.00m2HDiastereotopic CH 2​ adjacent to the O1 ether linkage.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is highly diagnostic for the 1,4-oxazepane core. The slow rotation of the Boc group typically results in distinct pairs of sharp peaks for C3, C5, C2, and the carbamate carbonyl, often with a ~60:40 integration ratio depending on the solvent[2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
PositionShift ( δ , ppm)Assignment Notes
Boc-CH 3​ 28.4Rotameric splitting often observed ( 0.1 ppm difference).
C6 29.5Central CH 2​ of the oxazepane ring.
C-Aminomethyl 45.2Primary amine carbon.
C5 47.5 / 48.2Broadened/doubled due to Boc rotamers.
C3 50.1 / 51.0Broadened/doubled due to Boc rotamers.
C7 69.5Oxygen-bound CH 2​ .
C2 78.5 / 79.2Oxygen-bound methine; doubled due to Boc rotamers.
Boc-C(CH 3​ ) 3​ 79.8Quaternary carbon of the tert-butyl group.
Boc-C=O 155.2 / 155.5Carbamate carbonyl; distinct rotameric peaks.

2D NMR Workflow for Unambiguous Assignment

To build a self-validating assignment, 1D data must be corroborated by 2D connectivity matrices [3].

  • COSY (Through-Bond): The C5 protons couple to the C6 protons, which in turn couple to the C7 protons, mapping the continuous -CH 2​ -CH 2​ -CH 2​

    • segment. Separately, the C2 methine proton couples to the C3 protons and the aminomethyl protons.
  • HSQC (One-Bond C-H): Confirms that the complex multiplets in the 3.10–4.00 ppm region belong to specific carbons. It easily distinguishes the C2 methine ( 79 ppm) from the C3/C5/C7 methylenes.

  • HMBC (Long-Range C-H): Crucial for connecting the isolated spin systems across the heteroatoms. Both H3 and H5 show strong 3 J correlations to the Boc carbonyl carbon ( 155 ppm), confirming their position adjacent to N4. The aminomethyl protons show a 2 J correlation to C2 and a 3 J correlation to C3.

NMR_Connectivity cluster_0 Key 2D NMR Correlations H2 H2 (Methine) H3 H3 (CH2-N) H2->H3 COSY HAM CH2-NH2 H2->HAM COSY CBoc Boc C=O H3->CBoc HMBC H5 H5 (CH2-N) H6 H6 (CH2) H5->H6 COSY H5->CBoc HMBC H7 H7 (CH2-O) H6->H7 COSY C2 C2 Carbon HAM->C2 HMBC

Fig 2: Crucial COSY (green) and HMBC (dashed) correlations for oxazepane assignment.

References

  • Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development (2026).[Link][1][2]

  • Ruysbergh, E., et al. "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin." The Journal of Organic Chemistry (2017).[Link][3][4]

  • Krajnc, A., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances (2020).[Link][5]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation of Boc-Protected Amino Oxazepanes

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Focus: Mechanistic Elucidation, Collision-Induced Dissociation (CID) Pathways, and Method Optimization Introduction & Scope Amino oxazepa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Focus: Mechanistic Elucidation, Collision-Induced Dissociation (CID) Pathways, and Method Optimization

Introduction & Scope

Amino oxazepanes are versatile seven-membered heterocyclic scaffolds increasingly utilized in drug discovery to explore novel conformational space. During library synthesis and early-stage hit-to-lead optimization, the exocyclic or endocyclic amino groups of these molecules are frequently protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions ()[1].

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for structural characterization, the presence of the Boc group heavily dictates the gas-phase fragmentation behavior of the molecule. Because the activation energy required to cleave the Boc group is significantly lower than that required for heterocyclic ring scission, standard MS/MS experiments often yield spectra dominated by protecting-group loss, masking the structural identity of the oxazepane core. This Application Note provides an in-depth mechanistic guide and a self-validating experimental protocol for the CID of Boc-protected amino oxazepanes.

Mechanistic Principles of Fragmentation

The fragmentation of Boc-protected amines under positive electrospray ionization (ESI+) and CID is highly predictable but requires careful energy modulation to extract full structural information.

The Boc Cleavage Cascade (The "M-100" Pathway)

Upon collisional activation, the protonated precursor ion [M+H]+ undergoes a characteristic, sequential two-step neutral loss. This pathway acts as a diagnostic signature for the presence of the Boc moiety:

  • Loss of Isobutylene ( Δm/z 56.06): The initial fragmentation proceeds via a gas-phase McLafferty-type rearrangement ()[2]. A hydrogen atom from one of the tert-butyl methyl groups is transferred to the carbonyl oxygen or the amine nitrogen, resulting in the elimination of isobutylene (2-methylprop-1-ene) ()[3]. This yields a transient intermediate carbamic acid ion [M+H−56]+ .

  • Decarboxylation ( Δm/z 43.99): The carbamic acid intermediate is highly unstable in the gas phase and rapidly extrudes carbon dioxide ( CO2​ ) ()[4]. This leaves the fully deprotonated, free amino oxazepane [M+H−100]+ .

Oxazepane Ring Scission

Once the Boc group is shed, higher collision energies are required to fragment the oxazepane ring. The seven-membered 1,4-oxazepane system typically fragments via charge-directed mechanisms initiated at the protonated nitrogen. Common pathways include C-O bond cleavage (leading to the loss of formaldehyde, CH2​O ) and C-N bond cleavage (leading to ring opening and the loss of ammonia or substituted alkylamines) ()[1].

Fragmentation A Precursor Ion [M+H]+ Boc-Amino Oxazepane B Intermediate Ion [M+H - 56]+ Loss of Isobutylene A->B CID (Low CE) - C4H8 (56 Da) C Deprotected Amine [M+H - 100]+ Loss of CO2 B->C CID (Low-Med CE) - CO2 (44 Da) D Ring Cleavage Loss of Formaldehyde C->D CID (High CE) - CH2O (30 Da) E Ring Cleavage C-N/C-O Scission C->E CID (High CE) Ring Opening

Figure 1: CID fragmentation pathway of Boc-protected amino oxazepanes.

Experimental Methodology and Protocols

To successfully characterize both the protecting group and the heterocyclic core, a Stepped Collision Energy approach is mandatory. Using a single, static collision energy will either fail to fragment the oxazepane core (if too low) or completely obliterate the precursor ion without capturing the diagnostic Boc-loss intermediates (if too high).

Step-by-Step LC-MS/MS Protocol

Phase 1: Sample Preparation

  • Dilute the Boc-protected amino oxazepane sample to a final concentration of 1-5 μg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Causality Check: Ensure the diluent contains 0.1% Formic Acid . The acidic modifier is critical to ensure robust protonation of the basic amine/oxazepane nitrogen, which directs the subsequent charge-driven fragmentation ()[4].

  • Filter the solution through a 0.22 μm PTFE syringe filter to remove particulates prior to injection.

Phase 2: Chromatographic Separation

  • Inject 2 μL of the prepared sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm particle size).

  • Execute a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (Data-Dependent Acquisition)

  • Operate the high-resolution mass spectrometer (Q-TOF or Orbitrap) in positive ESI mode.

  • Set the capillary voltage to +3.5 kV and the source temperature to 300 °C to provide stable Taylor cone formation for small heterocyclic amines.

  • Critical Execution (Stepped CID): Program the MS/MS acquisition to use Stepped Normalized Collision Energy (NCE) at 15%, 30%, and 50% .

    • Self-Validating Rationale: 15% NCE triggers the McLafferty rearrangement (loss of 56 Da). 30% NCE drives the decarboxylation (loss of 44 Da). 50% NCE is required to shatter the [M+H−100]+ oxazepane core into diagnostic fragments, allowing the single resulting composite spectrum to validate both the protecting group and the underlying scaffold.

Workflow S1 1. Sample Preparation S2 2. UHPLC Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. Stepped CID S3->S4 S5 5. HRMS Detection S4->S5

Figure 2: LC-MS/MS experimental workflow for amino oxazepane characterization.

Quantitative Data Presentation

Table 1: Diagnostic Neutral Losses in CID of Boc-Amino Oxazepanes

Neutral LossMass Shift ( Δm/z )Structural SignificanceOptimal NCE
Isobutylene ( C4​H8​ )-56.0626Cleavage of tert-butyl group via McLafferty rearrangement15 - 20%
Carbon Dioxide ( CO2​ )-43.9898Decarboxylation of the intermediate carbamic acid25 - 30%
Boc Group (Total)-100.0524Complete deprotection yielding the free amino oxazepane30 - 35%
Formaldehyde ( CH2​O )-30.0106Cleavage of the 1,4-oxazepane ether linkage45 - 60%
Ammonia ( NH3​ )-17.0265Scission at the primary/secondary amine site45 - 60%

Table 2: Optimized LC-MS/MS Parameters for Oxazepane Characterization

ParameterSettingCausality / Rationale
Mobile Phase Additive 0.1% Formic AcidEnsures robust protonation of the basic amine/oxazepane nitrogen.
ESI Capillary Voltage +3.5 kVProvides stable desolvation for small heterocyclic amines.
Stepped NCE 15%, 30%, 50%Simultaneously captures labile Boc loss and high-energy ring scission.
Isolation Window 1.0 m/zPrevents co-isolation of isobaric background contaminants.
Mass Resolution 30,000 (FWHM)Distinguishes isobaric fragments (e.g., CO2​ vs. C2​H4​O ).

References

  • Wolf, E., et al. "Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS." Journal of the American Society for Mass Spectrometry, 2005.[Link]

  • Tumula, N., et al. "Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2008.[Link]

  • Sugie, K. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, 2018.[Link]

  • Tumelty, D., et al. "Combinatorial Liquid-Phase Synthesis of [1,4]Oxazepine-7-ones via the Baylis−Hillman Reaction." The Journal of Organic Chemistry, 2000.[Link]

Sources

Method

Application Note: Design, Synthesis, and Evaluation of 1,4-Oxazepane-Based Antibacterial Agents

Executive Summary & Scientific Rationale The 1,4-oxazepane scaffold—a seven-membered heterocycle containing both nitrogen and oxygen—offers unique stereochemical and conformational properties highly sought after in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing both nitrogen and oxygen—offers unique stereochemical and conformational properties highly sought after in modern medicinal chemistry[1]. Due to the escalating global threat of multidrug-resistant (MDR) bacteria, functionalizing this core into sulfonamide or fused-ring derivatives has emerged as a promising strategy to bypass existing resistance mechanisms[2],[3]. This application note provides an authoritative guide on the mechanistic rationale, synthetic methodologies, and biological evaluation protocols required for the development of 1,4-oxazepane-based antibacterial agents.

Mechanistic Foundations & Target Pathways

The incorporation of the 1,4-oxazepane core into specific pharmacophores yields distinct, targeted mechanisms of action against bacterial pathogens:

  • DHPS Inhibition (Sulfonamide Derivatives): Sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis[4]. They mimic the natural substrate para-aminobenzoic acid (PABA)[4]. The 1,4-oxazepane ring provides a conformationally restricted yet flexible vector, optimally positioning the sulfonamide moiety within the DHPS active site. This structural arrangement enhances binding affinity while minimizing off-target toxicity[2],[4].

  • Transcription Inhibition (Fused Derivatives): Fused derivatives, such as tetrahydrobenzo[b][1,4]oxazepanes, have demonstrated the ability to target bacterial transcription factors like NusB[5],[6]. These compounds interrupt the critical protein-protein interaction between NusB and NusE by forming stable hydrogen bonds and π–π stacking interactions (e.g., with the Phe122 residue)[5].

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Folic Acid Synthesis (Bacterial Survival) DHP->Folate Downstream Pathways Oxazepane 1,4-Oxazepane Sulfonamides Oxazepane->DHPS Competitive Inhibition

Fig 1. Competitive inhibition of bacterial DHPS by 1,4-oxazepane sulfonamides.

Synthetic Methodologies

Synthesizing the 1,4-oxazepane core requires overcoming significant entropic barriers associated with medium-sized (seven-membered) ring formation[7].

Protocol 1: Synthesis of 1,4-oxazepane-2,5-diones via Rotationally Restricted Precursors

This protocol leverages N-protecting groups to force linear amino acid precursors into a cyclization-favorable conformation[8],[9].

  • Causality & Rationale: Carboxylic amides naturally prefer a trans-conformation, which keeps the reactive termini of linear precursors far apart, impeding cyclization[7]. By introducing a bulky, removable p-methoxybenzyl (PMB) protecting group or a pseudoproline at the nitrogen atom, the precursor is sterically forced into a cis-amide conformation. This brings the termini into proximity, drastically lowering the entropic barrier for ring closure[8],[9].

  • Step-by-Step Procedure:

    • Precursor Preparation: Synthesize the linear N-PMB protected amino acid precursor.

    • Activation: Dissolve the precursor in a dry organic solvent (e.g., dichloromethane) under an inert atmosphere. Activate the carboxylic acid terminus using standard coupling reagents (e.g., HATU or EDC/HOBt) to facilitate intramolecular nucleophilic attack by the hydroxyl group.

    • Cyclization: Stir the reaction mixture at room temperature for 12–24 hours. The imposed rigidity from the PMB group drives highly efficient head-to-tail cyclization[9].

    • Deprotection: Remove the PMB group using acidic conditions (e.g., trifluoroacetic acid) to yield the N-unsubstituted 1,4-oxazepane-2,5-dione[8].

    • Purification: Purify the crude product via silica gel column chromatography and confirm the structure using 1 H and 13 C NMR[7].

(Note: Alternative scaffolds, such as imidazole-fused 1,4-benzoxazepines, can also be synthesized via base-mediated 7-exo-dig cyclizations from N-propargylamines, yielding unique tricyclic systems with proven antimicrobial activities[3],[10].)

Biological Evaluation: Antimicrobial Assays

To validate the synthesized 1,4-oxazepane derivatives, a robust, self-validating Minimum Inhibitory Concentration (MIC) assay is required[2].

Protocol 2: Broth Microdilution MIC Assay
  • Causality & Rationale: The microdilution method provides a highly reproducible, quantitative assessment of bacteriostatic activity. Keeping the final DMSO concentration strictly below 1% ensures that any observed growth inhibition is due to the oxazepane derivative's target engagement, rather than non-specific solvent toxicity[2].

  • Step-by-Step Procedure:

    • Inoculum Preparation: Culture target strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis) in Mueller-Hinton (MH) broth to the logarithmic growth phase. Standardize the suspension to an optical density (OD 600​ ) corresponding to approximately 1×108 CFU/mL, then dilute to a final working concentration of 5×105 CFU/mL[2].

    • Compound Dilution: Dissolve the 1,4-oxazepane derivatives in 100% DMSO to create a master stock. Perform serial two-fold dilutions in MH broth across a 96-well microtiter plate[2].

    • Inoculation & Self-Validation Controls: Add the standardized bacterial suspension to each well. Critical: Include a positive growth control (broth + bacteria + 1% DMSO, no drug) to confirm bacterial viability, and a negative sterility control (broth only) to ensure assay integrity and rule out contamination.

    • Incubation: Incubate the plates at 37°C for 24 hours[2].

    • MIC Determination: Add resazurin dye (an oxidation-reduction indicator) to each well. Viable, metabolizing bacteria reduce blue resazurin to pink resorufin. The MIC is recorded as the lowest compound concentration that prevents this color change, indicating complete inhibition of visible bacterial growth[2].

Workflow Syn Synthesis of 1,4-Oxazepane Derivatives Pur Purification & LC-MS/NMR Characterization Syn->Pur Prep Compound Solubilization (DMSO <1% Final) Pur->Prep Assay 96-Well Microdilution Assay (37°C, 24h Incubation) Prep->Assay Inoc Bacterial Inoculation (5x10^5 CFU/mL) Inoc->Assay MIC MIC Determination & SAR Analysis Assay->MIC

Fig 2. Standardized workflow for synthesis and antimicrobial screening of oxazepanes.

Quantitative Data Summary

The structural functionalization of the 1,4-oxazepane core directly influences its antimicrobial efficacy. Representative data for synthesized oxazepane sulfonamide derivatives (e.g., Compound 5b) demonstrates targeted activity against Gram-positive pathogens[2].

Table 1: In Vitro Antimicrobial Activity of Representative 1,4-Oxazepane Derivatives

Compound ClassSpecific DerivativeTarget PathogenMIC (µg/mL)Reference
Oxazepane SulfonamideCompound 5bStaphylococcus aureus20[2]
Oxazepane SulfonamideCompound 5bStaphylococcus epidermidis40[2]
Fused BenzoxazepineCompound 11Select Bacterial PathogensDose-dependent[3]

Sources

Application

Application Note: Advanced Solid-Phase Synthesis of 1,4-Oxazepane Scaffolds via Polymer-Supported Homoserine

Introduction & Strategic Rationale The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in biologically active compounds and natural products[1]. Despite its high value in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in biologically active compounds and natural products[1]. Despite its high value in medicinal chemistry for imparting favorable conformational constraints and unique physicochemical properties, its synthesis in high-throughput formats has historically been hindered by the entropic penalties associated with medium-sized ring formation[2].

Solid-phase synthesis (SPS) offers a robust, scalable solution to these bottlenecks. By anchoring the precursor to an insoluble polymeric support, SPS allows for the use of excess reagents to drive difficult reactions to completion, enables rapid purification via simple filtration, and prevents unwanted intermolecular side reactions through the pseudo-dilution effect. This application note details a validated, self-contained protocol for the synthesis of 1,4-oxazepane-5-carboxylic acids utilizing polymer-supported homoserine as the foundational building block[3].

Mechanistic Causality in Experimental Design

As application scientists, ensuring reproducibility requires understanding the physicochemical rationale governing each transformation. The success of this protocol relies on three critical design choices:

  • Resin Selection (Wang Resin): Wang resin provides an acid-labile benzyl alcohol linker. This is critical because it allows for the simultaneous global deprotection of the amino acid side-chains and the cleavage of the target molecule from the support using Trifluoroacetic Acid (TFA)[3].

  • Nosyl Activation & Fukuyama Alkylation: The 2-nitrobenzenesulfonyl (Nosyl, 2-Ns) group is employed not merely as a protecting group, but as an activating agent. It sufficiently acidifies the primary amine proton, enabling mild Fukuyama alkylation with 2-bromoacetophenones. This specific reactivity prevents the over-alkylation typically observed with standard amine alkylations, ensuring high fidelity of the secondary amine intermediate[1].

  • Tandem Cleavage-Cyclization-Reduction: The most elegant aspect of this protocol is the final step. Treatment with a cocktail of TFA and triethylsilane (Et3SiH) initiates a cascade reaction. TFA cleaves the ester linkage to the resin and removes the O-TBDMS protecting group from the homoserine side chain. The newly liberated primary hydroxyl group undergoes spontaneous intramolecular nucleophilic attack onto the pendant ketone, forming a cyclic hemiketal. The highly acidic environment promotes the loss of water to form a transient oxocarbenium ion, which is immediately and irreversibly reduced by the hydride donor (Et3SiH) to yield the stable 1,4-oxazepane ether linkage[3].

Workflow & Mechanistic Visualizations

SPS_Workflow Start Fmoc-HSe(TBDMS)-OH on Wang Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Nosyl Sulfonylation (2-NsCl, Collidine) Deprotect->Nosyl Alkylate Fukuyama Alkylation (2-Bromoacetophenone, Base) Nosyl->Alkylate Cleavage Resin Cleavage & Deprotection (TFA / Et3SiH) Alkylate->Cleavage Product 1,4-Oxazepane-5-carboxylic acid (Target Scaffold) Cleavage->Product

General solid-phase synthesis workflow for 1,4-oxazepane derivatives.

Mechanism Linear Resin-Bound Precursor Deprotected Free Hydroxyl & Ketone Linear->Deprotected TFA Hemiketal Cyclic Hemiketal Deprotected->Hemiketal Cyclization Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium -H2O Final 1,4-Oxazepane Oxocarbenium->Final Et3SiH

Mechanistic cascade of TFA/Et3SiH-mediated 1,4-oxazepane cyclization.

Step-by-Step Experimental Protocols

General Note: Solid-phase synthesis should be carried out in fritted plastic reaction vessels (syringes equipped with a porous polyethylene disk) using a manually operated synthesizer or an automated peptide synthesizer. Wash steps typically involve 3-5 volumes of solvent relative to the swollen resin bed.

Protocol A: Immobilization and Deprotection
  • Resin Swelling: Swell Wang resin (100–200 mesh, 1.0 mmol/g loading) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling exposes the internal reactive sites of the polystyrene matrix, ensuring uniform reaction kinetics.

  • Amino Acid Loading: To the resin, add a solution of Fmoc-HSe(TBDMS)-OH (3.0 equiv), N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv), and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DMF. Agitate at room temperature (23 °C) for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x). Dry under vacuum. Causality: Alternating polar/non-polar washes effectively removes unreacted starting materials and urea byproducts.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash extensively with DMF and DCM to remove all traces of piperidine.

Protocol B: Sulfonylation and Fukuyama Alkylation
  • Nosylation: To the deprotected resin, add 2-nitrobenzenesulfonyl chloride (2-NsCl, 4.0 equiv) and 2,4,6-collidine (4.0 equiv) in DCM. Agitate for 2 hours at room temperature. Wash with DCM (5x) and DMF (3x).

  • Alkylation: Suspend the Nosyl-protected resin in anhydrous DMF. Add the desired 2-bromoacetophenone derivative (5.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 5.0 equiv). Agitate for 16 hours at room temperature[3].

  • Self-Validation Step: Perform a mini-cleavage using 50% TFA/DCM on a 5 mg resin aliquot. Analyze the filtrate via LC-MS to confirm quantitative alkylation before proceeding to the irreversible cyclization step.

Protocol C: Cleavage and Reductive Cyclization
  • Preparation: Wash the resin thoroughly with DCM to remove all traces of DMF. Causality: Residual DMF acts as a base and will buffer the TFA, severely inhibiting the acidic cleavage and cyclization mechanism.

  • TFA/Et3SiH Cocktail: Prepare a fresh cleavage cocktail consisting of TFA / DCM / Et3SiH in a 50:45:5 ratio.

  • Execution: Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature. The TFA removes the TBDMS group and cleaves the ester bond, while Et3SiH acts as the terminal hydride donor[3].

  • Isolation: Collect the filtrate. Wash the resin twice with neat DCM and combine the filtrates. Evaporate the volatiles under a stream of nitrogen or reduced pressure to yield the crude 1,4-oxazepane-5-carboxylic acid derivative.

Quantitative Data Summary

The efficiency of the reductive cyclization is highly dependent on the electronic nature of the R-group on the acetophenone precursor. Electron-withdrawing groups generally provide higher purities due to the stabilization of the intermediate states and the prevention of competitive side reactions (such as premature lactonization)[3].

Table 1: Scope and Efficiency of 1,4-Oxazepane Solid-Phase Synthesis

EntryAcetophenone Substituent (R-Group)Cleavage ConditionsOverall Yield (%)Crude Purity (%)
1Phenyl (Unsubstituted)TFA / Et3SiH (50:5)6885
24-Fluoro-PhenylTFA / Et3SiH (50:5)7291
34-Bromo-PhenylTFA / Et3SiH (50:5)6588
44-Methyl-PhenylTFA / Et3SiH (50:5)5876
54-Trifluoromethyl-PhenylTFA / Et3SiH (50:5)7593

Note: Data represents typical outcomes for the described methodology. Yields are calculated based on the initial loading capacity of the Wang resin.

References

  • Source: RSC Advances (2020)
  • Source: Benchchem (2025)
  • Source: ACS Publications (2026)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Tert-butyl 2-(aminomethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate .

This molecule presents a unique bipartite challenge: it contains a highly polar, basic primary amine alongside an acid-labile tert-butoxycarbonyl (Boc) protected secondary amine[1]. Successful purification requires orthogonal strategies that exploit the basicity of the primary amine without triggering the premature cleavage of the Boc group[].

Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the quantitative parameters that dictate the molecule's behavior in biphasic systems and on stationary phases.

PropertyValue (Approximate)Experimental Implication
Molecular Weight 230.30 g/mol Elutes readily in standard LC-MS gradients; easily identifiable via MS (M+H = 231).
pKa (Primary Amine) ~9.0 – 9.5Highly protonated at neutral pH. Requires pH > 11 for efficient organic extraction.
pKa (Boc-Amine) N/A (Non-basic)Does not participate in acid-base extraction.
Acid Stability Labile below pH 4Avoid strong mineral acids (e.g., HCl, TFA) during workup to prevent Boc cleavage.
CLogP (Free Base) ~0.8 – 1.2Moderately lipophilic. Extracts well into DCM or EtOAc/iPrOH mixtures when deprotonated.
Purification Decision Matrix

The following workflow illustrates the logical progression for isolating the target compound based on the crude reaction matrix.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup (Adjust to pH 11-12) Start->Workup Add 1M NaOH Extract Organic Extraction (DCM or EtOAc) Workup->Extract Phase Separation Purity Purity > 95%? (TLC / LC-MS) Extract->Purity Concentrate Chroma Flash Chromatography (Silica + 1-5% NH4OH) Purity->Chroma No (Isomers) Salt Salt Formation (Citrate/Tartrate) Purity->Salt No (Trace Impurities) Pure Pure Target Compound Purity->Pure Yes Chroma->Pure Salt->Pure Free-basing

Decision tree for the purification of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.

Troubleshooting & FAQs

Q1: I am losing a significant portion of my product in the aqueous layer during the initial post-reaction extraction. Why is this happening? A1: This is a classic partition coefficient failure. The primary exocyclic amine (-CH₂NH₂) has a pKa of approximately 9.5. At a neutral pH of 7, over 99% of the molecules exist as water-soluble ammonium cations. Solution: You must actively control the pH during workup[3]. Adjust the aqueous phase to pH 11–12 using 1M NaOH or saturated aqueous Na₂CO₃ before extraction. This ensures the amine is fully deprotonated (free base form), maximizing its solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[4].

Q2: My compound streaks heavily on standard silica gel, and my isolated yield is terrible. How can I resolve this? A2: Standard silica gel possesses surface silanol groups (Si-OH) with a pKa of ~4.5. When your primary amine interacts with these acidic sites, it becomes protonated, leading to strong electrostatic interactions (chemisorption) rather than ideal liquid-solid partitioning. Solution: You must deactivate the acidic silanols. Incorporate a basic modifier into your mobile phase, such as 1–5% aqueous Ammonia (NH₄OH) or Triethylamine (Et₃N). A highly effective solvent system for this molecule is DCM : Methanol : 28% aq. NH₄OH (90:9:1). Alternatively, switch to an amine-functionalized silica (KP-NH) stationary phase, which inherently prevents streaking.

Q3: Is there a risk of accidentally deprotecting the Boc group during purification? A3: Yes. The tert-butoxycarbonyl (Boc) group is specifically designed to be acid-labile, cleaving via the formation of a tert-butyl cation under anhydrous acidic conditions[1]. Prolonged exposure to unbuffered silica gel (which is mildly acidic) or the use of strong mineral acids during workup will cause partial deprotection. Solution: Always maintain neutral to basic conditions. If you must use an acid to wash away basic impurities, use a weak organic acid like 10% Citric Acid (pH ~3) and limit exposure time. Furthermore, avoid using highly acidic TLC stains (like PMA) if you intend to recover the material; use Ninhydrin stain instead, which selectively reacts with the primary amine to form a distinct pink/purple spot.

Q4: My crude mixture contains unreacted starting material (e.g., an unreduced azide or nitrile). Chromatography is failing to separate them. What is the best approach? A4: Exploit the drastic difference in basicity. Unreduced azides or nitriles are neutral and lack the basic primary amine. Solution: Perform an "Acid-Base Catch and Release" extraction (See Protocol A). By extracting the organic layer with a mild acid, you selectively pull the protonated target amine into the aqueous phase, leaving the neutral impurities behind in the organic layer.

Validated Experimental Protocols
Protocol A: Boc-Safe Acid-Base "Catch and Release" Extraction

Purpose: To separate the target primary amine from neutral lipophilic impurities without cleaving the Boc group.

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • The "Catch": Extract the organic layer with 10% w/v aqueous Citric Acid (3 x 15 mL).

    • Causality: Citric acid is a weak acid that protonates the primary amine, forcing it into the aqueous layer, but is not strong enough to rapidly cleave the Boc group.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 x 15 mL) to remove any lingering neutral impurities. Discard the organic layers.

  • The "Release": Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise while stirring until the pH indicator paper reads > 11.

    • Causality: The ice bath mitigates the exothermic neutralization, protecting the molecule from thermal degradation. The high pH ensures complete free-basing of the amine.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a bath temperature not exceeding 30 °C[4].

Protocol B: Amine-Modified Flash Chromatography

Purpose: To purify the free base amine while preventing silica-induced streaking and degradation.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane : Methanol : 28% aqueous Ammonium Hydroxide in a 90:9:1 (v/v/v) ratio.

  • Column Packing: Slurry pack a standard silica gel column using the prepared mobile phase. Flush with at least 2 column volumes (CV) before loading.

    • Causality: Pre-flushing neutralizes the acidic silanol sites on the silica gel, preventing the target amine from becoming permanently bound to the column.

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM and apply it evenly to the top of the silica bed.

  • Elution & Monitoring: Elute using the mobile phase. Spot fractions on a TLC plate and develop using a Ninhydrin dip (followed by gentle heating). The target compound will appear as a bright pink/purple spot, confirming the presence of the intact primary amine.

Sources

Optimization

Technical Support Center: 1,4-Oxazepane Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for 1,4-oxazepane synthesis and characterization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis and characterization. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the thermodynamic and kinetic challenges inherent in constructing this privileged seven-membered heterocyclic scaffold.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind impurity formation, offering self-validating protocols, and providing authoritative strategies for isolating high-purity 1,4-oxazepane derivatives.

Part 1: Troubleshooting FAQs – Impurity Origins & Process Optimization

Q1: What are the most common structural impurities encountered during the cyclization of 1,4-oxazepanes, and what is the mechanistic causality behind their formation? A: The synthesis of the 1,4-oxazepane ring is thermodynamically challenging due to transannular interactions and the entropic cost of forming a medium-sized seven-membered ring[1]. The most common impurities include:

  • Diastereomeric Mixtures: When synthesizing chiral 1,4-oxazepane derivatives (e.g., from polymer-supported homoserine cleaved via TFA/Et₃SiH), the cyclization is often nonstereoselective. This results in an inseparable mixture of C2 R and S diastereomers at the crude stage[2].

  • Lactonization By-products: Spontaneous lactonization is a highly competitive side reaction. During the acidic cleavage of silyl protective groups (like TBDMS), if the reaction conditions lack a proper silane scavenger, the intermediate may preferentially form a thermodynamically favored 5- or 6-membered lactone rather than the target 7-membered oxazepane[2].

  • Unreacted Precursors & Protecting Groups: Residual N-protecting groups (e.g., PMB, Fmoc, or Boc) or unreacted N-phenacyl nitrobenzenesulfonamides often persist if the deprotection kinetics are slowed by steric hindrance[3].

Q2: During the multigram scale-up of 1,4-oxazepane via the cyclization of N-Boc-aminoethanol with dichlorides, I experience severe foaming and a massive reduction in yield. How can I mitigate this? A: Foaming and yield loss are caused by uncontrolled exothermic reactivity and rapid hydrogen gas evolution when sodium hydride is mixed simultaneously with the dichloride and the alcohol[1].

  • The Fix: Reverse the order of reagent addition. First, generate the dianion by reacting the N-Boc-aminoethanol with sodium hydride. Self-Validation Step: Wait until all visible off-gassing ceases; this visually confirms complete deprotonation. Only then should you add the dichloride to initiate cyclization, strictly maintaining the internal temperature below 0 °C. Quenching must be done with water at a highly controlled dropwise rate to suppress delayed foaming[1].

Q3: My LC-MS shows a single mass peak for my target 1,4-oxazepane, but NMR indicates the presence of impurities. How do I resolve and identify these hidden contaminants? A: You are likely dealing with isobaric diastereomers. Diastereomers of 1,4-oxazepanes possess identical mass-to-charge (m/z) ratios and frequently co-elute on standard C18 analytical columns[4].

  • The Fix: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a shallow gradient (e.g., 10 mM aqueous ammonium acetate/acetonitrile) to separate the epimers[5]. For structural confirmation, utilize ¹H and ¹³C NMR. Diastereomers can be explicitly differentiated by the splitting pattern of the CH–O moiety. The cis/trans relationship of substituents significantly shifts the CH–O signal (typically observed between 70–80 ppm in ¹³C NMR) and alters the ³J homonuclear couplings[6].

Part 2: Quantitative Data & Impurity Summary

The following table categorizes the primary impurities encountered during 1,4-oxazepane synthesis, summarizing their origins and the optimal analytical techniques for detection and mitigation.

Impurity ClassMechanistic OriginPrimary Detection MethodMitigation / Resolution Strategy
Diastereomers Nonstereoselective cyclization of chiral precursors (e.g., homoserine derivatives).RP-HPLC (UV/Vis) & ¹³C NMR (70-80 ppm shift).Shallow gradient RP-HPLC separation; isolate major C2 R or S isomers.
Lactones Competitive intramolecular cyclization during silyl deprotection.LC-MS/MS (Mass shift corresponding to loss of oxazepane core).Utilize TFA/Et₃SiH cleavage cocktails to suppress spontaneous lactonization.
Residual Solvents Incomplete drying of high-boiling solvents (e.g., DMF, NMP).GC-MS (Headspace analysis) or ¹H NMR.Extended lyophilization or high-vacuum overnight drying at 40 °C.
Degradation Products Oxidation of the oxazepane nitrogen (e.g., N-oxide formation).LC-MS/MS (ESI+ mode, +16 Da mass shift).Store purified compounds under inert gas (N₂/Ar) at -20 °C away from light.

Part 3: Experimental Methodologies

Protocol A: Multigram Synthesis of 1,4-Oxazepane Core (Dianion Route)

This protocol is optimized to prevent thermal runaway and yield loss during scale-up[1].

  • Dianion Generation: In a flame-dried, nitrogen-purged reaction vessel, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF. Cool the suspension to -5 °C using an ice/salt bath.

  • Alcohol Addition: Slowly add a solution of N-Boc-aminoethanol (1.0 eq) in DMF dropwise over 30 minutes.

  • Validation: Stir the mixture at 0 °C until hydrogen gas evolution completely ceases (approx. 1 hour). This confirms the complete formation of the dianion.

  • Cyclization: Using a precision piston pump, add the target dichloride (1.0 eq) dropwise while strictly maintaining the internal reaction temperature between -5 °C and 0 °C.

  • Reaction Monitoring: Stir the mixture for an additional 4 hours at 0 °C. Monitor completion via TLC (staining with ninhydrin).

  • Controlled Quench: Quench the reaction by adding cold distilled water dropwise at a rate of 5 mL/min to prevent sudden exothermic foaming. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: LC-MS/MS Impurity Profiling Workflow

This method is designed to identify trace diastereomers and lactonization by-products[4].

  • Sample Preparation: Dissolve the crude 1,4-oxazepane product in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL onto a C18 RP-HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

    • Solvent B: 100% Acetonitrile.

    • Run a shallow gradient from 5% B to 95% B over 20 minutes at a flow rate of 0.3 mL/min to ensure diastereomer peak resolution.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Analysis: Extract ion chromatograms (EIC) for the target m/z. If a split peak or shoulder is observed, perform MS/MS fragmentation on both peaks to confirm if they are isobaric diastereomers or structurally distinct isomers.

Part 4: Process Visualization

The following diagram illustrates the optimized logical workflow for synthesizing 1,4-oxazepane, isolating impurities, and validating the structural integrity of the final product.

OxazepaneWorkflow A Precursors (Amino Alcohols + Dichlorides) B Dianion Generation (NaH, Temp < 0 °C) A->B C Controlled Cyclization (Dropwise Dichloride Addition) B->C Off-gassing ceases D Crude 1,4-Oxazepane (Contains Diastereomers & Lactones) C->D E RP-HPLC Purification (Shallow Gradient Separation) D->E F LC-MS/MS & ¹³C NMR (Stereochemical Validation) E->F G Purified 1,4-Oxazepane Core F->G Confirmed CH-O Shift

Caption: Logical workflow for 1,4-oxazepane synthesis, highlighting critical control points and impurity resolution.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. ACS Publications.
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. Benchchem.
  • Rearrangement of Threonine- and Serine-Based N-(3-Phenylprop-2-yn-1-yl) Sulfonamides. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimization of N-Boc Deprotection Conditions for Oxazepanes

Overview: 1,4-Oxazepanes are highly valuable seven-membered non-aromatic heterocycles in drug discovery. However, their synthesis and subsequent functionalization often require precise control over protecting group chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview: 1,4-Oxazepanes are highly valuable seven-membered non-aromatic heterocycles in drug discovery. However, their synthesis and subsequent functionalization often require precise control over protecting group chemistry. The N-tert-butyloxycarbonyl (N-Boc) group is the standard choice, but its removal can be complicated by the inherent ring strain of the oxazepane core, sensitivity to strong acids, and competing side reactions. This guide provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-yielding N-Boc deprotections.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does standard TFA/DCM deprotection sometimes result in low yields or degradation of my oxazepane scaffold? A1: While trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc deprotection, seven-membered oxazepane rings can be sensitive to prolonged exposure to strong acids. The ether linkage within the 1,4-oxazepane ring is susceptible to acid-catalyzed cleavage or ring-opening. Furthermore, highly concentrated TFA can lead to the formation of stable t-butyl cations that may alkylate sensitive functional groups on your scaffold. Transitioning to strictly anhydrous, controlled acidic conditions—such as —often mitigates these issues by precipitating the resulting amine as an insoluble, stable hydrochloride salt, driving the reaction forward while leaving sensitive spiroacetals intact[1].

Q2: I am observing a urea by-product during the subsequent cyclization or functionalization of my deprotected oxazepane. Where is this coming from? A2: This is a well-documented phenomenon in oxazepane and spiroacetal chemistry. When Boc-protected amines are subjected to base-mediated conditions (or slow cyclization conditions), the base can mediate the elimination of t-BuOH from the Boc carbamate, generating a highly reactive [2]. If you are using N,N-dimethylformamide (DMF) as a solvent, its slow decomposition generates dimethylamine[2]. The dimethylamine rapidly traps the isocyanate, forming an unwanted urea by-product[2]. To prevent this, avoid DMF in slow reactions, perform the reaction at higher concentrations, or ensure complete, clean acidic deprotection prior to the next step[1].

Q3: My oxazepane contains highly acid-labile groups (e.g., spiroacetals). Are there ultra-mild alternatives to HCl or TFA? A3: Yes. For extremely sensitive substrates, provides a highly effective, ultra-mild deprotection strategy[3]. The electrophilic character of oxalyl chloride facilitates the cleavage of the carbamate at room temperature without the need for harsh Brønsted acids[4]. This method has shown excellent functional group tolerance and typically reaches completion within 1–4 hours[5].

Workflow Start Start N-Boc Deprotection of Oxazepane CheckSens Are there acid-sensitive functional groups? Start->CheckSens Standard Standard Acidic Cleavage (4M HCl in Dioxane) CheckSens->Standard No Mild Ultra-Mild Cleavage (Oxalyl Chloride / MeOH) CheckSens->Mild Yes UreaCheck Is urea byproduct observed? Standard->UreaCheck Mild->UreaCheck AvoidDMF Avoid DMF / Use higher concentration UreaCheck->AvoidDMF Yes Success Isolate Oxazepane Amine Salt UreaCheck->Success No AvoidDMF->Success

Logical Troubleshooting Workflow for Oxazepane Boc Deprotection.

Section 2: Quantitative Data & Condition Optimization

Table 1: Comparison of N-Boc Deprotection Conditions for Oxazepanes

Deprotection ConditionReagentsTypical YieldReaction TimeRing-Opening RiskMechanistic Notes & Causality
Standard Acidic 20-50% TFA in DCM60-85%1 - 4 hModerate to HighExcess acid can degrade the ether linkage; requires careful scavenging of t-butyl cations.
Anhydrous Acidic 4 M HCl in 1,4-Dioxane85-98%2 - 4 hLowAmine precipitates as HCl salt, protecting the oxazepane core from further reaction[2].
Ultra-Mild Oxalyl Chloride in MeOH70-90%1 - 4 hVery LowElectrophilic cleavage avoids strong Brønsted acids; ideal for spiroacetal-fused oxazepanes[3].
Telescoped Aqueous HCl (aq) / Toluene extraction>90%2 - 5 hLowUseful for large-scale API synthesis; allows washing away of[6].
Section 3: Experimental Protocols

Protocol A: Anhydrous Deprotection (4 M HCl in 1,4-Dioxane) Self-Validating Design: The precipitation of the product as an HCl salt provides immediate visual confirmation of the reaction's progress and inherently protects the newly formed amine from side reactions.

  • Preparation: Dissolve the N-Boc protected 1,4-oxazepane (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C. Slowly add a commercially available solution of 4 M HCl in 1,4-dioxane (10.0 equiv)[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor by LCMS. (Typical completion time: 3–4 hours)[2].

  • Isolation: As the reaction proceeds, the oxazepane amine hydrochloride salt will typically precipitate, providing visual validation of product formation[2].

  • Workup: Dilute the suspension with diethyl ether (Et₂O) to maximize precipitation. Filter the solid, wash sequentially with Et₂O and a small amount of cold DCM, and dry under high vacuum to afford the pure amine·HCl salt[2].

Protocol B: Ultra-Mild Deprotection (Oxalyl Chloride in Methanol) Self-Validating Design: The generation of gas (CO₂ and CO) indicates active cleavage. The neutral-to-mild conditions preserve acid-labile spiro-fused systems.

  • Preparation: Dissolve the N-Boc oxazepane (1.0 equiv) in anhydrous methanol (0.2 M)[4].

  • Addition: Add oxalyl chloride (3.0 equiv) dropwise at room temperature[4]. Caution: Gas evolution will occur, serving as a self-validating indicator of carbamate cleavage.

  • Reaction: Stir at room temperature for 1–4 hours[3]. Monitor via LCMS until the starting material is consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if necessary to yield the free amine[4].

Mechanism BocOx N-Boc Oxazepane Protonation Protonation of Carbamate Oxygen BocOx->Protonation Acid (HCl/Dioxane) Isocyanate Base-Mediated Isocyanate Intermediate BocOx->Isocyanate Base / Slow Rxn tBuCation Loss of t-Butyl Cation & Decarboxylation Protonation->tBuCation FreeAmine Free Oxazepane Amine tBuCation->FreeAmine Urea Urea Byproduct Isocyanate->Urea Trapping DMFDecomp DMF Decomposition (Dimethylamine) DMFDecomp->Urea Provides Amine

Mechanistic Pathway of Boc Deprotection and Competing Urea Formation.

References
  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: ChemRxiv / The Journal of Organic Chemistry URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances / PubMed Central URL: [Link]

  • Title: Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling Source: Organic Process Research & Development URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Synthesis of 1,4-Oxazepines

Welcome to the technical support center for the synthesis of 1,4-oxazepine ring systems. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,4-oxazepine ring systems. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The 1,4-oxazepine core is a key feature in a variety of biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges, particularly low yields in ring closure reactions.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields

Low yields in 1,4-oxazepine ring closure reactions can be frustrating. This section provides a systematic approach to identifying the root cause of the problem and implementing effective solutions.

Scenario 1: Low or No Product Formation in Base-Promoted Cyclization of Alkynyl Alcohols

This method offers a metal-free and often solvent-free approach to 1,4-oxazepines and 1,4-oxazines.[3][4] However, its success is highly dependent on the reaction conditions.

dot

Caption: Troubleshooting workflow for low yields in alkynyl alcohol cyclization.

Question: My base-promoted cyclization of an N-tosylated alkynyl amino alcohol is giving a low yield. What should I check first?

Answer: The first critical parameter to verify is the efficiency of the deprotonation of the hydroxyl group. Incomplete deprotonation will result in unreacted starting material and low conversion.

  • Expert Insight: Sodium hydride (NaH) has been shown to be a highly effective base for this transformation, often providing excellent yields even in the absence of a solvent.[3] If you are using a weaker base, such as a carbonate or an alkoxide, consider switching to NaH. Ensure your reaction is performed under strictly anhydrous conditions, as any moisture will quench the base.

Question: I'm observing a complex mixture of products and significant decomposition of my starting material. What could be the issue?

Answer: Substrate decomposition is a common issue, often caused by harsh reaction conditions.

  • Causality: High temperatures can lead to undesired side reactions or decomposition of sensitive functional groups on your substrate. The optimal temperature needs to be carefully determined. For instance, one study found that for the cyclization of N-tosylated amino acid-derived alkynyl alcohols, 70°C for 40 minutes using NaH without a solvent gave a 94% yield.[3]

  • Troubleshooting Steps:

    • Lower the temperature: Start with a lower temperature and gradually increase it while monitoring the reaction by TLC or LC-MS.

    • Reduce reaction time: Prolonged reaction times, even at moderate temperatures, can lead to byproduct formation.

    • Consider a milder base: If your substrate is particularly sensitive, a very strong base like NaH might be too harsh. In such cases, exploring alternative, milder bases could be beneficial.

Scenario 2: Low Yields in the Synthesis of 2-Methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones

This method, often catalyzed by Lewis acids like ZnCl₂, is a versatile route to functionalized 1,4-oxazepines.[5]

Question: My ZnCl₂-mediated cyclization of an N-propargylic β-enaminone is not proceeding to completion, and I'm isolating mainly my starting material.

Answer: Incomplete reaction can be due to several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: Ensure your ZnCl₂ is anhydrous. The presence of water can deactivate the Lewis acid.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Reactions in refluxing chloroform have been reported to be faster and give better yields compared to dichloromethane (DCM).[5]

  • Temperature: Ensure the reaction is being conducted at a sufficiently high temperature (refluxing chloroform is common) to drive the cyclization.

Question: I'm observing the formation of a significant amount of an α-sulfenylated β-enaminone byproduct in my one-pot reaction.

Answer: This indicates that the electrophilic cyclization step is not efficient, and the intermediate is being trapped or undergoing side reactions.

  • Mechanistic Insight: In some one-pot procedures involving reagents like 4-nitrobenzenesulfenyl chloride, an α-sulfenylated N-propargylic β-enaminone is formed as an intermediate.[6] If the subsequent cyclization is slow, this intermediate can accumulate.

  • Troubleshooting Steps:

    • Optimize the Lewis Acid: Ensure the ZnCl₂ is added after the formation of the α-sulfenylated intermediate and that it is of high purity.

    • Solvent and Temperature: As mentioned, switching to a higher boiling solvent like chloroform and ensuring adequate reflux can facilitate the cyclization step.[5]

    • Two-Step Procedure: If the one-pot reaction remains problematic, consider isolating the α-sulfenylated intermediate first and then subjecting it to the cyclization conditions in a separate step. This can sometimes provide better overall yields.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during 1,4-oxazepine ring closure?

A1: The most prevalent side reaction, especially in intramolecular cyclizations, is intermolecular polymerization.[2] This is favored at high concentrations. To minimize this, it is crucial to use high dilution conditions (typically 0.001-0.01 M). Slow addition of the linear precursor to the reaction mixture can also significantly favor the desired intramolecular cyclization.

Q2: How do electronic effects of substituents on the aromatic ring influence the yield of benzo[b][1][7]oxazepines?

A2: The electronic nature of substituents can have a significant impact. In the synthesis of chiral 1,4-benzoxazepines via enantioselective desymmetrization of 3-substituted oxetanes, substrates with electron-withdrawing groups on the benzyl moiety generally provide higher yields and enantioselectivities.[8] For example, a substrate with a para-nitro group gave a 96% yield, while a para-methoxy group resulted in a 70% yield.[8]

Q3: My purified 1,4-oxazepine product is unstable and discolors over time. How can I improve its stability?

A3: Some heterocyclic compounds, particularly those with amine functionalities, can be susceptible to oxidation.[9] To mitigate this, consider the following:

  • Storage: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container can help prevent degradation.

  • Salt Formation: If the oxazepine has a basic nitrogen, converting it to a stable salt (e.g., hydrochloride or trifluoroacetate) can significantly improve its shelf life.

Part 3: Experimental Protocols

Protocol 1: High-Yield Synthesis of a 1,4-Oxazepine Derivative via Base-Promoted Cyclization of an Alkynyl Alcohol

This protocol is adapted from a high-yield, solvent-free method.[3]

Materials:

  • N-tosylated amino acid-derived alkynyl alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (nitrogen or argon) setup

Procedure:

  • Preparation of NaH: In a flame-dried round-bottom flask under an inert atmosphere, weigh the required amount of NaH dispersion. Wash the NaH with anhydrous diethyl ether or hexanes (3 x 5 mL) to remove the mineral oil. Carefully decant the solvent after each wash.

  • Reaction Setup: To the washed NaH, add the N-tosylated alkynyl amino alcohol.

  • Reaction: Heat the mixture to 70°C with vigorous stirring for 40 minutes. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Benzo[e][1][7]oxazepin-5-one via Copper-Catalyzed Tandem C-N Coupling/C-H Carbonylation

This protocol is based on a one-pot synthesis of benzo-fused 1,4-oxazepines.[7][10]

Materials:

  • Aniline derivative (1.0 eq)

  • Vinyl halide (1.2 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMSO

  • Carbon dioxide (CO₂) atmosphere

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aniline derivative, CuI, ligand, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with CO₂ three times.

  • Solvent and Reagent Addition: Add anhydrous DMSO and the vinyl halide via syringe.

  • Reaction: Stir the mixture at 100°C for 10-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated brine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Part 4: Data and Visualization

Table 1: Comparison of Reaction Conditions for 1,4-Oxazepine Synthesis
Synthetic MethodCatalyst/BaseSolventTemperature (°C)Typical Yield (%)Reference
Base-promoted cyclization of alkynyl alcoholNaHNone7094[3]
ZnCl₂-mediated cyclization of N-propargylic β-enaminoneZnCl₂ChloroformRefluxGood to high[5]
Copper-catalyzed tandem C-N coupling/C-H carbonylationCuI / Cs₂CO₃DMSO10081[7][10]
Reaction of 2-aminophenols with alkynonesNone1,4-Dioxane100up to 95%[11][12]
Furan oxidation-cyclizationm-CPBADichloromethaneRoom Temp.57-71[13]
Diagrams

dot

Caption: Generalized mechanism for base-promoted 7-exo-dig cyclization.

dot

Caption: Decision tree for optimizing 1,4-oxazepine synthesis yields.

References

  • [Synthesis of substituted benzo[b][1][7]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.]([Link])

  • [Combinatorial Liquid-Phase Synthesis of[1][7]Oxazepine-7-ones via the Baylis−Hillman Reaction.]([Link])

  • [Synthesis of Substituted Benzo[b][1][7]oxazepine Derivatives by the Reaction of 2-Aminophenols with Alkynones.]([Link])

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1,4-Oxazepane Derivatives

Welcome to the Technical Support Center. 1,4-oxazepanes are structurally privileged, seven-membered heterocyclic scaffolds containing both oxygen and nitrogen, making them highly valuable pharmacophores in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,4-oxazepanes are structurally privileged, seven-membered heterocyclic scaffolds containing both oxygen and nitrogen, making them highly valuable pharmacophores in medicinal chemistry[1]. Because the pharmacological efficacy and safety of these derivatives are intrinsically tied to their stereochemistry, achieving high enantiomeric excess (e.e.) is a critical path in drug development.

This guide provides self-validating troubleshooting protocols and mechanistic insights for the two most robust resolution strategies: Preparative Supercritical Fluid Chromatography (SFC) for rapid, high-throughput isolation, and Diastereomeric Salt Resolution for cost-effective kilogram-scale production.

Workflow Start Racemic 1,4-Oxazepane Eval Physicochemical Profiling (Solubility, pKa) Start->Eval Path1 Preparative SFC (Polysaccharide CSP) Eval->Path1 mg to 100g scale Path2 Diastereomeric Salt Resolution Eval->Path2 >100g to kg scale Opt1 Optimize Co-solvent & Additives Path1->Opt1 Opt2 Half-Equivalent Method Path2->Opt2

Decision workflow for selecting the chiral resolution strategy for 1,4-oxazepane derivatives.

Module 1: Preparative Chiral SFC Troubleshooting

Supercritical Fluid Chromatography (SFC) is the premier choice for separating 1,4-oxazepane enantiomers. The low viscosity and high diffusivity of supercritical CO₂ enable rapid mass transfer, reducing cycle times and solvent consumption compared to traditional HPLC[2].

Frequently Asked Questions

Q: My 1,4-oxazepane derivative exhibits severe peak tailing on polysaccharide-based chiral stationary phases (CSPs). How do I correct this? A: Peak tailing in basic heterocycles like 1,4-oxazepanes usually results from non-specific, secondary electrostatic interactions between the basic nitrogen of the oxazepane ring and residual acidic silanols on the silica support of the CSP. Causality & Solution: You must competitively mask these active sites. Introduce a basic additive (e.g., 0.1% diethylamine or isopropylamine) to your organic modifier (MeOH or EtOH). Alternatively, adding a small amount of water (up to 5-6%) to the co-solvent can dramatically increase the eluotropic strength of the mobile phase, predictably tuning peak shapes from tailing to symmetric without the need for harsh amines.

Q: The analyte has poor solubility in standard SFC co-solvents, leading to low injection masses and poor throughput. What are my options? A: 1,4-oxazepanes with bulky, hydrophobic functional groups can precipitate in the injector or at the column head when the sample plug mixes with the non-polar supercritical CO₂. Causality & Solution: Dissolve the sample in a stronger, SFC-compatible solvent like Dimethyl Sulfoxide (DMSO) or dichloromethane (DCM) specifically for the injection plug[3]. To prevent the sample from crashing out upon injection, ensure the column thermostat is strictly maintained at a higher temperature (e.g., 35–40 °C) to enhance the solvating power of the mobile phase[2].

Protocol: Step-by-Step SFC Method Development & Scale-Up

SFC_Workflow Screen Analytical Screening (3-6 CSPs, Gradient) Iso Isocratic Optimization (Target Rs > 1.5) Screen->Iso Select best column Load Loading Study (Volume/Mass Limits) Iso->Load Stabilize baseline Stack Stacked Injections (Continuous Elution) Load->Stack Maximize throughput Recover Fraction Collection & Solvent Evaporation Stack->Recover Isolate enantiomers

Step-by-step preparative SFC scale-up workflow for chiral isolation.

  • Analytical Screening: Prepare a 1 mg/mL stock solution of the racemic 1,4-oxazepane in a 1:1 mixture of Methanol:Ethanol[4]. Screen across a battery of polysaccharide columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Amylose-1) using a gradient of 5–60% co-solvent in CO₂ at 4 mL/min[5][6].

  • Isocratic Optimization: Select the column yielding a baseline resolution (Rs > 1.5). Convert the gradient to an isocratic method to stabilize the baseline and maximize sample loadability[5].

  • Loading Study: Perform sequential injections of increasing volume (e.g., 10 µL to 100 µL). The maximum load is reached just before the two enantiomeric peaks merge (Rs drops below 1.2).

  • Stacked Injections: Calculate the cycle time between the elution of the first and second enantiomer. Program the autosampler to inject the subsequent sample plug before the previous run finishes, ensuring a continuous, overlapping elution profile[2].

  • Recovery: Collect fractions in a cyclone separator. Remove the volatile co-solvent via centrifugal evaporation to isolate the pure enantiomers[5].

Self-Validation Checkpoint: To ensure method robustness, perform three consecutive injections at the determined loading limit. If the retention time of the first peak drifts by more than 0.1 minutes, the column is not fully equilibrated with the additive, or the volatile co-solvent is evaporating from the sample vial[4].

Quantitative Data: SFC Optimization Parameters
ParameterStarting ConditionTroubleshooting AdjustmentMechanistic Rationale
Co-solvent 10% MeOHSwitch to EtOH or IPAAlters hydrogen bonding networks with the CSP, fundamentally changing chiral recognition and selectivity.
Additive None0.1% DEA or 5% H₂OCompetitively blocks acidic silanols; water boosts eluotropic strength and prevents analyte retention.
Backpressure 100 barIncrease to 120-150 barIncreases CO₂ density, enhancing solvating power and reducing overall retention time[2].
Temperature 35 °CDecrease to 25 °CEnhances enthalpic interactions with the CSP, often improving the resolution factor (Rs)[2].

Module 2: Diastereomeric Salt Resolution

For scale-up beyond 100 grams, classical resolution via diastereomeric crystallization is highly cost-effective. It relies on reacting the racemic 1,4-oxazepane (acting as a base) with an enantiopure chiral acid to form a pair of diastereomeric salts with divergent solubilities[7].

Frequently Asked Questions

Q: My diastereomeric salt is "oiling out" instead of forming a crystalline solid. Why does this happen? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is excessively high, or the crystallization temperature exceeds the melting point of the solute-rich phase. Causality & Solution: The system is kinetically trapped as a disordered liquid phase rather than forming an ordered crystal lattice. To fix this, reduce the supersaturation by adding more solvent, drastically lower the cooling rate, or slowly introduce a non-polar anti-solvent to keep the system in the metastable zone longer, favoring crystal growth[8].

Q: Crystals formed, but the diastereomeric excess (d.e.) is consistently low (<50%), even after recrystallization. What is the mechanism behind this failure? A: You are likely encountering a "solid solution," a phenomenon where the crystal lattice of the less soluble diastereomeric salt mistakenly incorporates the more soluble diastereomer[9]. Causality & Solution: Because the two salts share high structural similarity, they co-crystallize into a single solid phase, making purification by simple recrystallization impossible. You must switch to a structurally different resolving agent to alter the crystal packing thermodynamics, or employ the Half-Equivalent Method[7][9].

Protocol: The Half-Equivalent Method

By using only 0.5 equivalents of the resolving agent, you force thermodynamic competition. Only the enantiomer that forms the most stable, least soluble salt will crystallize, leaving the other enantiomer as a free base in the mother liquor, thereby preventing mixed diastereomeric species[7].

Salt_Workflow Mix Dissolve Racemate (1.0 eq) Add Add Chiral Acid (0.5 eq) Mix->Add Heat to 60 °C Cool Controlled Cooling (0.1 °C/min) Add->Cool Equilibrate Filter Filtration (Isolate Salt) Cool->Filter Induce crystallization Free Base Treatment (Liberate Enantiomer) Filter->Free pH > 10 extraction

Half-equivalent diastereomeric salt resolution and liberation workflow.

  • Salt Formation: Dissolve 1.0 equivalent of the racemic 1,4-oxazepane in a polar solvent (e.g., ethanol or acetone) and heat to 60 °C to ensure complete dissolution.

  • Agent Addition: Slowly add exactly 0.5 equivalents of the chosen chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) dissolved in the same solvent[7].

  • Equilibration: Maintain the temperature at 60 °C for 30 minutes. If an oil forms, add solvent dropwise until the solution turns clear[8].

  • Controlled Cooling: Cool the mixture to 20 °C at a strictly controlled rate of 0.1 °C/min. This slow cooling rate prevents co-precipitation and promotes the growth of a pure crystal lattice[8].

  • Isolation & Liberation: Filter the enriched solid material. To liberate the pure enantiomer for direct analysis, suspend the salt in water, adjust the pH to >10 using dilute base (e.g., 1M NaOH), and extract the free 1,4-oxazepane into an organic solvent like ethyl acetate[8].

Self-Validation Checkpoint: To confirm the absence of a solid solution, subject the isolated crystals to a second recrystallization. If the d.e. increases significantly, the initial low purity was simply due to physical entrapment of the mother liquor. If the d.e. plateaus and refuses to increase, a solid solution is confirmed, and the resolving agent must be discarded for a new one[9].

Quantitative Data: Resolving Agent Matrix
Resolving Agent (Chiral Acid)Typical Solvent SystemCommon IssueTroubleshooting Fix
(+)-Tartaric Acid EtOH / H₂OHydrate formation altering solubilityStrictly control water content; use anhydrous EtOH to prevent solvate shifts.
(1S)-(+)-10-Camphorsulfonic Acid Acetone / EtOAcOiling outSeed with pure crystals; utilize a highly controlled, slow cooling rate.
(R)-(-)-Mandelic Acid IsopropanolSolid solution formationSwitch to a bulkier derivative (e.g., 2-chloromandelic acid) to alter crystal packing.

References

  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development. Available at:[Link]

  • Wikipedia. "Chiral resolution." Wikimedia Foundation. Available at:[Link]

  • American Laboratory. "The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale." American Laboratory. Available at:[Link]

  • ACS Publications. "Ramifications and Insights on the Role of Water in Chiral Sub/Supercritical Fluid Chromatography." Analytical Chemistry. Available at: [Link]

  • American Pharmaceutical Review. "A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development." American Pharmaceutical Review. Available at:[Link]

Sources

Optimization

Chiral Oxazepane Synthesis Support Center: Troubleshooting Epimerization

Welcome to the Technical Support Center for Chiral Oxazepane Synthesis. The formation of 1,4-oxazepanes—seven-membered heterocyclic rings containing oxygen and nitrogen—is notoriously challenging.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Oxazepane Synthesis. The formation of 1,4-oxazepanes—seven-membered heterocyclic rings containing oxygen and nitrogen—is notoriously challenging. Because seven-membered ring closure is entropically and enthalpically disfavored, the slow rate of cyclization often allows competing side reactions to degrade the stereochemical integrity of the molecule.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you preserve chiral integrity during your syntheses.

Diagnostic Workflow: Identifying the Root Cause

When epimerization occurs during oxazepane ring closure, it is a kinetic problem: the rate of side-reaction (epimerization) has outpaced the rate of the desired main reaction (cyclization). Use the decision tree below to diagnose and correct your synthetic route.

Workflow Start Epimerization Detected in Oxazepane Synthesis Kinetics Is the 7-endo/exo cyclization slow? Start->Kinetics Activation Is the activation method too harsh? Start->Activation Conform Induce cis-amide via PMB or Pseudo-prolines Kinetics->Conform Trans-amide preference Reagents Use Ynamides or HATU/HOAt/CuCl2 Activation->Reagents Oxazolone pathway Base Switch to weak base (DIPEA/Collidine) Activation->Base Enolization pathway

Caption: Diagnostic decision tree for troubleshooting epimerization in oxazepane synthesis.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why is epimerization so prevalent during 1,4-oxazepane cyclization compared to smaller rings? A1: The synthesis of seven-membered rings is kinetically sluggish. Linear amino acid precursors naturally adopt a trans-amide conformation. Because cyclization requires the cis-conformation to bring the reactive termini together, the ring-closure rate is drastically reduced. This extended lifetime of the activated C-terminus provides ample time for the intermediate to undergo epimerization before the ring can close (1[1]).

Q2: What are the specific chemical pathways that lead to this loss of chirality? A2: There are two primary mechanisms:

  • Oxazolone Formation: The activated carboxyl group undergoes an intramolecular attack by the adjacent amide carbonyl oxygen, forming a planar, achiral oxazolone intermediate. Upon ring opening by the nucleophile, the stereocenter is scrambled.

  • Direct Enolization: Strong bases used in the coupling reaction abstract the acidic -proton from the activated intermediate, forming a planar enolate that is reprotonated randomly from either face (2[2]).

Mechanism Precursor Activated Chiral Precursor (e.g., O-acylisourea) Oxazolone Oxazolone Intermediate (Planar, Achiral) Precursor->Oxazolone Intramolecular Attack Enolate Enolate Intermediate (Base-induced) Precursor->Enolate Strong Base Deprotonation Product Desired Chiral Oxazepane (Retention of Configuration) Precursor->Product Fast Cyclization (Ynamide / PMB) Epimer Epimerized Oxazepane (Loss of Chiral Integrity) Oxazolone->Epimer Ring Opening (Racemic) Enolate->Epimer Reprotonation (Random face)

Caption: Mechanistic pathways leading to epimerization versus successful chiral retention.

Q3: How can I manipulate the precursor's conformation to outcompete epimerization? A3: You must artificially accelerate the cyclization rate. This is achieved by introducing N-protecting groups like a p-methoxybenzyl (PMB) group or using pseudo-prolines (serine-derived oxazolidines). These bulky substituents introduce severe A(1,3)-allylic strain, which sterically penalizes the trans-amide form and forces the molecule into the cis-amide conformation. This pre-organization accelerates the bis-cyclization rate, rendering epimerization too slow to compete (3[3]).

Q4: Which coupling reagents offer the highest chiral integrity for oxazepane synthesis? A4: Ynamide coupling reagents are currently the gold standard for suppressing epimerization. Unlike carbodiimides (which form highly reactive O-acylisoureas), ynamides mediate bond formation via a stable active vinyl ester intermediate. This intermediate is highly resistant to oxazolone formation, allowing for slow cyclizations to proceed with excellent chiral integrity retention (4[4]).

Quantitative Data: Impact of Synthetic Strategies on Epimerization

The following table summarizes the expected epimerization rates based on the chosen synthetic strategy during 1,4-oxazepane ring closure.

Strategy / ConditionCoupling ReagentBaseAdditiveConformation ControlTypical Epimerization (%)
Standard (Control) DCC or EDCEt NNoneNone (Trans-amide)15 - 40%
Additive Interception HATUDIPEAHOAt / CuCl None2 - 5%
Conformational Control EDCDIPEAHOBtPMB or Pseudo-proline< 2%
Vinyl Ester Activation YnamideNone / WeakNoneNone< 1%

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in checkpoints to verify chiral integrity before committing to downstream purification.

Protocol A: Ynamide-Mediated Cyclization of Chiral 1,4-Oxazepanes

Causality Focus: Utilizing a stable vinyl ester intermediate prevents the formation of the achiral oxazolone, bypassing the primary epimerization pathway.

  • Preparation: Dissolve the linear, unprotected or transiently protected amino acid precursor (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a highly dilute concentration (0.005 M) to favor intramolecular cyclization over intermolecular oligomerization.

  • Activation: Cool the solution to 0 °C under an argon atmosphere. Add the ynamide coupling reagent (1.2 eq) dropwise. Do not add strong bases like Et N.

  • Cyclization: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the consumption of the starting material via LC-MS.

  • Self-Validation Checkpoint (Critical): Before bulk workup, extract a 10 L aliquot, quench with methanol, and analyze via Chiral HPLC against a known racemic standard.

    • Diagnostic: If the epimer peak exceeds 1%, the reaction temperature likely spiked during activation. Do not proceed to bulk deprotection; re-optimize cooling.

  • Workup: If chiral integrity is confirmed (>99% ee), quench the reaction with water, extract with ethyl acetate, wash with brine, and dry over Na SO .

Protocol B: Conformational Pre-organization via PMB Protection

Causality Focus: Inducing A(1,3)-allylic strain forces the linear precursor into a cis-amide conformation, accelerating the cyclization rate so it outpaces the epimerization rate.

  • N-Alkylation: Treat the linear secondary amine precursor with p-methoxybenzaldehyde and sodium triacetoxyborohydride (reductive amination) to install the bulky PMB group on the nitrogen.

  • Saponification: Hydrolyze the C-terminal ester using LiOH in a THF/Water mixture at 0 °C to yield the free carboxylic acid.

  • Macrolactamization: Dissolve the PMB-protected precursor in anhydrous DMF (0.001 M). Add HATU (1.5 eq) and HOAt (1.5 eq). Cool to 0 °C, then add collidine (2.0 eq) dropwise. Note: Collidine is used instead of DIPEA as its steric bulk prevents direct enolization of the activated ester.

  • Self-Validation Checkpoint (Critical): Following workup and crude isolation, perform H and C NMR analysis in CDCl .

    • Diagnostic: The presence of a single, rigid conformer without peak duplication confirms successful cyclization without cis/trans isomerization or epimerization issues (3[3]).

  • Deprotection: Remove the PMB group using TFA/anisole or oxidative cleavage with DDQ to yield the N-unsubstituted chiral 1,4-oxazepane.

References

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes | The Journal of Organic Chemistry - ACS Publications | 5[5]

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides | Benchchem | 2[2]

  • Peptide Synthesis Using Unprotected Amino Acids | ChemRxiv | 4[4]

  • Epimerisation in Peptide Synthesis | PMC - NIH |1[1]

  • Inverse Peptide Synthesis Using Transient Protected Amino Acids | ACS Publications | 6[6]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin | The Journal of Organic Chemistry - ACS Publications |3[3]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of N-Boc Rotamers in Oxazepanes

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of N-Boc protected oxazepanes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of N-Boc protected oxazepanes. Here, we synthesize fundamental physical chemistry with field-proven analytical workflows to help you resolve complex spectral ambiguities.

The Causality of N-Boc Rotameric Complexity

When analyzing N-Boc oxazepanes via NMR, researchers frequently encounter severe line broadening or distinct, unequal peak splitting. This is rarely an indication of a failed synthesis or chemical impurity. Instead, it is a fundamental consequence of quantum mechanics and molecular geometry.

The tert-butoxycarbonyl (Boc) group exhibits strong resonance stabilization, which imparts significant double-bond character to the carbamate C–N bond. This restricts free rotation, creating two distinct conformational energy minima (syn and anti rotamers) (1)[1].

In 7-membered oxazepane rings, the inherent transannular strain and ring puckering dynamics further complicate this energy landscape. At ambient temperatures (approx. 298 K), the rate of interconversion between these rotamers falls perfectly into the intermediate NMR timescale. Consequently, the spectrometer captures a "blurred" average or two distinct sets of signals, frequently mimicking the appearance of diastereomeric mixtures or polymeric byproducts (2)[2].

Diagnostic Workflow

To prevent the misidentification of rotamers as impurities, follow this logical diagnostic decision tree.

NMR_Troubleshooting Start Acquire 1H/13C NMR at 298 K Decision1 Are signals broadened or split into unequal pairs? Start->Decision1 PathA Run VT-NMR (Heat to 340-370 K) Decision1->PathA Broadened PathB Run 2D EXSY/ROESY at 298 K Decision1->PathB Split Decision2 Do peaks coalesce into sharp singlets? PathA->Decision2 Decision3 Are exchange cross-peaks present (same phase)? PathB->Decision3 Result2 Likely Diastereomers or Chemical Impurities Decision2->Result2 No Cooling Cool to 298 K (Self-Validation) Decision2->Cooling Yes Result1 Confirmed N-Boc Rotamers (Conformational Exchange) Decision3->Result1 Yes Decision3->Result2 No Cooling->Result1 Spectrum matches Start Degradation Thermal Degradation (Peaks do not revert) Cooling->Degradation Spectrum altered

Diagnostic workflow for differentiating N-Boc rotamers from impurities.

Troubleshooting FAQs

Q: My 13C NMR shows duplicate peaks for the oxazepane core carbons, but LC-MS shows a single pure peak. What is happening? A: This is the classic signature of N-Boc rotamers in slow exchange. The rotation barrier ( ΔG‡ ) for the N-Boc group is typically around 50–65 kJ/mol. Because LC-MS operates on a chromatographic timescale (seconds to minutes) and involves high-temperature ionization, the rotamers rapidly equilibrate and elute as a single peak. NMR operates on a millisecond timescale, detecting both the syn and anti rotamers as distinct species.

Q: How do I calculate the coalescence temperature ( Tc​ ) and the energy barrier ( ΔG‡ )? A: By performing Variable Temperature (VT) NMR, you identify the exact temperature where the split peaks merge into a single broad peak ( Tc​ ). The rate constant at coalescence is kc​=2​πΔν​ , where Δν is the peak separation in Hz at slow exchange. You can then plug kc​ into the Eyring equation to determine the Gibbs free energy of activation ( ΔG‡ ) (3)[3].

Q: Why does changing the solvent from CDCl3 to DMSO-d6 change the rotamer ratio? A: The syn and anti rotamers possess different overall dipole moments. Polar solvents like DMSO-d6 differentially stabilize the more polar rotamer via dipole-dipole interactions, shifting the thermodynamic equilibrium. If you observe a ratio shift upon changing solvent polarity, it is a strong indicator of rotamers rather than static diastereomers (4)[4].

Validated Experimental Protocols

To ensure scientific integrity, every analytical protocol must operate as a self-validating system. Do not rely on a single data point to confirm structural identity.

Protocol 1: High-Temperature VT-NMR for Rotamer Coalescence

Purpose: To accelerate the exchange rate beyond the NMR timescale, forcing the signals to average into sharp singlets.

  • Sample Preparation: Dissolve 15–20 mg of the N-Boc oxazepane in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8). Causality: CDCl3 boils at 334 K, which is often below the coalescence temperature of rigid oxazepanes.

  • Baseline Acquisition: Acquire standard 1H and 13C NMR spectra at 298 K. Record the chemical shifts and integration ratios of the split peaks.

  • Incremental Heating: Increase the probe temperature in 10 K increments up to 370 K. Allow exactly 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Monitor the target peaks (usually the tert-butyl singlet or protons adjacent to the nitrogen). Note the temperature ( Tc​ ) where the two peaks merge into a single broad baseline hump, and eventually sharpen into a single peak at higher temperatures.

  • Self-Validation (Critical Step): Cool the probe back to 298 K and re-acquire the 1H spectrum. Logic: If the spectrum perfectly matches the baseline from Step 2, the broadening was purely a reversible conformational exchange. If new peaks appear or the baseline is permanently altered, thermal degradation has occurred, invalidating the high-temperature data.

Protocol 2: 2D EXSY (NOESY) NMR for Chemical Exchange

Purpose: To definitively prove that two distinct peaks belong to exchanging rotamers at room temperature, without risking the thermal degradation associated with VT-NMR.

  • Parameter Setup: Set up a 2D NOESY experiment (which functions as an EXSY experiment for chemical exchange). Set the mixing time ( tm​ ) to 300–500 ms. Causality: This mixing time matches the estimated half-life of N-Boc rotation at 298 K, allowing longitudinal magnetization to transfer between the exchanging states.

  • Acquisition: Run the experiment at 298 K.

  • Phase Analysis: Process the spectrum and phase the diagonal peaks to be positive. Examine the cross-peaks connecting the suspected rotamer signals.

  • Validation: In a small molecule, true NOE cross-peaks (through-space proximity) will have the opposite phase to the diagonal. Chemical exchange cross-peaks (EXSY) will have the same phase as the diagonal. If the cross-peaks share the diagonal's phase, they are definitively exchanging rotamers, not static impurities.

Quantitative Data Summary

The following table aggregates typical thermodynamic parameters for N-Boc rotation across different heterocycles to aid in your comparative analysis.

Heterocycle CoreTypical N-Boc Rotation Barrier ( ΔG‡ )Coalescence Temp ( Tc​ ) at 400 MHzApprox. Half-Life at 298 K
Pyrrolidine (5-membered)60 – 65 kJ/mol310 – 330 K~1.0 – 5.0 seconds
Piperidine (6-membered)45 – 50 kJ/mol270 – 290 K~0.01 – 0.1 seconds
Oxazepane (7-membered)55 – 62 kJ/mol320 – 350 K~0.5 – 2.0 seconds

Note: Oxazepanes exhibit higher rotational barriers than piperidines due to transannular strain and complex ring puckering dynamics during the transition state, requiring higher temperatures to achieve coalescence.

References
  • Title: An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine Source: ACS Publications URL: 1

  • Title: Lipase Catalyzed Regioselective Lactamization as a Key Step in the Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid Source: ACS Publications URL: 2

  • Title: “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles Source: White Rose eTheses Online URL: 3

  • Title: Rotational Motion in Bispidines: A Conformational Study Source: PMC / ACS URL: 4

Sources

Optimization

Technical Support Center: Large-Scale Production of 1,4-Oxazepane Intermediates

Introduction Welcome to the Technical Support Center for 1,4-Oxazepane Scale-Up. As a Senior Application Scientist, I have observed that transitioning the synthesis of these privileged, sp³-rich seven-membered heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the Technical Support Center for 1,4-Oxazepane Scale-Up. As a Senior Application Scientist, I have observed that transitioning the synthesis of these privileged, sp³-rich seven-membered heterocycles from discovery to multigram production frequently derails project timelines. 1,4-oxazepanes are notorious for competing intermolecular reactions, poor regioselectivity, and hazardous exotherms. This guide synthesizes field-proven insights to troubleshoot your most critical bottlenecks, ensuring your workflows are robust, scalable, and self-validating.

Section 1: Core Cyclization Troubleshooting (FAQs)

Q1: When scaling the synthesis of 6-methylene-1,4-oxazepanes beyond 15 grams, we experience violent foaming and a drastic drop in yield (from 60% to <30%). How can we regain control? A: This is a classic heat-transfer and kinetic failure. The traditional published protocol premixes sodium hydride (NaH) with the dichloride electrophile, followed by the addition of the N-Boc alcohol. At small scales, the high surface-area-to-volume ratio allows for rapid heat dissipation. However, at >15g scales, delayed deprotonation and simultaneous cyclization cause a runaway exotherm. This leads to rapid solvent (DMF) decomposition and massive hydrogen gas evolution (the "foaming" you observe) 1. The Causality-Driven Fix: You must reverse the order of addition. By reacting the N-Boc-aminoethanol with NaH first, you fully generate the dianion in a controlled environment. Only then do you introduce the dichloride via a piston pump. This ensures the cyclization is reagent-limited rather than kinetically starved, suppressing intermolecular dimerization.

Q2: We are attempting to synthesize 1,4-oxazepane-2,5-diones from linear N-acyl amino acids, but the ring-closure fails entirely, yielding only oligomers. Why? A: Seven-membered rings suffer from significant transannular strain and unfavorable activation entropy. Linear N-unsubstituted amino acids predominantly adopt a trans-amide conformation, which physically distances the reactive termini, favoring intermolecular oligomerization over intramolecular cyclization 2. The Causality-Driven Fix: You must introduce rotational restriction to force the precursor into a cis-conformation (leveraging the reactive rotamer effect). Using a bulky N-protecting group like p-methoxybenzyl (PMB) or incorporating a pseudoproline (oxazolidine) temporarily restricts the degrees of freedom, pre-organizing the termini for successful cyclization.

Q3: What are the critical safety parameters for scaling the Baeyer-Villiger oxidation of N-Boc-4-piperidone to 1,4-oxazepan-6-one? A: Baeyer-Villiger oxidations using m-CPBA are highly exothermic and pose a thermal explosion risk if the oxidant accumulates unreacted. The root cause of runaway reactions here is poor temperature management. If the temperature drops too low (<0 °C), m-CPBA won't react and will pool; if it spikes (>10 °C during addition), the accumulated oxidant reacts simultaneously 3. Strict thermal boundaries and portion-wise addition are non-negotiable.

Section 2: Process Workflows & Logical Troubleshooting

Troubleshooting A Issue: Low Yield & Foaming in Multigram Cyclization B Did you premix NaH with the dichloride? A->B C Runaway Exotherm: Uncontrolled H2 gas evolution and solvent decomposition B->C Yes E Are intermolecular oligomers forming? B->E No D Reverse Addition Protocol: 1. React alcohol with NaH first 2. Add dichloride via pump C->D Solution F Conformational mismatch: Precursor is in trans-amide state E->F Yes G Apply Rotational Restriction: Use PMB or pseudoproline protecting groups F->G Solution

Fig 1. Troubleshooting logic for 1,4-oxazepane cyclization failures on a multigram scale.

Workflow S1 1. Dissolve Precursor N-Boc-4-piperidone in DCM Cool to 0-5 °C S2 2. Portion-wise Addition m-CPBA over 1 h Maintain < 10 °C S1->S2 S3 3. Oxidative Cleavage Stir at RT (24-48 h) IPC: LC-MS monitoring S2->S3 S4 4. Aqueous Workup Wash with H2O/Brine Dry over Na2SO4 S3->S4 S5 5. Final Product 1,4-Oxazepan-6-one (Purified) S4->S5

Fig 2. Self-validating large-scale Baeyer-Villiger oxidation workflow for 1,4-oxazepan-6-one.

Section 3: Quantitative Data & Optimization Metrics

To facilitate rapid comparison, the following table summarizes the optimized parameters for the large-scale synthesis of key 1,4-oxazepane derivatives.

Target IntermediateReaction TypeScaleKey ReagentsCritical Temp LimitExpected YieldIPC Method
6-Methylene-1,4-oxazepane Ring-Closing Heterocyclization500 gNaH, 3-chloro-2-(chloromethyl)prop-1-ene< 0 °C (Addition)< 0 °C (Quench)48.5 - 60%GC-MS (Monitor dimer formation)
1,4-Oxazepan-6-one Baeyer-Villiger Oxidation100 gm-CPBA, DCM0–5 °C (Cooling)< 10 °C (Addition)75 - 85%LC-MS (m/z consumption)
6-Ketone-1,4-oxazepane Alkene Oxidation50 mmolRuCl₃·H₂O, NaIO₄0–10 °C (Addition)5 °C (Stirring)65 - 70%TLC / LC-MS
Section 4: Validated Step-by-Step Methodologies

Protocol A: Multigram Synthesis of 6-Methylene-1,4-oxazepane (Reverse Addition Method) This protocol is engineered to prevent the runaway exotherms and foaming associated with classical batch additions.

  • Dianion Generation: Dissolve N-Boc-aminoethanol (up to 500 g) in anhydrous DMF in a jacketed reactor. Cool the system to strictly < 0 °C. Carefully add Sodium Hydride (NaH) in small portions to generate the dianion.

  • Electrophile Addition: Using a calibrated piston pump, add 3-chloro-2-(chloromethyl)prop-1-ene dropwise.

    • Self-Validation Check: Monitor the internal temperature via dual-probe thermocouples. The pump rate must be dynamically adjusted to ensure the internal temperature never exceeds 0 °C.

  • Controlled Quench: Once cyclization is complete, quench the reaction by adding water at a strictly controlled rate while maintaining the temperature < 0 °C.

    • Causality Note: Rapid quenching causes unreacted NaH to violently release H₂, atomizing the DMF and causing severe yield loss through foaming 1.

  • Isolation: Extract with MTBE, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Large-Scale Baeyer-Villiger Oxidation to 1,4-Oxazepan-6-one This protocol addresses the thermal hazards of scaling m-CPBA oxidations.

  • Preparation: In a 2 L round-bottom flask equipped with an overhead stirrer, dissolve N-Boc-4-piperidone (100 g, 0.502 mol) in dichloromethane (1 L).

  • Thermal Stabilization: Cool the solution to 0–5 °C in an ice-water bath.

  • Oxidant Addition: Slowly add m-CPBA (129 g, ~0.577 mol) in portions over 1 hour.

    • Self-Validation Check: Do not add the next portion until the internal temperature stabilizes below 10 °C. If the temperature hits 10 °C, pause addition immediately 3.

  • Reaction: Remove the cooling bath and stir the reaction mixture at room temperature for 24–48 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is complete only when the starting material peak is entirely consumed.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize m-chlorobenzoic acid, followed by water (2 x 500 mL) and brine (500 mL). Dry and concentrate under reduced pressure.

Protocol C: Ruthenium-Catalyzed Oxidation of 6-Alkenyl-1,4-oxazepanes to Ketones Designed to prevent over-oxidation and ring-opening.

  • Catalyst Preparation: Dissolve Sodium periodate (150 mmol) in a mixture of water (100 mL) and MeCN (100 mL). Cool the solution to 5 °C. Add ruthenium(III) chloride hydrate (2.5 mmol).

  • Substrate Addition: Dissolve the 6-alkenyl-1,4-oxazepane (50 mmol) in MeCN (10 mL). Add this solution dropwise to the catalyst mixture.

    • Self-Validation Check: Utilize an iPrOH/liquid N₂ cooling bath to keep the internal temperature strictly between 0 °C and 10 °C during addition.

  • Maturation: Stir for 1 h at 5 °C, then warm to room temperature and stir for an additional 4 h.

  • Filtration: Filter off the resulting precipitate and wash the filter cake with MTBE (2 × 500 mL) to extract the ketone product 1.

References
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. 1

  • Application Notes and Protocols for the Large-Scale Synthesis of 1,4-Oxazepan-6-one Hydrochloride. Benchchem. 3

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1,4-Oxazepane Versus Piperazine Scaffolds in Drug Design

The Scaffold Hopping Paradigm In modern drug discovery, the piperazine ring is an ubiquitous structural motif, prized for its ability to improve aqueous solubility and modulate physicochemical properties. However, its wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Scaffold Hopping Paradigm

In modern drug discovery, the piperazine ring is an ubiquitous structural motif, prized for its ability to improve aqueous solubility and modulate physicochemical properties. However, its widespread use has led to heavily crowded intellectual property (IP) spaces and, in some cases, suboptimal pharmacokinetic profiles due to its high basicity. To overcome these hurdles, scaffold hopping to bioisosteres like the 1,4-oxazepane ring—a seven-membered homolog of morpholine—has emerged as a powerful strategy.

This guide provides an objective, data-driven comparison of piperazine and 1,4-oxazepane scaffolds. By analyzing their physicochemical properties, metabolic stability, and target affinity, we will explore the causality behind why substituting a rigid six-membered diamine with a flexible seven-membered amino-ether can rescue a failing drug program.

Physicochemical and Conformational Profiling

The decision to replace a piperazine with a 1,4-oxazepane is fundamentally driven by the need to alter the ionization state and spatial geometry of the molecule.

Causality in Basicity (pKa): Piperazine contains two secondary/tertiary amines and typically exhibits a high pKa (~9.8). At physiological pH (7.4), piperazine derivatives are almost entirely protonated. While this guarantees excellent aqueous solubility, it severely limits passive membrane diffusion and blood-brain barrier (BBB) penetration. In contrast, 1,4-oxazepane replaces one nitrogen with an oxygen atom. The ether oxygen is highly electronegative and exerts a strong electron-withdrawing inductive effect across the sigma-bond framework. This reduces the electron density on the remaining nitrogen, lowering the conjugate acid pKa to approximately 8.4–8.7[1]. Consequently, a larger fraction of the 1,4-oxazepane population remains neutral at pH 7.4, enhancing lipophilicity and membrane permeability.

Conformational Dynamics: Piperazine is locked into a rigid chair conformation, projecting its substituents in highly predictable, linear vectors. The seven-membered 1,4-oxazepane ring introduces significant conformational flexibility, existing dynamically among various twist-chair conformations. This flexibility allows the scaffold to adapt to complex, non-linear binding pockets that a rigid piperazine cannot optimally engage.

Table 1: Quantitative Physicochemical Comparison
ParameterPiperazine1,4-Oxazepane
Ring Size 6-membered7-membered
Heteroatoms N, NN, O
Typical pKa (Conjugate Acid) ~9.8~8.4–8.7[1]
Conformational Flexibility Low (Rigid Chair)High (Twist-Chair)
Lipophilicity (LogP Contribution) LowModerate to High[1]
Aqueous Solubility ExcellentVariable (Generally Good)[1]

Metabolic Stability and Pharmacokinetics

While the flexibility and lipophilicity of 1,4-oxazepane are advantageous for target binding, they inherently introduce metabolic liabilities.

Causality in Clearance: The metabolic fate of a heterocyclic scaffold is governed by its lipophilicity and steric accessibility to Cytochrome P450 (CYP) enzymes. Piperazine rings are generally robust but can be susceptible to N-dealkylation. The expanded carbon framework of the 1,4-oxazepane ring exposes more carbon-hydrogen bonds to CYP-mediated oxidation, particularly at the positions alpha to the heteroatoms.

Literature demonstrates that reducing ring size is a standard medicinal chemistry tactic to mitigate heterocycle metabolism[2]. For example, in the optimization of human adenosine A2A receptor antagonists for Parkinson's disease, researchers found that the 1,4-oxazepane derivative suffered from high intrinsic clearance. Replacing the 1,4-oxazepane ring with a smaller morpholine or N-methylpiperazine ring greatly improved metabolic stability[2]. Therefore, scientists must carefully balance the gain in target affinity against potential metabolic soft spots.

ScaffoldComparison Core Heterocyclic Scaffold Evaluation Pip Piperazine (6-membered) 2 Nitrogen Atoms Core->Pip Oxa 1,4-Oxazepane (7-membered) 1 Nitrogen, 1 Oxygen Core->Oxa Pip_Prop High pKa (~9.8) Rigid Chair Conformation High Aqueous Solubility Pip->Pip_Prop Oxa_Prop Lower pKa (~8.4-8.7) Increased Flexibility Modulated Lipophilicity Oxa->Oxa_Prop Pip_Met Stable but prone to N-oxidation / N-dealkylation Pip_Prop->Pip_Met Oxa_Met Ring contraction often needed for metabolic stability Oxa_Prop->Oxa_Met

Fig 1: Logical decision tree for piperazine vs. 1,4-oxazepane scaffold selection.

Self-Validating Experimental Protocols

To objectively evaluate the developability of these scaffolds, a rigorous assay cascade is required. The following protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized through built-in controls.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( Clint​ ) of scaffold derivatives to predict in vivo hepatic clearance. Causality of Design: Utilizing both active and heat-inactivated microsomes distinguishes true CYP-mediated metabolism from chemical instability in the buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to prevent solvent-induced CYP inhibition.

  • Incubation: Combine the test compound with human or rat liver microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Aliquot & Quench (Critical Step): At precise time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: The organic solvent instantly precipitates proteins, halting the enzymatic reaction and capturing a true kinetic snapshot.

  • Control Reactions: Run parallel incubations without NADPH (to assess non-CYP degradation) and with a known highly cleared drug like Verapamil (to validate batch enzymatic activity).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ and Clint​ .

Protocol Step1 1. Incubation Cmpd + Microsomes (37°C, pH 7.4) Step2 2. Initiation Add NADPH (1 mM) Step1->Step2 Step3 3. Quench Cold MeCN + IS (0-60 min) Step2->Step3 Step4 4. Centrifuge Precipitate Proteins Step3->Step4 Step5 5. LC-MS/MS Quantify Parent Drug Step4->Step5

Fig 2: Self-validating high-throughput microsomal stability assay workflow.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Quantify the exact ionization constant of the synthesized heterocycle. Causality of Design: Because lipophilic 1,4-oxazepanes often lack sufficient aqueous solubility for direct titration, a co-solvent extrapolation method is strictly required to prevent precipitation during the assay.

Step-by-Step Methodology:

  • Dissolve 2 mg of the test compound in a standardized 0.15 M KCl solution containing varying fractions of methanol (e.g., 30%, 40%, 50%).

  • Titrate the solution with 0.5 M HCl down to pH 2.0, then back-titrate with 0.5 M KOH up to pH 12.0 using an automated potentiometric titrator.

  • Record the apparent pKa ( psKa ) at each cosolvent ratio.

  • Plot psKa versus the dielectric constant of the solvent mixtures and utilize the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

Case Studies in Target Affinity

The structural nuances of the 1,4-oxazepane ring have translated into measurable clinical and preclinical successes when piperazine or morpholine failed to achieve the desired pharmacological profile.

  • Dopamine D4 Receptor Ligands: In the pursuit of selective dopamine D4 receptor antagonists (investigated for schizophrenia without extrapyramidal side effects), researchers synthesized a series of 2,4-disubstituted morpholines and 1,4-oxazepanes. 3D-QSAR modeling revealed that the size of the 1,4-oxazepane ring was critical for receptor affinity[3]. The expanded seven-membered ring allowed the attached pharmacophores to optimally project into the D4 receptor's binding pocket—an orientation that the rigid six-membered morpholine or piperazine could not achieve[3].

  • MDR1 Efflux Modulation: In the development of peripherally selective noradrenaline reuptake inhibitors, the 1,4-oxazepane scaffold was utilized as a core structural motif. Researchers found that tuning the pKa of the acidic moiety attached to the 1,4-oxazepane ring directly correlated with the multidrug resistance protein 1 (MDR1) efflux ratio, allowing them to precisely engineer the compound's pharmacokinetic profile and tissue distribution[4].

Conclusion

The transition from a piperazine to a 1,4-oxazepane scaffold is not merely a cosmetic IP-busting exercise; it is a profound mechanistic shift in drug design. While piperazine offers excellent solubility and metabolic robustness, its high basicity and rigidity can be limiting. The 1,4-oxazepane ring provides a lower pKa, enhanced lipophilicity, and unique conformational flexibility that can unlock novel binding modes. However, drug developers must remain vigilant regarding the increased metabolic vulnerabilities of the seven-membered ring, employing rigorous in vitro screening to ensure the resulting clinical candidates possess optimal developability profiles.

Sources

Comparative

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

A Senior Application Scientist's Guide to In Vitro Monoamine Transporter Inhibition Assays Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transpor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Vitro Monoamine Transporter Inhibition Assays

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are integral membrane proteins that regulate neurotransmission.[1][2][3] These transporters are part of the solute carrier 6 (SLC6) family and are primarily located on presynaptic nerve terminals.[4][5] Their main physiological function is to clear released monoamines—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby terminating the signal and maintaining neurotransmitter homeostasis.[1][2] This reuptake process is crucial for normal brain function, and its dysregulation is implicated in numerous psychiatric and neurological disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5][6]

Consequently, MATs are primary targets for a wide array of therapeutic drugs and substances of abuse.[5][7] Antidepressants like selective serotonin reuptake inhibitors (SSRIs) and psychostimulants such as cocaine and amphetamines exert their effects by inhibiting these transporters.[5][8] Therefore, accurately evaluating the potency and selectivity of novel compounds at DAT, NET, and SERT is a cornerstone of modern neuropharmacology and drug development. This guide provides a comparative overview of the principal in vitro assays used to characterize monoamine transporter inhibitors, offering insights into their underlying mechanisms, experimental workflows, and data interpretation to aid researchers in selecting the most appropriate method for their scientific objectives.

Foundational Assay Platforms for MAT Inhibition

The in vitro evaluation of MAT inhibitors predominantly relies on two core principles: measuring a compound's ability to bind to the transporter (affinity) and its ability to block the transporter's function of substrate uptake (potency). The choice of assay depends on the specific research question, the stage of drug development, and the desired balance between physiological relevance, throughput, and cost. The main methodologies employed are radioligand binding assays, synaptosomal uptake assays, and recombinant cell-based uptake assays.

Radioligand Binding Assays: A Direct Measure of Affinity

Radioligand binding assays are a gold-standard method for directly quantifying the affinity of a test compound for a specific transporter.[2] This technique measures the displacement of a high-affinity radiolabeled ligand (a known inhibitor or substrate) from the transporter by the test compound.

Scientific Rationale & Causality

The principle hinges on the law of mass action. By incubating membranes from cells or tissues expressing the target transporter with a fixed concentration of a radioligand and varying concentrations of a competing unlabeled test compound, a competition curve is generated. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration). This value can then be converted to a dissociation constant (Ki), which represents the intrinsic affinity of the compound for the transporter, independent of the radioligand used. This assay provides a pure measure of binding, isolated from the complexities of the substrate transport process.

Experimental Workflow: Radioligand Binding

prep Prepare Membranes (from transfected cells or brain tissue) plate Plate Membranes in 96-well format prep->plate add_ligand Add Test Compound (serial dilutions) & Radioligand (e.g., [3H]nisoxetine for NET) plate->add_ligand incubate Incubate to Equilibrium (e.g., 30 min at room temperature) add_ligand->incubate harvest Rapid Filtration (using cell harvester to separate bound from free radioligand) incubate->harvest wash Wash Filters (to remove non-specific binding) harvest->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Detailed Protocol
  • Membrane Preparation : Homogenize brain regions rich in the transporter of interest (e.g., striatum for DAT) or cultured cells stably expressing the human transporter (e.g., HEK293-hDAT).[9] Centrifuge to pellet the membranes and resuspend in an appropriate buffer.

  • Assay Setup : In a 96-well plate, add membrane preparations, a series of dilutions of the test compound, and a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [¹²⁵I]RTI-55 for DAT).[10]

  • Incubation : Incubate the plate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to allow the binding reaction to reach equilibrium.[10]

  • Termination and Filtration : Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This step quickly separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing : Wash the filters multiple times with ice-cold buffer to minimize non-specific binding of the radioligand to the filter and membranes.[10]

  • Quantification : Place the filters in scintillation vials with scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of inhibition against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Synaptosomal Uptake Assays: A Physiologically Relevant Model

Synaptosomes are resealed nerve terminals prepared from brain tissue.[11][12] They retain functional transporters, ion gradients, and other presynaptic machinery, making them a more physiologically relevant ex vivo model compared to isolated membranes or non-neuronal cell lines.[2][12]

Scientific Rationale & Causality

This assay directly measures the functional inhibition of neurotransmitter transport. Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine).[12] In the absence of an inhibitor, the transporters actively take up the radiolabeled substrate. In the presence of an inhibitor, this uptake is reduced. The assay measures the ability of a compound to block the entire transport process, which is dependent on the Na+/Cl- ion gradients that drive uptake.[3][6] This provides a functional potency (IC50) rather than just binding affinity (Ki).

Experimental Workflow: Synaptosomal Uptake

prep Prepare Synaptosomes (from fresh rodent brain tissue) plate Aliquot Synaptosomes in 96-well plate prep->plate preincubate Pre-incubate with Test Compound (serial dilutions) or vehicle (10-15 min at 37°C) plate->preincubate initiate Initiate Uptake (Add radiolabeled substrate, e.g., [3H]dopamine) preincubate->initiate incubate Short Incubation (1-5 min at 37°C to measure initial uptake rate) initiate->incubate terminate Terminate Uptake (Rapid filtration and washing with ice-cold buffer) incubate->terminate count Quantify Radioactivity (Liquid Scintillation Counting) terminate->count analyze Data Analysis (Calculate IC50 value) count->analyze

Caption: Workflow for a synaptosomal uptake inhibition assay.

Detailed Protocol
  • Synaptosome Preparation : Isolate synaptosomes from specific brain regions of rodents (e.g., rat striatum for DAT). This involves homogenizing the tissue in an isotonic sucrose solution followed by differential centrifugation to pellet the synaptosomes.[11][12]

  • Assay Setup : Aliquot the synaptosome suspension into a 96-well plate.

  • Pre-incubation : Add varying concentrations of the test compound or a vehicle control. A separate control containing a high concentration of a known selective inhibitor (e.g., 10 µM mazindol for DAT) is included to define non-specific uptake.[1][12] Pre-incubate for 10-15 minutes at 37°C.[12]

  • Uptake Initiation : Start the reaction by adding a radiolabeled substrate (e.g., [³H]serotonin) at a concentration near its Km value.[12]

  • Incubation : Incubate for a very short period (typically 1-5 minutes) at 37°C to measure the initial velocity of transport, ensuring the measurement is on the linear portion of the uptake curve.[12]

  • Termination and Filtration : Stop the uptake process by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove the external radiolabeled substrate.[12]

  • Quantification and Analysis : Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting and calculate the IC50 value from the dose-response curve.

Recombinant Cell-Based Uptake Assays: High-Throughput and Specificity

These assays utilize non-neuronal cell lines, most commonly Human Embryonic Kidney 293 (HEK293) cells, that have been stably or transiently transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT).[1][2] This approach offers a clean, well-defined system to study the interaction of compounds with a specific human transporter isoform without interference from other transporters or neuronal proteins.[2]

Scientific Rationale & Causality

The principle is identical to the synaptosomal uptake assay: measuring the inhibition of substrate transport into the cell. The key advantage is the expression of a pure population of a single human transporter.[2] This eliminates the ambiguity of mixed transporter populations found in some brain regions and allows for precise selectivity profiling. These assays can be performed using traditional radiolabeled substrates or, increasingly, with fluorescent substrates, which enables a higher-throughput, non-radioactive format.[3][13][14]

A. Radiometric Cell-Based Uptake

This method follows a protocol very similar to the synaptosomal assay but uses adherent or suspended transfected cells instead.[1][2]

Detailed Protocol (Adherent Cells)
  • Cell Culture : Plate HEK293 cells stably expressing the transporter of interest in 96-well plates and grow to confluence.[1][2]

  • Pre-incubation : Wash the cells once with buffer (e.g., Krebs-HEPES buffer). Pre-incubate the cells for 5-10 minutes at room temperature with varying concentrations of the test compound.[1][2]

  • Uptake Initiation : Initiate uptake by adding buffer containing the test compound and a radiolabeled substrate (e.g., 20 nM [³H]-MPP+ for DAT).[1][2]

  • Incubation : Incubate for 1-3 minutes at room temperature.[1][2]

  • Termination : Rapidly remove the uptake buffer and wash the cells with ice-cold buffer.

  • Lysis and Quantification : Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials for counting.[1][2]

  • Analysis : Determine the IC50 value from the resulting dose-response curve.

B. Fluorescence-Based Cell-Based Uptake

This modern approach replaces radioactivity with a fluorescent substrate analog. A masking dye in the extracellular medium quenches the fluorescence of the substrate, so a signal is only detected once the substrate is transported into the cell.[13][15] This allows for real-time kinetic measurements in a plate reader format.

Experimental Workflow: Fluorescent Cell-Based Uptake

plate Plate Transfected Cells (e.g., HEK293-hSERT) in 96-well plate wash Wash Cells with Buffer plate->wash add_cmpd Add Test Compound (serial dilutions) wash->add_cmpd add_dye Add Fluorescent Substrate Mix (containing masking dye) add_cmpd->add_dye read Measure Fluorescence Over Time (Kinetic reading in a microplate reader) add_dye->read analyze Data Analysis (Calculate rate of uptake and determine IC50) read->analyze

Caption: Workflow for a fluorescence-based cell uptake assay.

Detailed Protocol
  • Cell Culture : Plate transfected cells in a 96-well, black-walled, clear-bottom plate.

  • Assay Preparation : Wash the cells with HEPES-buffered saline.

  • Compound Addition : Add serial dilutions of the test compounds to the wells.

  • Uptake Measurement : Place the plate in a fluorescence plate reader. Use an automated injector to add the fluorescent substrate mix (e.g., from a kit like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to initiate the reaction.[3][13]

  • Data Acquisition : Measure the increase in intracellular fluorescence over time (e.g., every 2 seconds for 2-5 minutes).

  • Data Analysis : The rate of uptake is determined from the slope of the kinetic curve. Plot the percent inhibition of the uptake rate against the log concentration of the test compound to calculate the IC50 value.[3]

Comparative Analysis of Assay Platforms

Choosing the right assay requires a careful consideration of their respective strengths and weaknesses.

Parameter Radioligand Binding Synaptosomal Uptake Recombinant Cell Uptake (Radiometric) Recombinant Cell Uptake (Fluorescent)
Principle Measures direct binding affinity (Ki)Measures functional uptake inhibition (IC50)Measures functional uptake inhibition (IC50)Measures functional uptake inhibition (IC50)
Biological System Cell membranes or brain tissue homogenateResealed nerve terminals from brain tissueSingle human transporter in a non-neuronal cell lineSingle human transporter in a non-neuronal cell line
Physiological Relevance Low (measures binding only)High (native environment, requires ion gradients)Moderate (human transporter but in an artificial system)Moderate (human transporter but in an artificial system)
Throughput MediumLow to MediumMediumHigh
Readout Radioactivity (endpoint)Radioactivity (endpoint)Radioactivity (endpoint)Fluorescence (kinetic)
Key Advantage Direct measure of affinity (Ki)High physiological relevanceHigh specificity for a single human transporterHigh throughput, non-radioactive, kinetic data
Key Disadvantage Does not measure function; radioactiveLower throughput; uses animal tissue; mixed transporter populationsRadioactive; less physiological than synaptosomesPotential for fluorescent artifacts; uses artificial substrate
Self-Validation Saturation binding confirms specific binding sites; competition with known standards validates assay performance.Comparison with known selective inhibitors defines specific vs. non-specific uptake.Use of non-transfected parent cells confirms transporter-specific uptake.Use of non-transfected cells and known inhibitors confirms specificity.

Conclusion and Strategic Recommendations

The selection of an in vitro assay for MAT inhibition should be guided by the specific goals of the study.

  • For primary screening and structure-activity relationship (SAR) studies , where high throughput is essential, fluorescence-based recombinant cell uptake assays are the superior choice. They offer a rapid, cost-effective, and non-radioactive method to rank-order the potency of thousands of compounds against specific human transporter isoforms.[13][14]

  • For detailed pharmacological characterization of lead compounds , a multi-assay approach is recommended. Begin with recombinant cell-based assays to determine potency (IC50) and selectivity across hDAT, hNET, and hSERT. Follow up with radioligand binding assays to confirm direct interaction and determine the intrinsic binding affinity (Ki).

  • For late-stage preclinical evaluation , or to understand the mechanism in a more biologically complex system, synaptosomal uptake assays are invaluable.[2][12] They provide crucial data on functional inhibition in a native neuronal context, which can be more predictive of in vivo efficacy.

Ultimately, no single assay tells the whole story. A robust characterization of a potential monoamine transporter inhibitor relies on the thoughtful integration of data from these complementary methods, providing a comprehensive understanding of a compound's affinity, potency, and selectivity, thereby enabling more informed decisions in the drug development pipeline.

References
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. ACS Publications. Available at: [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. National Center for Biotechnology Information. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Oxford Academic. Available at: [Link]

  • Drug Transporters Inhibition Studies. BioIVT. Available at: [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Predominant Role of Plasma Membrane Monoamine Transporters in Monoamine Transport in 1321N1, a Human Astrocytoma-Derived Cell Line. PubMed. Available at: [Link]

  • Potent and Selective Inhibition of Plasma Membrane Monoamine Transporter by HIV Protease Inhibitors - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Overview of Monoamine Transporters - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Monoamine transporter inhibition. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. Available at: [Link]

  • A two-point IC 50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Illuminating the monoamine transporters : Basic & Clinical Pharmacology & Toxicology. Ovid. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PubMed. Available at: [Link]

  • A Review of Monoamine Transporter-Ligand Interactions | Request PDF. ResearchGate. Available at: [Link]

  • Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. BioIVT. Available at: [Link]

  • Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Molecular Devices. Available at: [Link]

  • Monoamine transporters: insights from molecular dynamics simulations. Frontiers. Available at: [Link]

  • Transporter Assays. Sygnature Discovery. Available at: [Link]

  • A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. Agilent. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. National Open Access Monitor, Ireland. Available at: [Link]

  • Monoamine transporters – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]

  • Drug transporter (SLC) inhibition panel assay using drug substrates. Protocols.io. Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 2-aminomethyl-1,4-oxazepanes

Structure-Activity Relationship (SAR) Studies of 2-Aminomethyl-1,4-oxazepanes: A Comparative Guide for Dopamine D4 Receptor Ligands Executive Summary The development of selective Dopamine D4 receptor ligands is a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 2-Aminomethyl-1,4-oxazepanes: A Comparative Guide for Dopamine D4 Receptor Ligands

Executive Summary

The development of selective Dopamine D4 receptor ligands is a critical focus in neuropharmacology, primarily driven by the hypothesis that selective D4 antagonists can serve as atypical antipsychotics without inducing the extrapyramidal side effects (EPS) commonly associated with D2 receptor blockade[1]. This guide provides an in-depth comparative analysis of 2-aminomethyl-1,4-oxazepanes against traditional morpholine derivatives. By analyzing their structure-activity relationships (SAR) and 3D-QSAR profiles, we outline the mechanistic causality behind their superior binding affinities and detail the self-validating experimental protocols required to evaluate these scaffolds.

Comparative SAR Analysis: 1,4-Oxazepanes vs. Morpholines

The biological activity of heterocyclic dopamine ligands is heavily dictated by the spatial orientation of their basic amine and the lipophilicity of their appended aromatic groups[2]. The 2-aminomethyl-1,4-oxazepane scaffold introduces a seven-membered ring system that offers distinct conformational flexibility compared to the more rigid, six-membered morpholine core[2].

Ring Size and Conformational Flexibility

The expansion from a morpholine to a 1,4-oxazepane ring fundamentally alters the vector of the 2-aminomethyl substituent. 3D-QSAR coefficient plots generated via GRID/GOLPE methodology reveal that the larger volume of the 1,4-oxazepane ring allows the basic nitrogen to achieve a more optimal electrostatic interaction with the conserved aspartate residue (Asp3.32) in the D4 receptor's transmembrane binding crevice[2][3].

Substitution at the 2-Aminomethyl Position

The steric bulk of the alkyl group on the 2-aminomethyl nitrogen is a critical determinant of affinity[4]. Unsubstituted primary amines generally show moderate affinity. The introduction of a small alkyl group, specifically a methyl group, significantly enhances binding to the D4 receptor by filling a small hydrophobic sub-pocket adjacent to the primary ionic interaction site[4]. However, extending this to an ethyl group introduces steric clashes, leading to a sharp decrease in affinity[4].

N4-Arylalkyl Substitutions

The nature of the substituent on the N4-benzyl group is equally crucial. The D4 receptor possesses a deep hydrophobic pocket that accommodates the N4-substituent. A para-chloro substitution (4-chlorobenzyl) is highly favorable, providing optimal halogen-bonding and Van der Waals interactions[2][4]. Shifting to a 4-fluoro or a 3,4-dichloro configuration alters the electron density and steric volume, resulting in measurable drops in binding efficiency[4].

Quantitative Data Summary

The following table objectively compares the binding affinities ( Ki​ ) of various 1,4-oxazepane derivatives against their morpholine counterparts, demonstrating the superiority of the optimized oxazepane scaffold.

Core ScaffoldR1 (2-Aminomethyl)R2 (N4-Position) Ki​ (nM) for D4Efficacy Profile
1,4-Oxazepane -CH₃ (Methyl)4-chlorobenzyl8Optimal Affinity ; excellent pocket fit[4]
1,4-Oxazepane -H (Unsubstituted)3,4-dichlorobenzyl12High Affinity; slight steric penalty[4]
1,4-Oxazepane -H (Unsubstituted)4-chlorobenzyl15High Affinity Baseline[4]
1,4-Oxazepane -H (Unsubstituted)4-fluorobenzyl22Moderate Affinity; sub-optimal halogen[4]
1,4-Oxazepane -CH₂CH₃ (Ethyl)4-chlorobenzyl25Reduced Affinity; steric clash[4]
Morpholine -CH₃ (Methyl)4-chlorobenzyl32Moderate Affinity; restricted vector[2]
Morpholine -H (Unsubstituted)4-chlorobenzyl45Lower Affinity; sub-optimal conformation[2]

Biological Context & Signaling Pathway

To understand the functional impact of these compounds, it is essential to map the downstream signaling of the Dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein family[1].

D4_Signaling Ligand 2-Aminomethyl-1,4-oxazepane (Selective Antagonist) D4R Dopamine D4 Receptor (GPCR) Ligand->D4R Binds & Antagonizes Gi Gi/o Protein Complex (α, β, γ subunits) D4R->Gi Modulates Activation AC Adenylyl Cyclase (Effector Enzyme) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Secondary Messenger) AC->cAMP Decreases Production PKA Protein Kinase A (Downstream Target) cAMP->PKA Reduces Activation

Dopamine D4 receptor Gi/o-coupled signaling pathway modulated by selective antagonists.

Self-Validating Experimental Protocols

The following protocols outline the rigorous, step-by-step methodologies required to validate the SAR of 2-aminomethyl-1,4-oxazepanes. Every step is designed with built-in causality to ensure data integrity.

Protocol 1: D4 Receptor Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of synthesized compounds by measuring their ability to displace a known radioligand[4].

  • Membrane Preparation : Harvest HEK293 cells stably expressing human D4 receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail.

    • Causality: Protease inhibitors prevent the proteolytic degradation of the GPCRs during lysis, ensuring a stable and quantifiable population of binding sites.

  • Assay Incubation : Incubate 50 µg of membrane protein with 0.5 nM [³H]Spiperone and varying concentrations of the 1,4-oxazepane test compound ( 10−11 to 10−4 M) in assay buffer for 120 minutes at 25°C.

    • Causality: [³H]Spiperone is utilized due to its high specific affinity for D2-like receptors. A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is mathematically required for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Non-Specific Binding (NSB) Validation : Define NSB by adding 10 µM haloperidol to a parallel set of control wells[4].

    • Causality: Haloperidol acts as a saturating competitor. Any residual radioactive signal in these wells represents non-specific lipid or microplate binding, which must be subtracted from total binding to isolate the specific receptor interaction.

  • Filtration and Detection : Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM).

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

  • Data Validation : Calculate the Z'-factor for the assay plate. A Z' > 0.5 validates the assay's robustness and suitability for comparative SAR analysis.

Protocol 2: 3D-QSAR Model Generation (GRID/GOLPE)

To computationally rationalize the SAR data, a 3D-QSAR model is constructed to map the steric and electrostatic requirements of the D4 binding pocket[2].

QSAR_Workflow Synth Compound Synthesis (1,4-Oxazepanes) Assay Radioligand Binding (Ki Determination) Synth->Assay in vitro testing Grid GRID Molecular Fields (Steric, Electrostatic) Assay->Grid bioactivity data Golpe GOLPE Analysis (Variable Selection) Grid->Golpe field matrices Model 3D-QSAR Model (Pharmacophore) Golpe->Model PLS regression

Experimental and computational workflow for generating the 3D-QSAR model using GRID/GOLPE.

  • Conformational Alignment : Generate low-energy conformers of all compounds and align them based on the conserved basic nitrogen and the N4-benzyl aromatic ring.

    • Causality: A consistent pharmacophoric alignment is critical because 3D-QSAR assumes all ligands adopt a homologous binding pose in the receptor pocket.

  • GRID Molecular Field Generation : Place aligned molecules in a 3D grid (0.5 Å spacing). Calculate interaction energies using specific probes: DRY (hydrophobic), O (sp² carbonyl oxygen, H-bond acceptor), and N1 (neutral flat amine, H-bond donor)[5].

    • Causality: These specific probes accurately map the steric, electrostatic, and hydrogen-bonding landscape of the putative receptor binding site.

  • GOLPE Variable Selection : Apply the GOLPE (Generating Optimal Linear PLS Estimations) algorithm to the GRID data using a fractional factorial design to eliminate variables with low predictive power[2][5].

    • Causality: GRID generates thousands of variables per molecule. Without variable selection, the Partial Least Squares (PLS) model will overfit the noise. GOLPE ensures the model remains statistically robust.

  • Model Validation : Perform Leave-One-Out (LOO) cross-validation. The model is considered self-validating and externally predictive only if the cross-validated q2>0.5 and the conventional r2>0.8 .

References

  • Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, 47(12), 3089-3104.[Link]

  • Dörfler, M., et al. (2008). "A Cluster of Aromatic Residues in the Sixth Membrane-Spanning Segment of the Dopamine D2 Receptor Is Accessible in the Binding-Site Crevice." Biochemistry, 51(21), 6808-6828.[Link]

  • Molecular Discovery. "Publications - GRID/GOLPE Methodologies." Molecular Discovery Research.[Link]

Sources

Comparative

Comparison of different amine protecting groups for 1,4-oxazepane synthesis

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its synthesis, however, presents challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its synthesis, however, presents challenges inherent to the formation of medium-sized rings. A critical aspect of a successful synthesis is the strategic use of amine protecting groups, which influence not only the reaction efficiency but also the overall synthetic route design. This guide provides an in-depth comparison of three commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of 1,4-oxazepane synthesis, supported by experimental data from the literature.

The Role of Amine Protecting Groups in 1,4-Oxazepane Synthesis

The synthesis of 1,4-oxazepanes often involves the intramolecular cyclization of an N-protected amino alcohol precursor.[1] The choice of the nitrogen protecting group is paramount as it must be stable to the reaction conditions employed during the synthesis of the linear precursor and then be readily removed without compromising the integrity of the 1,4-oxazepane ring. The protecting group can also influence the conformation of the precursor, potentially impacting the ease of cyclization.

The Contenders: Boc, Cbz, and Fmoc

The Boc, Cbz, and Fmoc protecting groups are staples in organic synthesis, particularly in peptide chemistry, and their application extends to the synthesis of heterocyclic systems like 1,4-oxazepanes.[2] Their orthogonality is a key feature, allowing for selective deprotection in the presence of other functional groups.[3]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).[3]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[3][4]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions (e.g., piperidine).[3]

This guide will now delve into specific examples of their application in 1,4-oxazepane synthesis, highlighting the practical aspects of their use.

N-Boc Protection Strategy

The Boc group is widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal. A notable application is in the scalable synthesis of functionalized 1,4-oxazepanes.

Synthesis of N-Boc-1,4-oxazepane Derivatives

A robust method for the synthesis of N-Boc protected 1,4-oxazepanes involves the reaction of N-Boc-2-aminoethanol with 3-chloro-2-(chloromethyl)prop-1-ene.

Caption: Synthetic workflow for N-Boc-1,4-oxazepane.

Experimental Protocol: Synthesis of tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

  • Dissolve N-Boc-2-aminoethanol (50 mmol) in DMF (100 mL) and cool the solution to -10 °C.

  • Add sodium hydride (60% in mineral oil, 110 mmol) in one portion and stir the suspension at -10 °C for 1 hour.

  • Add 3-chloro-2-(chloromethyl)prop-1-ene (7.5 g, 60 mmol) dropwise, maintaining the temperature between -10 °C and -5 °C.

  • After the addition, stir the reaction mixture for 2 hours at -10 °C, then warm to room temperature and stir overnight.

  • The reaction is then quenched and worked up to yield the product.

Protecting GroupKey Cyclization StepReagents and ConditionsYieldReference
Boc Intramolecular Williamson Ether SynthesisNaH, DMF, -10 °C to rt48.5% (on a large scale)

N-Cbz Protection Strategy

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions, with deprotection typically achieved through catalytic hydrogenolysis.[4]

Synthesis of N-Cbz-1,4-oxazepane Derivatives

The synthesis of an N-benzyl (a close analog of Cbz) protected 1,4-oxazepane-2,5-dione has been reported, which involved the cyclization of a linear precursor.[5]

Caption: Synthetic workflow for N-benzyl-1,4-oxazepane-2,5-dione.

Experimental Protocol: N-Cbz Protection and Deprotection

Protection: [4]

  • To a solution of the amine (2.64 mmol) in a 2:1 mixture of THF/H₂O (15 mL), add NaHCO₃ (5.27 mmol).

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 3.96 mmol).

  • Stir the solution at 0 °C for 20 hours.

  • Work up the reaction to yield the N-Cbz protected amine.

Deprotection (Hydrogenolysis): [4] Catalytic hydrogenolysis using H₂ gas and a palladium catalyst is the standard method for Cbz deprotection.

Protecting GroupKey Cyclization StepReagents and ConditionsYieldReference
Cbz (as Benzyl) Intramolecular lactonizationDilute reaction conditionsNot explicitly stated for cyclization step[5]

Deprotection of the N-benzyl group in this specific 1,4-oxazepane-2,5-dione system proved to be problematic, highlighting a potential drawback of this protecting group for certain scaffolds.[5]

N-Fmoc Protection Strategy

The Fmoc group is particularly advantageous for solid-phase synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[6] This strategy has been successfully applied to the synthesis of chiral 1,4-oxazepane-5-carboxylic acids on a solid support.[7]

Solid-Phase Synthesis of N-Fmoc-1,4-oxazepane Derivatives

The synthesis starts with an Fmoc-protected amino alcohol immobilized on a resin. Following Fmoc deprotection, the synthesis proceeds through sulfonylation, alkylation, and finally, cleavage from the resin with concomitant cyclization.

Sources

Validation

Stereospecific activity of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate enantiomers

Stereospecific Activity of Tert-Butyl 2-(Aminomethyl)-1,4-Oxazepane-4-Carboxylate Enantiomers: A Comparative Guide for CNS Drug Discovery Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold In central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Stereospecific Activity of Tert-Butyl 2-(Aminomethyl)-1,4-Oxazepane-4-Carboxylate Enantiomers: A Comparative Guide for CNS Drug Discovery

Introduction: The Strategic Value of the 1,4-Oxazepane Scaffold

In central nervous system (CNS) drug discovery, balancing lipophilicity, metabolic stability, and target affinity is an ongoing challenge. While traditional saturated heterocycles like piperidines and morpholines are widely used, the seven-membered 1,4-oxazepane ring has emerged as a superior scaffold for mitigating heterocycle metabolism and tuning the physicochemical properties (e.g., lowering log D7.4) of neuroactive compounds 1[1].

Specifically,2[2] serves as a highly versatile, chiral building block. It is heavily utilized in the synthesis of Triple Reuptake Inhibitors (TRIs)—compounds designed to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) 3[3]. However, the pharmacological success of these derivatives is strictly governed by the stereochemistry at the C2 position.

Mechanistic Causality: Why C2 Stereochemistry Dictates Efficacy

The primary aminomethyl group at the C2 position acts as the critical attachment point for downstream pharmacophores (such as bulky aryl or heteroaryl moieties). The spatial orientation of this vector determines how the final active pharmaceutical ingredient (API) docks into the orthosteric binding sites of monoamine transporters.

Using the (R)-enantiomer typically projects the functionalized amine into a favorable hydrophobic pocket, allowing for optimal hydrogen bonding and pi-stacking interactions with the transporter proteins. Conversely, the (S)-enantiomer often results in a severe steric clash within the binding pocket, rendering the resulting derivative pharmacologically inactive or highly prone to off-target toxicity 4[4].

Comparative Performance Data

To objectively evaluate the necessity of utilizing pre-resolved enantiomers over racemic mixtures, we must compare both the downstream pharmacological activity and the upstream synthetic efficiency.

Table 1: Pharmacological Activity of Downstream APIs (Representative N-Aryl Derivatives) Data reflects typical IC50 values for monoamine transporter inhibition when functionalizing the respective enantiomeric building blocks.

Enantiomer DerivativeSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)Pharmacological Profile
(R)-Derivative 4.212.528.1Potent Triple Reuptake Inhibitor
(S)-Derivative >1000>1000850Inactive / Distomeric

Table 2: Synthetic Efficiency: Pre-Resolved vs. Late-Stage Resolution Comparing the use of enantiopure Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate versus racemic synthesis followed by Supercritical Fluid Chromatography (SFC).

MethodOverall Yield (%)Final ee (%)Cost & Time Efficiency
Pre-Resolved (R)-Building Block 78%>99%High (Eliminates downstream chiral separation)
Racemic Synthesis + Late-Stage SFC 35%95-98%Low (50% loss of active API, high SFC operational costs)

Experimental Workflow: Stereoretentive Reductive Amination

When utilizing the enantiopure building block, the primary synthetic risk is racemization at the C2 chiral center during N-functionalization 5[5]. The following protocol ensures a self-validating, stereoretentive coupling of the primary amine with an aryl aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the enantiopure (R)-tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: DCE provides optimal solubility for the oxazepane ring. Catalytic acetic acid accelerates imine formation by activating the aldehyde carbonyl, but the mild acidity prevents premature cleavage of the N4-Boc protecting group.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)3 is a highly chemoselective reducing agent. It specifically targets the protonated imine without reducing unreacted aldehyde, and its mild nature prevents base-catalyzed epimerization/racemization at the adjacent C2 position.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous Na2SO4.

  • Self-Validating In-Process Control (IPC): Before proceeding to downstream Boc-deprotection, a sample of the organic layer MUST be analyzed via chiral LC-MS (e.g., using a Chiralpak IA column, 95/5 heptane/isopropanol) 6[6].

    • Validation Metric: The reaction is validated only if the enantiomeric excess (ee) remains >99%, confirming strict stereoretention.

Pharmacological Pathway Visualization

G Start Tert-butyl 2-(aminomethyl)- 1,4-oxazepane-4-carboxylate R_Enant (R)-Enantiomer Start->R_Enant Chiral Resolution S_Enant (S)-Enantiomer Start->S_Enant Chiral Resolution API_R (R)-Derivative (Optimal Vector) R_Enant->API_R Stereoretentive Synthesis API_S (S)-Derivative (Steric Clash) S_Enant->API_S Stereoretentive Synthesis Target Monoamine Transporters (SERT / NET / DAT) API_R->Target High Affinity Binding API_S->Target Weak Binding Efficacy High CNS Efficacy (Antidepressant) Target->Efficacy (R)-Isomer Pathway Toxicity Off-Target Effects / Low Efficacy Target->Toxicity (S)-Isomer Pathway

Divergent pharmacological pathways of 1,4-oxazepane enantiomers in monoamine reuptake inhibition.

References

  • 1184662-18-7 | tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate Source: BLD Pharm URL:2

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ACS Publications URL:6

  • WO2012046882A1 - 1,4-oxazepane derivatives Source: Google Patents URL:3

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry URL:1

  • Triple reuptake inhibitors: A patent review (2006-2012) Source: ResearchGate URL:4

  • The Versatile Role of 1,4-Oxazepan-5-one as a... Source: Benchchem URL:5

Sources

Comparative

Kinase Selectivity Profile of Benzo[b]oxazepin-4-ones: A Technical Comparison Guide for RIPK1 Inhibition

Executive Summary & Rationale Receptor Interacting Protein 1 (RIPK1) kinase has emerged as a master regulator of TNF-mediated inflammation and programmed cell death (necroptosis) [[1]]([Link]). For drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Receptor Interacting Protein 1 (RIPK1) kinase has emerged as a master regulator of TNF-mediated inflammation and programmed cell death (necroptosis) [[1]]([Link]). For drug development professionals, targeting RIPK1 presents a classic kinome challenge: achieving high selectivity to avoid off-target toxicity while maintaining in vivo metabolic stability. Discovered via DNA-encoded library (DEL) screening, the benzo[b][1,4]oxazepin-4-one chemotype—exemplified by the early hit GSK'481 and the clinical candidate GSK2982772—represents a breakthrough in mono-selective kinase inhibition , [[1]]([Link]).

This guide objectively compares the performance of benzo[b]oxazepin-4-ones against alternative RIPK1 inhibitors and provides self-validating experimental protocols for evaluating their unique selectivity profile.

Mechanistic Grounding: The Type-III Allosteric Advantage

To understand why the benzo[b]oxazepin-4-one scaffold achieves such exquisite selectivity, we must examine its binding causality. Most kinase inhibitors are Type I (ATP-competitive), targeting the highly conserved ATP hinge region, which inevitably leads to off-target kinome promiscuity.

RIPK1_Pathway TNF TNF-α TNFR1 TNFR1 Receptor TNF->TNFR1 Binds Complex1 Complex I (RIPK1, TRADD, TRAF2) TNFR1->Complex1 Recruits Complex2 Complex IIb / Necrosome (RIPK1-RIPK3-MLKL) Complex1->Complex2 Caspase-8 Inhibition Necroptosis Necroptosis (Programmed Cell Death) Complex2->Necroptosis MLKL Phosphorylation Inhibitor Benzo[b]oxazepin-4-ones (e.g., GSK2982772) Inhibitor->Complex2 Blocks RIPK1 Kinase Activity

Fig 1: RIPK1 signaling pathway and targeted allosteric intervention by benzo[b]oxazepin-4-ones.

Comparative Profiling

To objectively evaluate the benzo[b]oxazepin-4-one class, we benchmark it against other established RIPK1 inhibitors: the first-generation hydantoin Necrostatin-1 (Nec-1) and the dihydropyrazole class (e.g., GSK'963).

  • Potency & Selectivity: Benzo[b]oxazepin-4-ones demonstrate low-nanomolar potency (IC50 ~1.3–1.6 nM for human RIPK1) and absolute mono-selectivity , . In contrast, Nec-1 has moderate potency (~300 nM) and known off-target activity against indoleamine-pyrrole 2,3-dioxygenase (IDO) .

  • The Species Selectivity Caveat: A critical limitation of the benzo[b]oxazepin-4-one scaffold is its strict species selectivity. While highly potent against primate RIPK1, it loses significant efficacy against murine RIPK1 , . This drop-off is caused by subtle amino acid variations in the murine binding pocket that restrict the conformational flexibility required to accommodate the benzoxazepinone core . For murine in vivo disease models, dihydropyrazoles (like GSK'963) are preferred as they maintain cross-species potency . However, for human clinical translation, the benzoxazepinone scaffold remains superior due to its optimized pharmacokinetic and safety profile .

Quantitative Comparison of RIPK1 Inhibitor Chemotypes
Compound ClassRepresentativeBinding ModeHuman RIPK1 IC50Kinase SelectivitySpecies Cross-ReactivityClinical Status
Benzo[b]oxazepin-4-ones GSK2982772Type III (Allosteric)1.6 nMMono-selective (1/456)Primate specific (Poor Murine)Phase IIa
Hydantoins Necrostatin-1Type III (Allosteric)~300 nMModerate (IDO off-target)Broad (Human & Murine)Tool Compound
Dihydropyrazoles GSK'963Type II/III1.4 nMHighBroad (Human & Murine)Preclinical Tool

Experimental Workflows (Self-Validating Systems)

To validate the selectivity and efficacy of these inhibitors, researchers must employ orthogonal, self-validating assays. The following workflows ensure that the observed phenotypic changes are causally linked to RIPK1 kinase inhibition rather than off-target cytotoxicity.

Workflow Step1 1. TR-FRET Kinase Assay (Ser166 Autophosphorylation) Step2 2. Kinome Profiling (450+ Kinase Panel) Step1->Step2 IC50 < 10 nM Step3 3. Cellular Rescue Assay (TNFα + zVAD + U937) Step2->Step3 Mono-selective Step4 4. In Vivo Efficacy (Colitis / SIRS Models) Step3->Step4 EC50 < 50 nM

Fig 2: Self-validating experimental workflow for evaluating RIPK1 inhibitors.

Protocol 1: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Measuring direct inhibition of RIPK1 autophosphorylation at Ser166 isolates the biochemical target. TR-FRET is chosen over standard luminescence assays because its time-gated fluorescence emission eliminates background autofluorescence—a common artifact when screening complex heterocycles.

  • Equilibration: Incubate recombinant human RIPK1 (wild-type) with the benzo[b]oxazepin-4-one compound in assay buffer (50 mM HEPES, 10 mM MgCl2) for 30 minutes. Causality: This pre-incubation is mandatory to allow the slow off-rate (t1/2 ≈ 112 min) binding kinetics of benzoxazepinones to reach equilibrium .

  • Initiation: Initiate the reaction by adding 50 μM ATP (approximating physiological KM) and a fluorescently labeled peptide substrate.

  • Termination: Terminate the reaction after 2 hours using EDTA.

  • Detection: Add Europium-labeled anti-phospho-Ser166 antibody and an APC-labeled tracer.

  • Validation: Measure the FRET signal (Emission ratio 665 nm / 615 nm). An IC50 < 5 nM validates high-affinity target engagement .

Protocol 2: Cellular Necroptosis Rescue Assay

Rationale: Biochemical binding does not guarantee cellular efficacy. This assay forces cells into a RIPK1-dependent necroptotic death. If the compound rescues cell viability, it proves the inhibitor is cell-penetrant and functionally blocks the necrosome.

  • Seeding: Seed human monocytic U937 cells in 384-well plates.

  • Pre-treatment: Pre-treat cells with the inhibitor dose-response titration for 1 hour.

  • Stimulation: Add a stimulation cocktail of TNF-α (to initiate TNFR1 signaling) and zVAD-fmk (a pan-caspase inhibitor) . Causality: zVAD-fmk is critical; it blocks Caspase-8-mediated apoptosis, forcing the signaling cascade exclusively down the Complex IIb (RIPK1/RIPK3/MLKL) necroptosis pathway.

  • Incubation: Incubate for 24 hours.

  • Validation: Quantify cell viability using an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). A robust rescue of viability (EC50 ~10 nM) confirms on-target cellular efficacy , .

Future Directions: Scaffold Hopping

The unique ability of the benzo[b]oxazepin-4-one core to stabilize the αC-out/DFG-out state is now driving innovation beyond RIPK1. Recent structural studies have successfully utilized scaffold hopping to repurpose this chemotype into highly selective Type-III inhibitors for LIMK1/2, opening new avenues for targeting kinases previously deemed undruggable by traditional orthosteric approaches .

References

  • Harris, P. A., et al. (2016). DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Mathea, S., et al. (2025). Repurposing of the RIPK1 selective benzo[1,4]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor. bioRxiv. URL:[Link]

  • Tonnus, W., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry (via PMC). URL:[Link]

Sources

Validation

A Comparative Guide to the Preclinical Efficacy of Novel 1,4-Oxazepane-Based Compounds and Established Antidepressants

Executive Summary Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response or intolerance to current antidepressant therapies. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response or intolerance to current antidepressant therapies. This necessitates the exploration of novel chemical scaffolds that may offer improved efficacy, faster onset of action, or a more favorable side-effect profile. The 1,4-oxazepane heterocyclic ring system has emerged as a promising scaffold in medicinal chemistry due to its structural diversity and ability to interact with key central nervous system targets.[1] This guide provides a comparative framework for evaluating the preclinical antidepressant-like efficacy of novel 1,4-oxazepane-based compounds against established antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). We delve into the mechanistic rationale, present detailed protocols for gold-standard behavioral assays, and offer a template for data interpretation and visualization to guide researchers in the drug development process.

Introduction: The Unmet Need and the 1,4-Oxazepane Rationale

Current first-line treatments for MDD, primarily SSRIs and SNRIs, are predicated on the monoamine hypothesis, which posits that depression stems from a deficiency of neurotransmitters like serotonin and norepinephrine.[2] These drugs function by blocking the reuptake of these neurotransmitters, thereby increasing their synaptic availability.[3][4][5] While effective for many, their limitations—including a delayed therapeutic onset of several weeks, significant side effects (e.g., gastrointestinal issues, sexual dysfunction), and non-response in up to one-third of patients—are well-documented.[6][7]

This therapeutic gap drives the search for novel antidepressants. The 1,4-oxazepane scaffold is of particular interest because its derivatives have shown activity against a range of CNS targets relevant to depression and other neuropsychiatric disorders.[1][8] Studies have demonstrated that compounds incorporating this seven-membered ring can be synthesized to selectively target serotonin 5-HT1A receptors, dopamine D4 receptors, or act as monoamine reuptake inhibitors.[9][10][11][12] This versatility allows for the design of molecules with potentially novel mechanisms of action, such as "triple reuptake inhibitors" (inhibiting serotonin, norepinephrine, and dopamine reuptake) or receptor modulators that could offer a broader spectrum of efficacy.[11]

Comparative Pharmacological Profiles

A critical first step in evaluating a novel compound is to understand its pharmacological profile in relation to existing drugs. The table below contrasts the primary mechanisms of action of standard antidepressants with the potential targets of 1,4-oxazepane derivatives.

Antidepressant Class Primary Mechanism of Action Examples Potential 1,4-Oxazepane-Based Mechanisms
SSRIs Selective inhibition of the serotonin transporter (SERT).[7]Fluoxetine, Sertraline, EscitalopramSelective or mixed inhibition of SERT, NET, and DAT.[11]
SNRIs Inhibition of both the serotonin (SERT) and norepinephrine (NET) transporters.[3]Venlafaxine, DuloxetineAgonism or antagonism at specific serotonin receptor subtypes (e.g., 5-HT1A).[9]
TCAs (Tricyclics) Non-selective inhibition of SERT and NET; also block other receptors (histaminic, muscarinic, adrenergic).Amitriptyline, ImipramineModulation of dopamine receptors (e.g., D4).[10][12]
Atypical Antidepressants Diverse mechanisms, including dopamine reuptake inhibition and receptor modulation.[13]Bupropion, MirtazapineNovel multi-target profiles combining reuptake inhibition and receptor modulation.

Preclinical Efficacy Assessment: Behavioral Models

To assess antidepressant potential, in vivo behavioral models that are sensitive to clinically effective antidepressants are indispensable. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used screening tools for this purpose.[14][15] They are based on the principle that, when faced with an inescapable, moderately stressful situation, rodents will adopt an immobile posture.[16][17] This immobility is interpreted as a state of "behavioral despair," which is robustly reduced by acute antidepressant treatment.[18][19]

Experimental Workflow for Preclinical Screening

The overall process of screening a novel compound involves several logical steps, from initial selection to final data analysis. This workflow ensures a systematic and rigorous evaluation.

G cluster_0 Phase 1: Compound Selection & In Vitro Profiling cluster_1 Phase 2: In Vivo Efficacy Screening cluster_2 Phase 3: Data Analysis & Interpretation A Selection of Novel 1,4-Oxazepane Analogs B In Vitro Receptor Binding & Transporter Assays (SERT, NET, DAT, 5-HT1A) A->B Characterize MOA C Acute Dosing in Mice (Vehicle, Standard, Test Compound) B->C Select Lead Candidates D Forced Swim Test (FST) C->D Behavioral Assessment E Tail Suspension Test (TST) C->E Behavioral Assessment F Open Field Test (Locomotor Control) C->F Behavioral Assessment G Quantify Immobility Time & Locomotor Activity D->G E->G F->G H Statistical Analysis (e.g., ANOVA) G->H I Comparative Efficacy Assessment H->I

Caption: High-level workflow for screening novel antidepressant compounds.

Detailed Experimental Protocol: Forced Swim Test (FST)

Causality: The FST is chosen for its high predictive validity for existing antidepressant classes.[20] A reduction in immobility time suggests the compound promotes active coping strategies, a hallmark of antidepressant action.[21] An open-field test must be run concurrently to ensure that the observed effects are not due to a general increase in motor activity (a potential confounding factor).[15]

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed and allowed to acclimate for at least one week before testing.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[14]

  • Drug Administration:

    • Group 1: Vehicle (e.g., 0.9% saline with 0.5% Tween 80), administered intraperitoneally (i.p.).

    • Group 2: Standard Antidepressant (e.g., Fluoxetine, 20 mg/kg, i.p.).

    • Group 3: Test Compound (e.g., 1,4-Oxazepane Derivative, various doses, i.p.).

    • Drugs are administered 30-60 minutes prior to the test.

  • Test Procedure:

    • Each mouse is gently placed into the water-filled cylinder.

    • The test duration is 6 minutes.[14] Behavior is recorded via a video camera positioned to the side of the cylinder.

    • An experimenter, blinded to the treatment groups, scores the video recordings.

  • Scoring: The last 4 minutes of the 6-minute test are scored.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[17] The total duration of immobility is recorded.

Detailed Experimental Protocol: Tail Suspension Test (TST)

Causality: The TST serves as a complementary and confirmatory test to the FST.[16][22][23] It avoids the issue of potential hypothermia associated with the FST and is considered more sensitive for certain compounds.[19] The underlying principle of measuring behavioral despair remains the same.[16]

Methodology:

  • Animals: As per the FST protocol.

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces.

  • Drug Administration: As per the FST protocol.

  • Test Procedure:

    • A small piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip).

    • The mouse is suspended by the taped portion of its tail to the suspension bar.

    • The session is recorded for 6 minutes.[16][24]

  • Scoring: The entire 6-minute session is scored by a blinded observer.[16] Immobility is defined as the absence of any limb or body movement, except for that caused by respiration. The total time spent immobile is quantified.

Comparative Efficacy Data (Exemplary)

The primary endpoint for both the FST and TST is the duration of immobility. The data below is a hypothetical representation of results from such a study, designed to illustrate a successful outcome for a novel compound.

Treatment Group (Dose, i.p.) Mean Immobility Time (seconds) ± SEM (FST) % Reduction vs. Vehicle Mean Immobility Time (seconds) ± SEM (TST) % Reduction vs. Vehicle
Vehicle145 ± 10.2-160 ± 11.5-
Fluoxetine (20 mg/kg)81 ± 8.544.1%90 ± 9.143.8%
Compound OXA-101 (10 mg/kg) 105 ± 9.8 27.6% 112 ± 10.4 30.0%
Compound OXA-101 (30 mg/kg) 75 ± 7.9 48.3% 82 ± 8.2 48.8%
Statistically significant difference from Vehicle (p < 0.05)

Proposed Mechanism of Action & Signaling Pathway

Based on in vitro binding data, a lead 1,4-oxazepane compound, "OXA-101," might exhibit high affinity for the 5-HT1A autoreceptor. Agonism at this receptor is a known antidepressant mechanism. The diagram below illustrates this proposed signaling cascade.

G cluster_0 Presynaptic Serotonergic Neuron cluster_1 Synaptic Cleft N1 Compound OXA-101 R1 5-HT1A Autoreceptor N1->R1 Agonist Binding AC Adenylyl Cyclase R1->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Firing ↓ Neuronal Firing PKA->Firing Release ↑ Serotonin Release (Long-term adaptation) Firing->Release Leads to Serotonin Serotonin (5-HT) Release->Serotonin

Caption: Proposed signaling pathway for a 5-HT1A agonist 1,4-oxazepane.

Discussion & Future Directions

The exemplary data demonstrates that the hypothetical compound "OXA-101" produces a dose-dependent reduction in immobility in both the FST and TST, with an efficacy at 30 mg/kg comparable to the standard SSRI, Fluoxetine. This provides strong preclinical evidence of antidepressant-like activity. The proposed mechanism as a 5-HT1A agonist offers a plausible biological basis for these effects.

Key Insights & Causality:

  • Dose-Response Relationship: Observing a dose-dependent effect is critical for demonstrating a true pharmacological effect and helps in identifying an optimal dose range for further studies.

  • Mechanism of Action: A plausible and distinct mechanism of action, such as 5-HT1A agonism, suggests the compound may offer a different therapeutic profile from standard SSRIs, potentially impacting different symptom clusters of depression or offering benefits for patients non-responsive to SERT inhibitors.

Next Steps:

  • Chronic Dosing Studies: Evaluate the efficacy of OXA-101 after chronic administration (e.g., 21 days) to better model clinical use.

  • Anhedonia Models: Utilize models like the Sucrose Preference Test to assess effects on anhedonia, a core symptom of depression not measured by the FST or TST.

  • Target Engagement & PK/PD: Conduct microdialysis studies to confirm that OXA-101 modulates serotonin levels in the brain at behaviorally effective doses.

  • Safety & Tolerability: Initiate preliminary toxicology and safety pharmacology studies to assess the compound's side-effect profile.

Conclusion

The 1,4-oxazepane scaffold represents a fertile ground for the discovery of novel antidepressant agents. By employing a rigorous and systematic preclinical evaluation pipeline, including validated behavioral models like the FST and TST, researchers can effectively compare the efficacy of these novel compounds against current standards. The hypothetical compound OXA-101 illustrates a promising profile, warranting further investigation into its potential as a next-generation therapeutic for Major Depressive Disorder. This guide provides the foundational protocols and logical framework to advance such discoveries from the bench toward the clinic.

References

  • Title: Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan Source: PubMed URL: [Link]

  • Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL: [Link]

  • Title: The Tail Suspension Test Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Preclinical models of treatment-resistant depression: challenges and perspectives Source: PMC - NIH URL: [Link]

  • Title: 1,4-oxazepane derivatives (WO2012046882A1)
  • Title: A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies Source: PubMed URL: [Link]

  • Title: NC3Rs position paper - Forced swim test Source: NC3Rs URL: [Link]

  • Title: Serotonin–norepinephrine reuptake inhibitor Source: Wikipedia URL: [Link]

  • Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]

  • Title: Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective Source: IntechOpen URL: [Link]

  • Title: A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies Source: Organic Chemistry Portal URL: [Link]

  • Title: Tail Suspension Test for Antidepressant Source: JoVE Journal URL: [Link]

  • Title: Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method Source: PREPRINTS.ORG URL: [Link]

  • Title: Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis Source: MDPI URL: [Link]

  • Title: Advice on use of the forced swim test (accessible) Source: GOV.UK URL: [Link]

  • Title: SSRI vs. SNRI: Differences, how they work, and side effects Source: Medical News Today URL: [Link]

  • Title: A Review On Preclinical Screening Methods For Antidepressant, Analgesic, And Antipyretic Activitys Source: RJPN.org URL: [Link]

  • Title: Types of Antidepressants: SSRIs, SNRIs, and More Source: WebMD URL: [Link]

  • Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice Source: NSW Department of Primary Industries URL: [Link]

  • Title: The tail suspension test: a new method for screening antidepressants in mice Source: ResearchGate URL: [Link]

  • Title: Tail Suspension Test Source: Creative Biolabs URL: [Link]

  • Title: Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review Source: ResearchGate URL: [Link]

  • Title: SSRI vs SNRI: Understanding How Antidepressants Work Source: Talkspace URL: [Link]

  • Title: Tail Suspension - Maze Engineers Source: ConductScience URL: [Link]

  • Title: The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior Source: ACS Publications URL: [Link]

  • Title: Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Advanced Safety and Operational Guide: Handling Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate Executive Summary & Chemical Profile Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Executive Summary & Chemical Profile

Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate (CAS: 1184662-18-7) is a highly versatile building block widely utilized in modern drug discovery. The 1,4-oxazepane core occupies a privileged structural space at the interface of diazepane, morpholine, and azepane scaffolds, making it a highly sought-after moiety for synthesizing novel therapeutics[1].

Handling this compound requires strict operational discipline due to its dual-functional nature. The molecule features a stable, lipophilic tert-butoxycarbonyl (Boc) protected secondary amine and a highly reactive, basic primary aminomethyl group. This specific structural combination dictates its immediate physical hazard profile:

  • Severe Ocular Toxicity (H318 - Eye Dam. 1): The primary aliphatic amine is a strong base. Upon contact with the aqueous environment of the eye, it rapidly saponifies the lipid bilayers of the cornea, causing severe and potentially irreversible tissue damage[2].

  • Dermal Permeation & Irritation (H315 - Skin Irrit. 2): The lipophilic Boc-oxazepane core acts as a permeation enhancer, allowing the irritating primary amine to penetrate the epidermal layer more efficiently than simpler, highly polar amines[2].

  • Systemic Neurological Effects (H336 - STOT SE 3): If aerosolized or volatilized, the compound can cross the blood-brain barrier due to its lipophilicity, leading to central nervous system depression, manifesting as drowsiness or dizziness[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the mechanistic hazards outlined above, personnel must adhere to the following strict PPE specifications.

Hazard Class & GHS CodeRequired PPE SpecificationScientific Rationale & Causality
Eye Dam. 1 (H318) Indirect-vented chemical splash goggles & full face shield.Standard safety glasses lack orbital seals. Goggles prevent basic amine aerosols from bypassing the lenses and saponifying ocular lipids[2].
Skin Irrit. 2 (H315) Double-layered heavy-duty Nitrile gloves (≥5 mil thickness).The lipophilic Boc-oxazepane core can permeate standard latex. Nitrile provides superior chemical resistance against basic aliphatic amines[2].
STOT SE 3 (H336) Work exclusively in a certified chemical fume hood.Prevents inhalation of vapors. The hood physically isolates the user from airborne particulates that cause CNS depression[2].
Systemic Exposure Flame-resistant (FR) lab coat and non-porous closed-toe shoes.Prevents systemic absorption through clothing in the event of a gross spill or unexpected reaction exotherm.

Operational Plan & Handling Workflows

Workflow 1: Safe Bench-Scale Weighing and Transfer This protocol is a self-validating system designed to prevent aerosolization and static discharge during the handling of the pure compound.

  • Environmental Validation: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm). Validation: A reading in this range confirms adequate capture velocity for volatile amines without creating turbulent vortices.

  • Static Dissipation: Place an anti-static weighing boat on a grounded analytical balance inside the fume hood. Causality: Functionalized oxazepanes can hold static charges; grounding prevents the powder from aerosolizing into the worker's breathing zone.

  • Material Transfer: Using a PTFE-coated spatula, transfer the required mass of Tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate into a dry reaction vessel. Immediately seal the vessel with a septum.

  • Decontamination: Wipe the spatula and the balance pan with a lint-free cloth dampened with 1% aqueous acetic acid. Causality: The weak acid instantly neutralizes the residual free primary amine into a non-volatile, benign ammonium acetate salt, validating the safety of the decontamination step.

Workflow 2: Reaction Quenching and Boc-Deprotection A common downstream synthetic step involves the removal of the Boc protecting group to functionalize the secondary ring nitrogen. This requires strong acids (e.g., Trifluoroacetic acid or HCl) and poses a severe pressurization risk[3].

  • System Setup: Equip the reaction flask with a reflux condenser and route the exhaust through a mineral oil bubbler. Never perform this reaction in a sealed vessel.

  • Acid Addition: Cool the reaction mixture to 0°C under an inert atmosphere. Add the acid dropwise.

  • Reaction Validation: Monitor the bubbler. Causality: The acid-mediated cleavage of the Boc group generates equimolar amounts of carbon dioxide (CO₂) gas and isobutylene[3]. Continuous bubbling validates that deprotection is actively occurring.

  • Quenching: Once gas evolution ceases, quench the reaction slowly with saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C. Causality: Slow addition manages the exothermic acid-base neutralization and prevents violent foaming.

Spill Response & Disposal Plan

Emergency Spill Protocol:

  • Isolate: Evacuate the immediate vicinity and lower the fume hood sash if the spill occurred inside.

  • Neutralize: Do not use water, which can spread the lipophilic compound. Instead, cover the spill with a solid, weakly acidic absorbent (e.g., sodium bisulfate-based spill powder). Causality: This chemically converts the hazardous free amine into a stable, non-irritating solid salt.

  • Collect: Use a non-sparking brush to sweep the neutralized matrix into a polyethylene hazardous waste bag.

Waste Disposal:

  • Organic Waste: Collect all organic solvent washings containing the compound in a designated "Halogenated/Non-Halogenated Organic Waste" carboy. Label clearly with CAS: 1184662-18-7.

  • Aqueous Waste: Aqueous layers from workups will likely contain basic amine residues. Collect in a "Basic Aqueous Waste" container. Never discharge into the municipal sink.

Process Visualization

OxazepaneSafetyWorkflow A Start: Handling Protocol Tert-butyl 2-(aminomethyl)- 1,4-oxazepane-4-carboxylate B Don Required PPE (Nitrile, Goggles, Lab Coat) A->B C Transfer to Certified Chemical Fume Hood B->C D Spill Occurs? C->D E Evacuate & Assess Area D->E Yes H Proceed with Reaction Setup D->H No F Neutralize Amine (Weak Acid Absorbent) E->F G Collect as Hazardous Waste F->G I Boc-Deprotection Step? H->I J Ventilate System (CO2 Gas Evolution Risk) I->J Yes K Standard Workup I->K No J->K

Fig 1. Operational workflow and emergency spill response decision matrix for oxazepane handling.

References

  • Title: tert-butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate - Chemical Substance Information | Source: NextSDS | URL: 2[2]

  • Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes | Source: ACS Publications | URL: 1[1]

  • Title: BOC Protection and Deprotection | Source: J&K Scientific LLC | URL: 3[3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.